DNP-PEG12-NHS ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60N4O20/c42-35-3-4-36(43)39(35)61-37(44)5-7-49-9-11-51-13-15-53-17-19-55-21-23-57-25-27-59-29-30-60-28-26-58-24-22-56-20-18-54-16-14-52-12-10-50-8-6-38-33-2-1-32(40(45)46)31-34(33)41(47)48/h1-2,31,38H,3-30H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMYSNAZTFJPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60N4O20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
880.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DNP-PEG12-NHS ester chemical properties
An In-depth Technical Guide to DNP-PEG12-NHS Ester
For researchers, scientists, and drug development professionals, this compound is a versatile chemical tool with significant applications in immunology, drug delivery, and bioconjugation. This guide provides a comprehensive overview of its chemical properties, experimental applications, and the fundamental principles of its use.
Core Chemical Properties
This compound is a heterobifunctional crosslinker composed of three key components: a 2,4-dinitrophenyl (DNP) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][] The DNP moiety serves as a well-recognized hapten for immunological studies. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media and provides a flexible, defined-length linker arm.[][3] The NHS ester is a highly efficient amine-reactive group that forms stable amide bonds with primary amines on proteins, antibodies, and other biomolecules.[][3][4][5]
Quantitative Data Summary
The physical and chemical specifications of this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 880.89 g/mol | [3][4][5][6] |
| Chemical Formula | C₃₇H₆₀N₄O₂₀ | [3][4][5] |
| CAS Number | 1334178-01-6 | [3][4][5] |
| Purity | >98% | [3][4][5] |
| Spacer Arm Length | 40 atoms (46.4 Å) | [4][5] |
| Solubility | Water, DMSO, DMAC, Methylene Chloride, Acetonitrile | [4][5] |
| Storage Conditions | -20°C, protect from moisture | [3][4][5] |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [1][4][5] |
| Target Moiety | Primary Amines (-NH₂) | [3][4][5] |
Key Applications in Research and Development
The unique trifunctional structure of this compound makes it a valuable reagent in several fields:
-
Immunology and Vaccine Development: The DNP group acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier protein. DNP-conjugated proteins are widely used as antigens to study antibody responses, B-cell activation, and immunological memory.[4][5]
-
Antibody-Drug Conjugation (ADC): The NHS ester allows for the straightforward conjugation of this linker to antibodies.[1][7] While the DNP group itself is not a drug, the linker's properties can be leveraged in ADC model systems and for attaching other functionalities.
-
Drug Delivery and Pharmacokinetics: The PEG spacer can improve the solubility and bioavailability of conjugated molecules, making it a useful component in drug delivery systems.[1]
-
Immunoassays: DNP-labeled molecules can be used as detection reagents in various immunoassay formats, such as ELISA, leveraging the high affinity of anti-DNP antibodies.
Experimental Protocols
The following section details a generalized protocol for the conjugation of this compound to a primary amine-containing protein, such as an antibody.
Materials and Reagents:
-
This compound
-
Protein or antibody to be labeled (in an amine-free buffer, e.g., PBS, HEPES, MES)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Purification tools: Desalting column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).
Protocol for Protein Conjugation:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4][5]
-
Prepare a stock solution of the this compound by dissolving it in anhydrous DMSO immediately before use. A typical concentration is 10-20 mg/mL. NHS esters are susceptible to hydrolysis, so storage of the solution is not recommended.[8]
-
-
Protein Preparation:
-
Dissolve or exchange the target protein into the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine), as these will compete with the target protein for reaction with the NHS ester.[9]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound stock solution to the protein solution. A starting point is often a 10- to 20-fold molar excess of the linker over the protein.[9] The optimal ratio should be determined empirically for each specific application.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Gentle mixing is recommended.
-
-
Purification:
-
Following incubation, remove the unreacted this compound and reaction byproducts (hydrolyzed NHS).
-
For larger proteins (>20 kDa), a desalting column or dialysis against the conjugation buffer is effective.[9] This step is crucial to prevent interference from free hapten in downstream applications.
-
The resulting DNP-conjugated protein is now ready for use or storage according to its specific stability requirements.
-
Visualizations: Diagrams and Workflows
To better illustrate the concepts and processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Functional components of the this compound molecule.
Caption: General experimental workflow for protein conjugation.
Caption: Hapten-mediated immune cell activation pathway.
Safety and Handling
While a specific safety data sheet for this compound was not found, general laboratory precautions should be taken. The related compound 2,4-Dinitrophenylhydrazine is listed as a flammable solid that is harmful if swallowed. It is recommended to handle this compound in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and avoid ignition sources. As the compound is hygroscopic, care should be taken to limit its exposure to moisture to maintain reactivity.[4][5] Always refer to the supplier-specific Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. DNP-PEG-NHS ester | AxisPharm [axispharm.com]
- 3. This compound, 1334178-01-6 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. scbt.com [scbt.com]
- 7. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 8. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to DNP-PEG12-NHS Ester: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DNP-PEG12-NHS ester, a versatile heterobifunctional crosslinker. It details the molecule's physicochemical properties, explores its applications in life sciences research and drug development, and offers detailed experimental protocols for its use. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, cell biology, and drug discovery.
Core Properties of this compound
This compound is a molecule composed of three key functional components: a 2,4-dinitrophenyl (DNP) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of moieties makes it a valuable tool for a variety of bioconjugation applications.[1] The DNP group acts as a hapten, which can be specifically recognized by anti-DNP antibodies. The PEG spacer is a hydrophilic linker that increases the solubility of the molecule and the resulting conjugates in aqueous solutions. The NHS ester is a reactive group that readily forms stable amide bonds with primary amines on proteins and other biomolecules.[2][]
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | ~880.9 g/mol | [2][][4] |
| Chemical Formula | C37H60N4O20 | [2][][5] |
| CAS Number | 1334178-01-6 | [2][4][5] |
| Purity | >98% | [2][4][5] |
| Spacer Arm Length | 40 atoms (46.4 Å) | [6] |
| Storage Temperature | -20°C | [2][5] |
| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO, Water | [5][6] |
Applications in Research and Drug Development
The tripartite structure of this compound lends itself to a range of applications in both fundamental research and preclinical drug development.
-
Immunology and Cell Signaling: The DNP group's hapten functionality is widely used to study immune responses. By conjugating this compound to various carriers, researchers can create multivalent antigens to investigate the activation of immune cells such as mast cells and B cells.[7] This is instrumental in dissecting the signaling pathways involved in allergic reactions and antibody production.
-
Drug Delivery and Antibody-Drug Conjugates (ADCs): The PEG linker enhances the pharmacokinetic properties of conjugated molecules, making this compound a useful tool in drug delivery systems.[1] The NHS ester allows for the conjugation of therapeutic agents to targeting moieties like antibodies, while the DNP tag can be used for detection and quantification.[1]
-
PROTAC Development: this compound is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
General Protocol for Protein Labeling with this compound
This protocol outlines the general steps for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein to be labeled
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer by dialysis or using a desalting column.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted this compound and byproducts by dialysis or by using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by spectrophotometry or mass spectrometry.
Preparation of DNP-PEG12-BSA for Mast Cell Activation Assays
This protocol is adapted from a study investigating the role of antigen geometry in mast cell signaling.[9][10]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
BSA Solution: Prepare a solution of BSA in PBS (pH 8.0) at a concentration of 10 mg/mL.
-
This compound Solution: Dissolve this compound in DMSO to a concentration of 20 mg/mL.
-
Conjugation: While stirring, slowly add a 25-fold molar excess of the this compound solution to the BSA solution.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.
-
Dialysis: Transfer the reaction mixture to a dialysis tubing and dialyze extensively against PBS at 4°C to remove unreacted this compound and byproducts.
-
Concentration and Quantification: Concentrate the DNP-PEG12-BSA conjugate using a centrifugal filter unit if necessary. Determine the final protein concentration and the degree of DNP labeling using spectrophotometry.
Mast Cell Degranulation Assay
This assay measures the release of β-hexosaminidase from mast cells upon stimulation with the prepared DNP-PEG12-BSA.[9][10]
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Anti-DNP IgE
-
DNP-PEG12-BSA (prepared as above)
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Stop buffer (0.1 M Na2CO3/NaHCO3, pH 10.0)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize them with anti-DNP IgE overnight.
-
Washing: Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Stimulation: Add varying concentrations of DNP-PEG12-BSA to the cells and incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
β-hexosaminidase Assay: Add the supernatant to a new plate containing the PNAG substrate. Incubate for 1 hour at 37°C.
-
Stopping the Reaction: Stop the reaction by adding the stop buffer.
-
Measurement: Measure the absorbance at 405 nm using a plate reader. The amount of β-hexosaminidase released is proportional to the level of degranulation.
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships, experimental workflows, and signaling pathways associated with this compound.
Logical Relationship of this compound Components
Caption: Functional components of the this compound molecule.
Experimental Workflow for Protein Conjugation
Caption: General workflow for conjugating this compound to a protein.
Signaling Pathway of Mast Cell Activation by DNP-conjugated Antigen
Caption: Simplified signaling pathway of mast cell degranulation induced by a DNP-haptenated antigen.
References
- 1. DNP-PEG-NHS ester | AxisPharm [axispharm.com]
- 2. This compound, 1334178-01-6 | BroadPharm [broadpharm.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Antigen properties shape organization of FcεRI aggregates to tune mast cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of PEG12 Linkers in Advancing Immunoassay Performance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Immunoassays
In the realm of biomedical research and diagnostics, immunoassays are indispensable tools for the detection and quantification of biomolecules. The specificity and sensitivity of these assays are paramount, directly impacting the reliability of experimental data and the accuracy of diagnostic outcomes. A critical component influencing these performance metrics is the linker molecule used to conjugate antibodies to solid surfaces or signaling molecules. This guide provides a comprehensive technical overview of the purpose and application of Polyethylene Glycol (PEG) linkers, with a specific focus on the 12-unit PEG linker (PEG12), in the development of robust and sensitive immunoassays.
Polyethylene glycol is a hydrophilic polymer composed of repeating ethylene (B1197577) glycol units. Its application in bioconjugation, a process known as PEGylation, has been shown to confer several advantageous properties to biomolecules. These benefits include increased hydrophilicity, improved stability, reduced immunogenicity, and minimized non-specific binding. The discrete length of the PEG12 linker offers a balance between providing sufficient spatial separation and maintaining a compact molecular architecture.
This document will delve into the core functions of the PEG12 linker in various immunoassay formats, present illustrative data on its impact on assay performance, provide detailed experimental protocols for antibody conjugation, and visualize key workflows to facilitate a deeper understanding of its strategic implementation.
Core Functions of the PEG12 Linker in Immunoassays
The integration of a PEG12 linker in an immunoassay design serves several key purposes, all contributing to an overall improvement in assay performance.
Reduction of Steric Hindrance and Enhancement of Antigen Binding
When antibodies are directly immobilized on a solid surface, they can adopt random orientations, with a significant portion having their antigen-binding sites (Fab regions) sterically hindered or inaccessible to the target analyte. A PEG12 linker acts as a flexible spacer arm, projecting the antibody away from the surface. This increased distance minimizes steric hindrance, allowing the Fab regions to be more freely oriented and accessible for antigen binding, which can lead to a significant increase in the functional antibody density on the surface.
Increased Hydrophilicity and Reduction of Non-Specific Binding
Immunoassay surfaces, such as polystyrene microplates or nitrocellulose membranes, can exhibit hydrophobicity, leading to the non-specific adsorption of proteins and other biomolecules from the sample matrix. This non-specific binding is a major source of background noise and can significantly reduce the signal-to-noise ratio of the assay. The hydrophilic nature of the PEG12 linker creates a hydration layer on the surface, effectively repelling hydrophobic molecules and minimizing non-specific binding. This results in a cleaner signal and improved assay sensitivity.
Improved Solubility and Stability of Antibody Conjugates
The conjugation of antibodies to labels such as enzymes (e.g., HRP) or fluorophores can sometimes lead to aggregation and reduced stability of the conjugate. The hydrophilic PEG12 linker improves the overall solubility of the antibody conjugate, preventing aggregation and maintaining its biological activity over time. This enhanced stability contributes to the robustness and reproducibility of the immunoassay.
Impact of PEG12 Linker on Immunoassay Performance: A Quantitative Perspective
The use of a PEG12 linker can lead to measurable improvements in key immunoassay parameters. While specific performance enhancements are application-dependent, the following table provides an illustrative summary of the expected quantitative impact based on qualitative descriptions from technical literature.
| Performance Parameter | Without PEG12 Linker | With PEG12 Linker | Fold Improvement (Illustrative) | Reference Principle |
| Limit of Detection (LOD) | 100 pg/mL | 25 pg/mL | 4x | Increased signal-to-noise ratio due to reduced non-specific binding and enhanced antigen capture. |
| Signal-to-Noise Ratio | 5 | 20 | 4x | Lower background signal from reduced non-specific binding and higher specific signal from improved antibody orientation. |
| Assay Precision (%CV) | 15% | <5% | 3x | More consistent antibody-antigen binding and reduced random noise lead to higher reproducibility. |
| Dynamic Range | 2 logs | 3-4 logs | 1.5-2x | Improved sensitivity at the lower end and better antibody accessibility at higher concentrations expand the quantifiable range. |
Note: The data presented in this table is illustrative and intended to represent the typical performance enhancements observed when incorporating a PEG12 linker. Actual results may vary depending on the specific assay format, antibody-antigen pair, and experimental conditions.
Experimental Protocols: Antibody Conjugation with PEG12 Linkers
The successful integration of a PEG12 linker into an immunoassay begins with the efficient conjugation of the linker to the antibody. The choice of conjugation chemistry depends on the available functional groups on the antibody and the desired site of attachment. Below are two common, detailed protocols for conjugating antibodies with heterobifunctional PEG12 linkers.
Protocol 1: Amine-Reactive Conjugation using EDC/NHS Chemistry
This protocol is suitable for conjugating a PEG12 linker with a terminal carboxylic acid group to primary amines (e.g., lysine (B10760008) residues) on the antibody.
Materials:
-
Antibody (1-5 mg/mL in PBS, pH 7.4)
-
Hydroxy-PEG12-Acid
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Prepare the antibody in PBS at a concentration of 1-5 mg/mL.
-
Activation of PEG12 Linker:
-
Dissolve Hydroxy-PEG12-Acid in Activation Buffer to a concentration of 10 mM.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Immediately add the activated PEG12 linker solution to the antibody solution at a desired molar ratio (e.g., 10:1 to 20:1 linker to antibody).
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Conjugation Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes to stop the reaction.
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the concentration of the purified antibody-PEG12 conjugate using a protein assay (e.g., BCA assay).
-
Assess the degree of labeling using techniques such as MALDI-TOF mass spectrometry.
-
Protocol 2: Thiol-Reactive Conjugation using Maleimide (B117702) Chemistry
This protocol is suitable for site-specific conjugation of a PEG12 linker with a terminal maleimide group to free sulfhydryl groups on the antibody, which can be generated by reducing the hinge-region disulfide bonds.
Materials:
-
Antibody (1-5 mg/mL in PBS, pH 7.4)
-
Maleimide-PEG12-NHS Ester (or other maleimide-functionalized PEG12)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: PBS with 5 mM EDTA, pH 7.0-7.5
-
Quenching Buffer: 10 mM Cysteine in PBS
-
Desalting column
Procedure:
-
Antibody Reduction:
-
Prepare the antibody in Conjugation Buffer.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at 37°C to reduce the disulfide bonds in the hinge region.
-
Immediately remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Maleimide-PEG12:
-
Dissolve the Maleimide-PEG12 linker in an appropriate solvent (e.g., DMSO) and then dilute into the Conjugation Buffer.
-
Add a 10 to 20-fold molar excess of the Maleimide-PEG12 linker to the reduced antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Add Quenching Buffer to a final concentration of 1 mM to react with any unreacted maleimide groups. Incubate for 15 minutes.
-
Purify the antibody-PEG12 conjugate using a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the concentration and assess the degree of labeling of the purified conjugate as described in Protocol 1.
-
Visualizing the Workflow: Diagrams for Clarity
To further elucidate the concepts and procedures described, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Workflow for Amine-Reactive Antibody Conjugation with PEG12.
Caption: Generalized Workflow for a Sandwich ELISA using PEG12-Conjugated Capture Antibodies.
Conclusion: The PEG12 Linker as a Tool for Assay Optimization
The strategic use of PEG12 linkers in immunoassay development offers a powerful approach to enhancing assay performance. By mitigating steric hindrance, reducing non-specific binding, and improving the stability of antibody conjugates, PEG12 linkers contribute to higher sensitivity, greater specificity, and improved reproducibility. The detailed protocols and workflows provided in this guide serve as a practical resource for researchers and scientists seeking to leverage the benefits of PEGylation in their immunoassay design. As the demand for more sensitive and robust diagnostic tools continues to grow, the thoughtful implementation of well-defined linker technologies like the PEG12 linker will remain a cornerstone of innovation in the field.
An In-depth Technical Guide to the Mechanism and Application of DNP-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the DNP-PEG12-NHS ester, a versatile heterobifunctional crosslinker. It details the core mechanism of action, provides structured data for practical application, outlines detailed experimental protocols, and visualizes key pathways and workflows.
Core Principles and Mechanism of Action
This compound is a chemical compound comprised of three key functional components: a 2,4-Dinitrophenyl (DNP) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[][2] Each component imparts unique properties that make this molecule a powerful tool in bioconjugation, immunoassays, and drug delivery systems, including the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5]
-
N-Hydroxysuccinimide (NHS) Ester: The Reactive Moiety The NHS ester is an amine-reactive functional group that enables the covalent conjugation of the DNP-PEG12 linker to biomolecules.[6] The core mechanism involves a nucleophilic acyl substitution reaction where a primary amine (-NH2), typically from the side chain of a lysine (B10760008) residue or the N-terminus of a protein, attacks the carbonyl carbon of the NHS ester.[7] This reaction is highly efficient under mild, slightly alkaline conditions (pH 7.2-8.5) and results in the formation of a stable, covalent amide bond, with N-hydroxysuccinimide being released as a byproduct.[7][8] A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.[8][9]
-
Polyethylene Glycol (PEG)12 Linker: The Spacer and Solubilizer The PEG12 linker is a discrete chain of 12 polyethylene glycol units that serves as a flexible, hydrophilic spacer.[][10] This PEG chain enhances the aqueous solubility and stability of the molecule and any biomolecule it is conjugated to.[][11] In applications like PROTAC development, the length and flexibility of the PEG linker are critical for orienting the two ends of the chimera to facilitate the desired protein-protein interaction.[10] The PEG linker can also reduce the immunogenicity of the conjugated molecule and improve its pharmacokinetic properties.[11]
-
2,4-Dinitrophenyl (DNP) Group: The Hapten Tag The DNP group is a small organic molecule that functions as a well-established hapten.[12][13] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[14] DNP itself is not typically found in biological systems, making it an ideal tag for immunoassays.[15] Biomolecules labeled with DNP can be detected with high specificity and affinity by anti-DNP antibodies, making it a valuable tool for applications such as ELISAs, Western blotting, and immunohistochemistry.[12][13] It serves as an excellent alternative in biotin-free detection systems.[12][15]
Quantitative Data and Specifications
For reproducible and optimized experimental design, a clear understanding of the quantitative parameters of this compound and its reaction is crucial.
| Parameter | Value | Reference |
| Chemical Properties | ||
| Molecular Formula | C37H60N4O20 | [16] |
| Molecular Weight | 880.89 g/mol | [16] |
| Purity | >98% | [16] |
| Appearance | Yellow solid | [17] |
| Solubility | DMSO, DMF, Acetonitrile, Methylene Chloride, Water | [16][17] |
| Storage and Stability | ||
| Solid Form | -20°C, desiccated and protected from light. | [18][19] |
| In Anhydrous DMSO/DMF | Can be stored for 1-2 months at -20°C. | [20] |
| In Aqueous Solution | Should be used immediately due to hydrolysis. | [20] |
| Reaction Conditions | ||
| pH Range | 7.2 - 9.0 | [8][21] |
| Optimal pH | 8.3 - 8.5 | [7][20] |
| Reaction Time | 30 minutes to 4 hours at room temperature, or overnight at 4°C. | [7][8] |
| Molar Excess of NHS Ester | 5 to 20-fold molar excess over the amine-containing molecule. | [19][22] |
| Hydrolysis Half-life of NHS Ester | ||
| at pH 7.0, 0°C | 4 - 5 hours | [8] |
| at pH 8.6, 4°C | 10 minutes | [8] |
Experimental Protocols
This section provides a detailed, generalized protocol for the conjugation of this compound to a protein, such as an antibody. This protocol is a synthesis of best practices and may require optimization for specific applications.
Reagent Preparation
-
Protein Solution : The protein to be labeled should be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS). The presence of primary amines in buffers like Tris will compete with the labeling reaction.[19] If necessary, perform a buffer exchange using dialysis or a desalting column. The protein concentration should be adjusted to 1-10 mg/mL.[20]
-
This compound Stock Solution : Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[18][19] Immediately before use, dissolve the ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[23] Do not prepare stock solutions for long-term storage in solvent.[19]
-
Reaction Buffer : Prepare a 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer and adjust the pH to 8.3-8.5.[7][20]
Conjugation Reaction
-
pH Adjustment : If the protein solution is in a neutral buffer like PBS, add a calculated amount of 1 M sodium bicarbonate solution to raise the pH to between 8.0 and 8.5.[24]
-
Addition of NHS Ester : Add the calculated volume of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the ester is a common starting point.[19][22] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[7][19]
-
Incubation : Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[7] If the DNP group is to be used for fluorescent applications, protect the reaction from light.[23]
Quenching and Purification
-
Quenching (Optional but Recommended) : To stop the reaction, a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, or glycine, can be added to a final concentration of 50-100 mM.[23] This will react with any unreacted NHS ester.
-
Purification : Remove the unreacted this compound and the N-hydroxysuccinimide byproduct from the labeled protein. This is typically achieved using a desalting column, gel filtration, or dialysis.[19][20]
Characterization
-
Protein Concentration : Determine the concentration of the final labeled protein solution using a protein assay such as Bradford or by measuring absorbance at 280 nm.[24]
-
Degree of Labeling (DOL) : The average number of DNP molecules conjugated per protein can be determined spectrophotometrically by measuring the absorbance of the DNP group (around 360 nm) and the protein (at 280 nm). The molar extinction coefficient for DNP is required for this calculation.
Visualizations of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound.
Chemical Reaction Mechanism
Caption: Covalent bond formation between this compound and a primary amine.
Experimental Workflow for Protein Labeling
References
- 2. DNP-PEG-acid | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. DNP-PEG-alcohol | AxisPharm [axispharm.com]
- 12. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 13. caymanchem.com [caymanchem.com]
- 14. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-DNP irrelevant antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 16. vectorlabs.com [vectorlabs.com]
- 17. biotium.com [biotium.com]
- 18. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. neb.com [neb.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. furthlab.xyz [furthlab.xyz]
- 24. NHS ester protocol for labeling proteins [abberior.rocks]
The Art of Stealth: A Technical Guide to PEGylation in Drug Delivery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, has emerged as a cornerstone of advanced drug delivery, transforming the therapeutic landscape for proteins, peptides, and small molecule drugs. This guide provides an in-depth technical overview of the core applications of PEGylation in enhancing drug delivery. By creating a hydrophilic shield, PEGylation effectively masks the therapeutic agent from the host's immune system and proteolytic enzymes, leading to a significant improvement in pharmacokinetic and pharmacodynamic profiles. This results in an extended circulatory half-life, reduced immunogenicity, and enhanced drug stability.[1][2][3] This whitepaper will delve into the quantitative impact of PEGylation on drug efficacy, provide detailed experimental protocols for key methodologies, and visualize the intricate interplay of PEGylated drugs with cellular signaling pathways.
Quantitative Impact of PEGylation on Pharmacokinetics
The primary advantage of PEGylation lies in its ability to dramatically alter the pharmacokinetic parameters of a drug. The increased hydrodynamic radius of the PEGylated molecule leads to reduced renal clearance and decreased susceptibility to enzymatic degradation, thereby prolonging its presence in the bloodstream.[1][2] The following tables summarize the quantitative improvements observed in several key therapeutic agents upon PEGylation.
Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Interferon Alfa
| Parameter | Interferon Alfa | Peginterferon alfa-2a (40 kDa branched PEG) | Peginterferon alfa-2b (12 kDa linear PEG) |
| Absorption Half-life (hours) | 2.3[1] | 50[1] | 4.6[1] |
| Clearance | Standard | >100-fold reduction vs. standard interferon[1][4] | ~10-fold lower than non-pegylated interferon[2] |
| Elimination Half-life (hours) | ~4-8 | ~80-90 | ~40[2] |
Table 2: Pharmacokinetic Parameters of PEGylated Liposomal Doxorubicin vs. Conventional Doxorubicin
| Parameter | Conventional Doxorubicin | PEGylated Liposomal Doxorubicin (Doxil®/Caelyx®) |
| Area Under the Curve (AUC) | Standard | ~300-fold greater than free drug[5] |
| Distribution Half-life (hours) | Short | 30-90[5] |
| Volume of Distribution | High | Drastically reduced (~60-fold)[5] |
| Clearance | Rapid | Drastically reduced (~250-fold)[5] |
Table 3: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Recombinant Human Growth Hormone (rhGH)
| Parameter | Recombinant Human Growth Hormone (rhGH) | PEGylated rhGH (Jintrolong®) |
| Half-life (t1/2) | Short | Significantly longer |
| Plasma Clearance | Rapid | Slower |
| Cmax | Lower | Noticeably higher |
Key Experimental Protocols
The successful development and characterization of PEGylated drugs rely on a suite of well-defined experimental procedures. This section provides detailed methodologies for the most critical experiments in the PEGylation workflow.
Amine-Reactive PEGylation via NHS Ester Chemistry
This protocol describes a common method for PEGylating proteins through the reaction of N-hydroxysuccinimide (NHS) esters of PEG with primary amines (e.g., lysine (B10760008) residues).[6][7][8]
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and then dilute to the desired concentration with the reaction buffer. A 5 to 50-fold molar excess of PEG-NHS ester to protein is a typical starting point.
-
PEGylation Reaction: Add the PEG-NHS ester solution to the protein solution while gently stirring. Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated protein from unreacted PEG and byproducts using Size Exclusion Chromatography (SEC) or other suitable chromatographic techniques.
Characterization of PEGylated Proteins
2.2.1. Size Exclusion Chromatography (SEC)
SEC is used to separate molecules based on their hydrodynamic radius, making it ideal for purifying PEGylated conjugates and assessing the degree of PEGylation.
Instrumentation:
-
HPLC system with a UV detector
-
SEC column appropriate for the molecular weight range of the protein and its PEGylated forms.
Procedure:
-
Mobile Phase: Prepare an appropriate mobile phase, typically a buffered saline solution (e.g., PBS, pH 7.4).
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject the purified PEGylation reaction mixture onto the column.
-
Elution and Detection: Monitor the elution profile at 280 nm (for proteins). The PEGylated protein will elute earlier than the non-PEGylated protein due to its larger size. The presence of multiple peaks can indicate different degrees of PEGylation (mono-, di-, poly-PEGylated).
2.2.2. MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to determine the molecular weight of the PEGylated protein and confirm the number of attached PEG chains.[9][10][11]
Materials:
-
MALDI-TOF mass spectrometer
-
Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water with 0.1% TFA)
-
PEGylated protein sample
Procedure:
-
Sample Preparation: Mix the PEGylated protein sample with the matrix solution on a MALDI target plate and allow it to air dry to co-crystallize.
-
Mass Analysis: Analyze the sample in the MALDI-TOF mass spectrometer. The resulting spectrum will show a series of peaks corresponding to the different PEGylated species. The mass difference between the peaks will correspond to the molecular weight of the attached PEG chain, confirming the degree of PEGylation.
In Vitro Drug Release Assay for PEGylated Nanoparticles
This protocol outlines a dialysis-based method to assess the release kinetics of a drug from PEGylated nanoparticles.[12][13][14]
Materials:
-
Drug-loaded PEGylated nanoparticles
-
Dialysis membrane with a molecular weight cut-off (MWCO) lower than the nanoparticle but higher than the free drug.
-
Release medium (e.g., PBS, pH 7.4, potentially with a surfactant to ensure sink conditions)
-
Shaking incubator or water bath
Procedure:
-
Sample Preparation: Place a known concentration of the drug-loaded PEGylated nanoparticles into a dialysis bag.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of the release medium at 37°C with constant gentle stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to determine the release profile.
In Vivo Biodistribution Study of PEGylated Liposomes
This protocol describes a typical procedure for evaluating the biodistribution of radiolabeled PEGylated liposomes in a murine model.[3][15][16][17]
Materials:
-
Radiolabeled PEGylated liposomes (e.g., with 99mTc or 111In)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Gamma counter
Procedure:
-
Animal Model: Induce tumors in mice by subcutaneously injecting cancer cells. Allow the tumors to grow to a suitable size.
-
Injection: Intravenously inject a known amount of the radiolabeled PEGylated liposomes into the tail vein of the mice.
-
Tissue Harvesting: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize the mice and harvest major organs and tissues (e.g., blood, tumor, liver, spleen, kidneys, heart, lungs).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This will provide a quantitative measure of the biodistribution and tumor targeting efficiency of the PEGylated liposomes.
Signaling Pathways and Experimental Workflows
PEGylated drugs can modulate various cellular signaling pathways to exert their therapeutic effects. The following diagrams, created using the DOT language, visualize key pathways and experimental workflows relevant to PEGylated drug delivery.
Caption: A generalized experimental workflow for the development and evaluation of a PEGylated protein therapeutic.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth, and its inhibition by targeted PEGylated nanoparticles.
Caption: The VEGF signaling pathway, crucial for angiogenesis, and its therapeutic targeting by PEGylated anti-VEGF agents.
Conclusion
PEGylation represents a mature and highly successful strategy in drug delivery, offering a versatile platform to significantly enhance the therapeutic index of a wide range of pharmaceuticals. The ability to tailor the pharmacokinetic profile of a drug by modulating the size and structure of the attached PEG chain provides a powerful tool for drug developers.[18] While challenges such as the potential for anti-PEG antibodies and the "PEG dilemma" in targeted delivery remain active areas of research, the fundamental advantages of PEGylation ensure its continued prominence in the development of next-generation therapeutics. This guide has provided a comprehensive technical foundation for understanding and applying PEGylation, from the quantifiable benefits and detailed experimental methodologies to the visualization of its impact on critical cellular pathways. As research progresses, novel PEGylation strategies and a deeper understanding of its biological interactions will undoubtedly unlock even greater potential for this transformative technology.
References
- 1. Pharmacokinetics of peginterferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pegylated interferon-alpha2b: pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy data. Hepatitis C Intervention Therapy Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Protein PEGylation [jenkemusa.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pegylated liposomal doxorubicin: proof of principle using preclinical animal models and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DNP-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on DNP-PEG12-NHS ester, a heterobifunctional crosslinker widely utilized in biological research and pharmaceutical development. The document details its chemical properties, safety and handling protocols, and its application in bioconjugation, complete with experimental methodologies and graphical representations of its core reaction and workflow.
Introduction to this compound
This compound is a versatile molecule composed of three key functional parts: a 2,4-dinitrophenol (B41442) (DNP) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The DNP moiety serves as a well-recognized hapten for immunological detection using anti-DNP antibodies. The NHS ester is a highly efficient amine-reactive group that forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on proteins.[][2][3] The hydrophilic PEG linker enhances the water solubility of the molecule and the resulting conjugate, reducing aggregation and improving biocompatibility in aqueous environments.[][2] These features make it an invaluable tool for labeling proteins, peptides, and other biomolecules for applications in immunoassays, vaccine development, and targeted drug delivery.[4][5][6]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, general safety precautions for amine-reactive NHS esters apply. These compounds are moisture-sensitive and can cause irritation.
-
Hazard Identification : May cause skin irritation and serious eye damage.
-
Handling : Always work in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage : Store in a cool, dry place, typically at -20°C, under an inert atmosphere if possible.[2][4][7] The compound is hygroscopic; care should be taken to limit exposure to moisture to prevent hydrolysis of the NHS ester.[4][5][8] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[5][9]
-
First Aid Measures :
-
Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and rinse the affected skin area with plenty of water. If irritation occurs, seek medical advice.
-
Ingestion : If swallowed, rinse mouth and drink two glasses of water. Consult a physician.
-
Physicochemical and Technical Data
The quantitative properties of this compound are summarized below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 1-((2,4-dinitrophenyl)amino)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate | [] |
| CAS Number | 1334178-01-6 | [2][4][5] |
| Molecular Formula | C₃₇H₆₀N₄O₂₀ | [2][4][5] |
| Molecular Weight | 880.89 g/mol | [4][5][10] |
| Purity | >98% | [2][4] |
| Spacer Arm Length | 40 atoms (46.4 Å) | [4][5] |
| Solubility | Soluble in Water, DMSO, DMAC, Methylene Chloride, Acetonitrile | [4][5] |
| Storage Temperature | -20°C | [2][4][5] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [][2] |
| Target Functional Group | Primary Amines (-NH₂) | [][3][11] |
Mechanism of Action and Bioconjugation
The core utility of this compound lies in the reactivity of the NHS ester group. NHS esters are one of the most common reagents for modifying primary amines on biomolecules.[3] The reaction proceeds via nucleophilic attack of a primary amine on the carbonyl carbon of the ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[3] This reaction is highly selective for primary aliphatic amines and is efficient in aqueous, non-nucleophilic buffers with a pH range of 7 to 9.[3][11]
Caption: Reaction of this compound with a protein's primary amine.
Experimental Protocols
This section provides a detailed methodology for a typical protein labeling experiment.
5.1 Materials and Reagents
-
Protein of interest (in an amine-free buffer like PBS or bicarbonate)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate-Buffered Saline (PBS), pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette
5.2 Experimental Procedure
-
Protein Preparation :
-
Ensure the protein solution is free of amine-containing buffers (like Tris or glycine) and other nucleophiles, as they will compete with the labeling reaction.[9]
-
If necessary, exchange the protein into the desired Reaction Buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
This compound Stock Solution Preparation :
-
Conjugation Reaction :
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein. A 5- to 20-fold molar excess is a common starting point.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quenching the Reaction :
-
To stop the reaction and quench any unreacted NHS ester, add the Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate :
-
Remove the unreacted this compound and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, perform dialysis against the storage buffer for 24-48 hours with several buffer changes.
-
Collect the purified protein conjugate.
-
-
Characterization and Storage :
-
Confirm the conjugation success and determine the degree of labeling using methods such as UV-Vis spectroscopy (measuring absorbance of the DNP tag) or mass spectrometry.
-
Store the final conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Caption: Experimental workflow for protein labeling with this compound.
References
- 2. This compound, 1334178-01-6 | BroadPharm [broadpharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. N-Hydroxysuccinimide active ester [schem.jp]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. scbt.com [scbt.com]
- 11. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to Amine-Reactive Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amine-Reactive Bioconjugation
Amine-reactive crosslinkers are essential chemical tools for covalently linking two or more biomolecules, a process central to numerous applications in research, diagnostics, and therapeutics.[1] These reagents are designed to form stable bonds with primary amines (-NH2), which are readily available on the surface of proteins and peptides.[1] Primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[2] Their high abundance and accessibility make them a frequent target for bioconjugation.[1][2]
The underlying chemistry of amine-reactive crosslinkers is based on an electrophilic-nucleophilic interaction.[1][3] The primary amine group, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile, attacking an electrophilic group on the crosslinker to form a stable covalent bond.[1][3] This strategy is widely employed for:
-
Protein-Protein Interaction Studies: To identify and characterize interacting proteins.
-
Antibody-Drug Conjugates (ADCs): To link potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[4]
-
Protein Immobilization: To attach proteins to surfaces for applications like immunoassays and biosensors.[5]
-
Peptide and Protein Labeling: To conjugate labels such as fluorescent dyes or biotin (B1667282) for detection and analysis.[6]
The Chemistry of Amine-Reactive Crosslinkers
The most common and versatile class of amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters .[2][7] NHS esters react with primary amines through nucleophilic acyl substitution to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[8][7] This reaction is most efficient under physiological to slightly alkaline conditions (pH 7.2-9.0).[8][9] It is crucial to use non-amine-containing buffers, such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, as primary amine-containing buffers (e.g., Tris) will compete for reaction with the NHS ester.[7][10]
While highly effective, NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency.[8] The rate of hydrolysis increases with pH.[8] Therefore, reactions are often performed expeditiously, and NHS ester reagents are typically stored in a desiccated environment and dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use.[10][11]
Other amine-reactive functional groups include:
-
Imidoesters: These react with primary amines at alkaline pH (typically 8-10) to form amidine bonds.[8]
-
Isocyanates: These react with primary amines to form urea (B33335) linkages and can also react with hydroxyl groups.[3][12]
-
Aldehydes: These react with primary amines to form an initial imine (Schiff base), which can then be reduced to a stable secondary amine.[3]
Visualizing the NHS Ester Reaction
The reaction between an NHS ester and a primary amine is a fundamental concept in bioconjugation.
Caption: Reaction mechanism of an NHS ester with a primary amine.
Classification of Amine-Reactive Crosslinkers
Amine-reactive crosslinkers are categorized based on the reactivity of their functional ends and the nature of their spacer arm.
Homobifunctional vs. Heterobifunctional Crosslinkers
-
Homobifunctional Crosslinkers: These reagents have two identical reactive groups (e.g., NHS esters at both ends).[2][12] They are typically used in single-step reactions to link molecules with the same functional group, making them suitable for studying protein-protein interactions and creating protein polymers.[2][12] However, they can lead to undesired self-conjugation and polymerization.[12]
-
Heterobifunctional Crosslinkers: These crosslinkers possess two different reactive groups (e.g., an amine-reactive NHS ester and a sulfhydryl-reactive maleimide).[2][12] This allows for controlled, two-step conjugation reactions, which minimizes the formation of unwanted polymers.[2][12] This control is particularly advantageous for creating specific bioconjugates, such as antibody-drug conjugates.[12]
Cleavable vs. Non-Cleavable Spacer Arms
-
Non-Cleavable Crosslinkers: These form a permanent, stable covalent bond between the conjugated molecules.[2] They are ideal for applications where the long-term integrity of the conjugate is critical.[2]
-
Cleavable Crosslinkers: These contain a spacer arm with a bond that can be broken under specific conditions, such as a disulfide bond (reducible by agents like DTT) or an ester linkage (hydrolyzable).[2] This feature is useful for applications like identifying crosslinked peptides in mass spectrometry or for the controlled release of drugs from ADCs within a target cell.[2]
Quantitative Data for Common Amine-Reactive Crosslinkers
The selection of an appropriate crosslinker depends on factors such as the required spacer arm length, water solubility, and cell membrane permeability. The following tables summarize the properties of several common amine-reactive crosslinkers.
Table 1: Homobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |
| Disuccinimidyl suberate (B1241622) | DSS | 368.35 | 11.4 | No | No | Yes |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | Yes | No |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | No | Yes |
| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (Disulfide) | No | Yes |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes (Disulfide) | Yes | No |
Data compiled from multiple sources.[7][11][13]
Table 2: Heterobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Reactive Group 1 | Reactive Group 2 | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS ester | Maleimide (B117702) | 334.32 | 8.3 | No | No |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Sulfo-NHS ester | Maleimide | 436.37 | 8.3 | No | Yes |
| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | NHS ester | Pyridyldithiol | 312.36 | 6.8 | Yes (Disulfide) | No |
| N-succinimidyl S-acetylthioacetate | SATA | NHS ester | Acetylated Thiol | 231.23 | 2.8 | No (Thiol revealed by deacetylation) | No |
Data compiled from multiple sources.[13][14][15][16]
Experimental Protocols
The following are generalized protocols for common applications using amine-reactive crosslinkers. Optimization is often necessary for specific experimental systems.
Protocol 1: Protein-Protein Crosslinking with a Homobifunctional NHS Ester (e.g., DSS)
This protocol is suitable for identifying or stabilizing protein-protein interactions.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.0-9.0.[7]
-
Disuccinimidyl suberate (DSS).[7]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[7]
Procedure:
-
Protein Preparation: Ensure the protein sample is in an appropriate conjugation buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration.[17]
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25-50 mM).[7][11] Allow the DSS vial to equilibrate to room temperature before opening to prevent moisture condensation.[11]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically between 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is commonly used.[7][10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7][10]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[7][10] Incubate for 15 minutes at room temperature.[7]
-
Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods to identify crosslinked products.[1]
Visualizing the Homobifunctional Crosslinking Workflow
Caption: Workflow for homobifunctional crosslinking.
Protocol 2: Two-Step Antibody-Drug Conjugation with a Heterobifunctional Crosslinker (e.g., SMCC)
This protocol provides a general guide for creating antibody-drug conjugates (ADCs).
Materials:
-
Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).[14]
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[14]
-
Anhydrous DMSO or DMF.[16]
-
Thiol-containing drug.
-
Desalting column (e.g., Sephadex G-25).[14]
-
Thiol-reaction buffer (e.g., PBS, pH 6.5-7.5).[18]
-
Quenching reagent (e.g., L-cysteine).[14]
Procedure: Step 1: Antibody Activation with SMCC
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-7.5.[14]
-
SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a known concentration (e.g., 50 mM).[16]
-
Activation Reaction: Add the SMCC stock solution to the antibody solution. A molar excess of 10- to 20-fold is a common starting point.[16] Incubate for 30-60 minutes at room temperature.[15]
-
Removal of Excess SMCC: Immediately remove unreacted SMCC using a desalting column equilibrated with thiol-reaction buffer (pH 6.5-7.5).[14] This step is critical to prevent quenching of the thiol-containing drug.[14]
Step 2: Conjugation to Thiol-Containing Drug
-
Drug Preparation: If necessary, reduce the drug to expose a free thiol group. Dissolve the thiol-containing drug in a compatible solvent.[14]
-
Conjugation Reaction: Add the thiol-containing drug to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug over available maleimide groups is often used.[14] Incubate for 1-2 hours at room temperature.[15]
-
Quenching: Stop the reaction by adding a quenching reagent like L-cysteine to a final concentration of ~1 mM and incubate for an additional 15-30 minutes.[14]
-
Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.[14]
Visualizing the Heterobifunctional Crosslinking Workflow
Caption: Two-step workflow for heterobifunctional crosslinking.
Protocol 3: Protein Immobilization on an Amine-Reactive Surface
This protocol describes the covalent attachment of a protein to an NHS-ester-coated surface.
Materials:
-
Amine-reactive surface (e.g., NHS-ester coated plate or beads).
-
Protein to be immobilized in a non-amine-containing buffer (e.g., PBS, pH 7.4).
-
Blocking buffer (e.g., 1 M ethanolamine (B43304) or 100 mM glycine, pH 8.5).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
Procedure:
-
Protein Incubation: Add the protein solution to the amine-reactive surface. Incubate for 1-4 hours at room temperature or overnight at 4°C.[5]
-
Washing: Wash the surface several times with wash buffer to remove unbound protein.
-
Blocking: Add the blocking buffer to the surface and incubate for 30-60 minutes at room temperature. This step deactivates any remaining NHS esters to prevent non-specific binding in subsequent steps.[5]
-
Final Wash: Wash the surface again with wash buffer to remove excess blocking reagent. The surface is now ready for use in downstream applications.
Application in Elucidating Signaling Pathways: The TNF Example
Chemical crosslinking is a powerful tool for studying the dynamic protein-protein interactions that constitute signaling pathways.[19] The Tumor Necrosis Factor (TNF) signaling pathway, which is crucial in inflammation and cell death, is a prime example where crosslinkers can be used to capture transient interactions within the TNF receptor signaling complex.[9][19]
Upon TNF-α binding to its receptor (TNFR1), a series of adaptor proteins, including TRADD, TRAF2, and RIPK1, are recruited to the receptor.[20] These interactions initiate downstream cascades leading to the activation of transcription factors like NF-κB and AP-1.[20] Using a membrane-permeable crosslinker like DSS, researchers can stabilize these transient interactions within the cell before lysis, allowing for the co-immunoprecipitation and identification of the entire signaling complex.[9]
Visualizing the TNF Signaling Pathway Initiation
Caption: Use of crosslinkers in studying the TNF signaling pathway.
Conclusion
Amine-reactive crosslinkers are versatile and powerful reagents that are indispensable in modern biological research and drug development.[2] A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these tools to advance their scientific goals.
References
- 1. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - US [thermofisher.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. store.sangon.com [store.sangon.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. A protein-protein interaction map of the TNF-induced NF-κB signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Crosslinkers Selection Guide [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 16. proteochem.com [proteochem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. TNF signaling: key protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
A Technical Guide to the Core Principles of Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Bioconjugation is a cornerstone of modern biotechnology and pharmaceutical science, enabling the creation of novel molecular entities by covalently linking biomolecules, such as proteins and nucleic acids, with other molecules.[1][2][3][4][5] This guide provides an in-depth exploration of the fundamental principles of bioconjugation chemistry, focusing on the core strategies, reaction mechanisms, and their applications in research and drug development.
Introduction to Bioconjugation
Bioconjugation is the chemical strategy of forming a stable, covalent bond between two molecules, where at least one is a biomolecule.[2][4][6] The resulting "bioconjugate" is a hybrid molecule that combines the distinct properties of its components.[6][7] This powerful technique is pivotal for:
-
Targeted Drug Delivery: Creating constructs like Antibody-Drug Conjugates (ADCs) that deliver potent cytotoxic agents specifically to cancer cells, minimizing systemic toxicity.[7][8][9]
-
Diagnostic and Imaging Agents: Attaching fluorescent dyes, radioisotopes, or contrast agents to antibodies or other biomolecules to detect and visualize specific targets in vitro and in vivo.[1]
-
Improving Therapeutic Properties: Modifying therapeutic proteins with polymers like polyethylene (B3416737) glycol (PEG) to enhance their stability, solubility, and circulation half-life.[7][10]
-
Fundamental Research: Labeling biomolecules to track their cellular localization, interactions, and function.[2]
The success of any bioconjugation strategy hinges on the ability to form a stable linkage under mild, aqueous conditions without compromising the biological activity of the biomolecule.
Core Principles: Functional Groups and Reaction Chemistries
The foundation of bioconjugation lies in the selective reaction between specific functional groups on the biomolecule and the modifying agent. Proteins are the most common biomolecules used in conjugation due to the variety of reactive amino acid side chains.[3]
The most frequently targeted functional groups in proteins include:
-
Amines (–NH₂): Found on the N-terminus and the side chain of lysine (B10760008) (Lys) residues.[11]
-
Thiols/Sulfhydryls (–SH): Present in the side chain of cysteine (Cys) residues.[11]
-
Carboxylic Acids (–COOH): Located at the C-terminus and on the side chains of aspartic acid (Asp) and glutamic acid (Glu).[11]
-
Hydroxyls (–OH): Found on serine (Ser), threonine (Thr), and tyrosine (Tyr) residues.[11]
-
Carbonyls (Aldehydes/Ketones): Can be introduced into glycoproteins through periodate (B1199274) oxidation of sugar moieties.[11]
Additionally, bioorthogonal functional groups, which are not naturally present in biomolecules, can be introduced through genetic engineering or chemical modification to achieve highly specific, site-selective conjugation.[2][12] Common bioorthogonal pairs include azides and alkynes.[2][13]
The process of creating a bioconjugate typically follows a structured workflow, from initial preparation to final characterization.
Caption: A generalized workflow for a typical bioconjugation experiment.
Key Bioconjugation Chemistries
Several classes of chemical reactions are routinely employed for bioconjugation. The choice of chemistry depends on the target functional group, the desired stability of the linkage, and the reaction conditions required.
Targeting the primary amines of lysine residues is a common strategy due to their abundance on the surface of most proteins.
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters react with primary amines under physiological to slightly alkaline pH (7.2-8.5) to form stable amide bonds.[6][14] This is one of the most widely used methods for bioconjugation.
-
Isothiocyanates: These reagents react with amines to form stable thiourea (B124793) linkages.
Caption: Common amine-reactive bioconjugation strategies.
The sulfhydryl group of cysteine is a highly attractive target for site-specific modification because it is far less abundant on protein surfaces than lysine.[2]
-
Maleimides: These are the most popular thiol-reactive reagents. They react with sulfhydryl groups at near-neutral pH (6.5-7.5) to form a stable thioether bond.[15] It is often necessary to first reduce disulfide bonds (cystine) to free up the reactive thiols.[15][16]
-
Haloacetyls (Iodo/Bromoacetamides): These reagents also react with thiols to form stable thioether linkages.
Table 1: Comparison of Common Thiol-Reactive Chemistries
| Reagent Class | Target Group | pH Range | Linkage Formed | Linkage Stability | Key Considerations |
| Maleimides | Sulfhydryl (-SH) | 6.5 - 7.5 | Thioether | Stable | Potential for hydrolysis of maleimide (B117702) ring at pH > 7.5. Conjugation can be reversible. |
| Haloacetyls | Sulfhydryl (-SH) | 7.2 - 8.5 | Thioether | Very Stable | Can show some reactivity towards other residues (His, Met) at higher pH. |
| Pyridyl Disulfides | Sulfhydryl (-SH) | 6.0 - 8.0 | Disulfide | Reversible | Linkage can be cleaved by reducing agents; useful for drug delivery. |
Bioorthogonal reactions proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[12][17]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a highly efficient and specific reaction between a terminal alkyne and an azide (B81097) to form a stable triazole linkage.[13][18] It requires a copper catalyst, which can be toxic to cells, but ligands have been developed to mitigate this.[19]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that uses a strained cyclooctyne (B158145) to react with an azide.[2][20] Its bioorthogonality makes it ideal for use in living systems.[12]
Caption: Comparison of copper-catalyzed and strain-promoted click chemistry.
Aldehydes and ketones can react with hydrazides and aminooxy-containing molecules to form hydrazone and oxime linkages, respectively.[2][3] This chemistry is highly selective as carbonyl groups are rare in native proteins.[3]
Table 2: Quantitative Data for Selected Bioconjugation Reactions
| Reaction Type | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Yield | Reference |
| SPAAC | Azide + Cyclooctyne | ~0.1 - 1 | > 90% | [12] |
| Oxime Ligation | Aldehyde + Aminooxy | ~10⁻² - 10⁻³ | Variable, often high | [21] |
| Maleimide-Thiol | Maleimide + Cysteine | ~10³ (at pH 7) | 58-84% | [22] |
| CuAAC | Azide + Alkyne | ~10⁴ - 10⁵ | > 95% | [19] |
Note: Reaction rates and yields are highly dependent on specific reactants, buffer conditions, and the biomolecule being modified.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are representative protocols for two common strategies.
This protocol describes the conjugation of a maleimide-activated molecule (e.g., a fluorescent dye) to cysteine residues in a protein.[15][22]
-
Protein Preparation:
-
Disulfide Reduction (Optional but Recommended):
-
Maleimide Reagent Preparation:
-
Prepare a stock solution of the maleimide reagent (e.g., 10 mM) in an anhydrous organic solvent such as DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted maleimide reagent and byproducts using size-exclusion chromatography (e.g., gel filtration column), dialysis, or HPLC.[15]
-
This protocol outlines the general steps for labeling an alkyne-modified biomolecule with an azide-containing cargo.[19][20]
-
Reagent Preparation:
-
Prepare stock solutions:
-
Alkyne-modified biomolecule in an appropriate buffer.
-
Azide-containing molecule in DMSO or water.
-
Copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 20 mM).[18]
-
Copper-stabilizing ligand (e.g., TBTA or THPTA) in DMSO or water.[18][24]
-
Reducing agent: Sodium ascorbate (B8700270) in water (e.g., 100 mM), prepared fresh.[18][19]
-
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-biomolecule and the azide-cargo.
-
Add the copper ligand, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[19][24]
-
The final concentrations might be: 10-100 µM biomolecule, 2-10 fold excess of azide, ~50 µM CuSO₄, ~250 µM ligand, ~2.5 mM sodium ascorbate.
-
Incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the resulting bioconjugate to remove the copper catalyst, excess reagents, and byproducts using methods appropriate for the biomolecule, such as chromatography or precipitation.[18]
-
Application in Drug Development: Antibody-Drug Conjugates (ADCs)
A primary application of bioconjugation is the development of ADCs for cancer therapy.[8][25] An ADC consists of a monoclonal antibody (mAb) that targets a tumor-specific antigen, linked to a highly potent cytotoxic drug (payload).[8][9]
Caption: The mechanism of action for an Antibody-Drug Conjugate (ADC).
The choice of conjugation chemistry is critical for ADC performance. Early ADCs used non-specific conjugation to lysine or cysteine residues, resulting in heterogeneous mixtures with variable drug-to-antibody ratios (DARs), which led to inconsistent efficacy and toxicity.[8] Modern approaches focus on site-specific conjugation using engineered cysteines, unnatural amino acids, or enzymatic methods to produce homogeneous ADCs with a defined DAR, improving their therapeutic window.[8][9][25]
Characterization of Bioconjugates
After synthesis and purification, bioconjugates must be thoroughly characterized to confirm their identity, purity, and functionality. Key characterization techniques include:
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the successful conjugation and the drug-to-antibody ratio (DAR).[11]
-
Gel Electrophoresis (SDS-PAGE): To assess purity and confirm an increase in molecular weight post-conjugation.[11]
-
Chromatography (e.g., HPLC, SEC): To assess purity, homogeneity, and detect aggregation.
-
Spectroscopy (UV-Vis): To quantify the concentration of both the biomolecule and the attached molecule (if it has a distinct chromophore).
-
Functional Assays: To ensure that the biological activity of the biomolecule (e.g., antibody binding) and the function of the payload are retained.
Conclusion
Bioconjugation chemistry is a dynamic and enabling field that bridges chemistry, biology, and medicine. From traditional amine- and thiol-reactive methods to advanced bioorthogonal strategies, these techniques provide the essential tools to create sophisticated molecular constructs. For researchers and professionals in drug development, a deep understanding of these core principles is paramount for designing and producing next-generation therapeutics, diagnostics, and research tools that promise to advance human health.[7][26]
References
- 1. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 2. Bioconjugation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. susupport.com [susupport.com]
- 6. chempep.com [chempep.com]
- 7. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 10. susupport.com [susupport.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 13. Введение в клик-химию: новый метод мечения и модификации биомолекул [ru.lumiprobe.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. lumiprobe.com [lumiprobe.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. interchim.fr [interchim.fr]
- 19. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 21. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 23. biotium.com [biotium.com]
- 24. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 25. academic.oup.com [academic.oup.com]
- 26. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
Methodological & Application
Application Notes and Protocols for DNP-PEG12-NHS Ester Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of DNP-PEG12-NHS ester to antibodies. Dinitrophenyl (DNP) is a widely utilized hapten in various immunological assays. When conjugated to a carrier protein, such as an antibody, it can elicit a strong immune response, making it an excellent tool for developing immunoassays and serving as a control. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer (PEG12) enhances the solubility and reduces the potential for steric hindrance of the conjugated molecule. The N-hydroxysuccinimide (NHS) ester group facilitates covalent bond formation with primary amines (e.g., lysine (B10760008) residues) on the antibody, creating a stable amide linkage.
A primary application for DNP-conjugated antibodies is in the detection of oxidative stress. Oxidative stress can lead to the formation of carbonyl groups on proteins, a process known as protein carbonylation. These carbonyl groups can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which introduces a DNP moiety onto the carbonylated protein. Subsequently, a DNP-conjugated antibody can be used as a detection reagent in immunoassays like Western Blotting and ELISA to quantify the extent of protein carbonylation, a key biomarker for oxidative damage.
Materials and Reagents
-
Antibody to be conjugated (free of amine-containing buffers like Tris or glycine)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification/Desalting column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
Antibody Conjugation Protocol
This protocol outlines the steps for conjugating this compound to an antibody. Optimization of the molar ratio of the this compound to the antibody may be required to achieve the desired degree of labeling (DOL).
Antibody Preparation
-
If the antibody solution contains amine-containing substances (e.g., Tris, glycine, or BSA), it must be purified prior to conjugation. This can be achieved by dialysis against PBS or by using an antibody purification kit.
-
Adjust the antibody concentration to 1-10 mg/mL in the Conjugation Buffer.
This compound Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
Conjugation Reaction
-
Add the calculated volume of the this compound solution to the antibody solution. A common starting point is a 20-fold molar excess of the NHS ester to the antibody.[1] Refer to Table 1 for guidance on optimizing the molar ratio.
-
Gently mix the reaction solution immediately.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.[1]
Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
Purification of the Conjugated Antibody
-
Remove unconjugated this compound and other reaction byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the conjugated antibody. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified DNP-conjugated antibody.
Characterization of the Conjugate
-
Determine the Degree of Labeling (DOL): The DOL is the average number of DNP molecules conjugated to each antibody molecule. It can be calculated using spectrophotometric measurements.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 360 nm (A360).
-
Calculate the concentration of the antibody and the DNP using the following formulas:
-
Protein Concentration (M) = [A280 - (A360 x CF)] / ε_protein
-
Where:
-
CF (Correction Factor) = A280 of DNP / A360 of DNP (This value may need to be determined empirically for this compound, but a general approximation for DNP is often used).
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹)
-
-
-
DNP Concentration (M) = A360 / ε_DNP
-
Where:
-
ε_DNP = Molar extinction coefficient of DNP at 360 nm (1.74 x 10⁴ M⁻¹cm⁻¹)[2]
-
-
-
-
DOL = DNP Concentration (M) / Protein Concentration (M)
-
-
Storage: Store the purified DNP-conjugated antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Adding a stabilizer like BSA (1-2%) and a bacteriostatic agent like sodium azide (B81097) (0.02-0.05%) is recommended for long-term storage.
Quantitative Data Summary
Table 1: Optimization of this compound to Antibody Molar Ratio
| Molar Ratio (DNP-PEG12-NHS : Antibody) | Expected Degree of Labeling (DOL) | Notes |
| 5:1 - 10:1 | Low | May be suitable for applications where minimal modification is desired to preserve antibody function. |
| 10:1 - 20:1 | Moderate | A good starting range for most applications, often resulting in a DOL of 4-8.[1] |
| 20:1 - 50:1 | High | May lead to a higher degree of labeling but could potentially impact antibody solubility and antigen-binding affinity. |
Table 2: Key Reaction Parameters
| Parameter | Recommended Condition |
| Antibody Concentration | 1-10 mg/mL |
| Reaction Buffer | 0.1 M Sodium Bicarbonate |
| Reaction pH | 8.0 - 8.5 |
| Reaction Temperature | Room Temperature or 4°C (on ice) |
| Reaction Time | 30-60 minutes at RT or 2 hours at 4°C[1] |
| Quenching Agent | Tris-HCl (50-100 mM final concentration) |
Experimental Workflows and Signaling Pathways
Experimental Workflow: this compound Antibody Conjugation
Signaling Pathway: Detection of Protein Carbonylation in Oxidative Stress
Application: Detection of Protein Carbonylation
This section provides protocols for using a DNP-conjugated antibody to detect carbonylated proteins in biological samples, a key indicator of oxidative stress.[3][4][5]
Sample Preparation and DNPH Derivatization
This protocol is for the derivatization of protein carbonyls in cell lysates or tissue homogenates.[3][6][7]
-
Prepare cell or tissue lysates in a buffer that does not contain strong reducing agents or primary amines.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
For each sample, prepare two aliquots containing an equal amount of protein (e.g., 20-50 µg). One will be the DNPH-treated sample, and the other will serve as a negative control.
-
To the DNPH-treated sample, add an equal volume of 20 mM DNPH in 2 M HCl.
-
To the negative control sample, add an equal volume of 2 M HCl without DNPH.
-
Incubate both samples at room temperature for 30 minutes in the dark, with occasional vortexing.
-
Precipitate the proteins by adding an equal volume of 20% Trichloroacetic acid (TCA).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Discard the supernatant. Wash the protein pellet twice with ethanol:ethyl acetate (B1210297) (1:1, v/v) to remove excess DNPH.
-
Resuspend the protein pellet in a suitable sample buffer for downstream applications (e.g., Laemmli buffer for Western Blotting).
Western Blot Protocol for Carbonylated Proteins
-
Separate the DNPH-derivatized and control protein samples by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNP antibody (the DNP-conjugated antibody you prepared) diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting range of 1:1000 to 1:5000 is common. Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-species IgG of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
ELISA Protocol for Carbonylated Proteins
This is a direct ELISA protocol to quantify total carbonylated proteins in a sample.[8][9][10]
-
Coat a 96-well microplate with the DNPH-derivatized protein samples (and controls) diluted in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6) at a concentration of 1-10 µg/mL. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted anti-DNP antibody to each well. The optimal dilution should be determined by titration. Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
If the primary anti-DNP antibody is not enzyme-conjugated, add 100 µL of a suitable enzyme-conjugated secondary antibody and incubate for 1-2 hours at room temperature. Wash the plate as in the previous step.
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 50-100 µL of a stop solution (e.g., 2 M H₂SO₄ for TMB).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The amount of carbonylated protein is proportional to the absorbance signal.
References
- 1. broadpharm.com [broadpharm.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Carbonylation as a Biomarker of Oxidative Stress and a Therapeutic Target in Neonatal Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Carbonylation: Emerging Roles in Plant Redox Biology and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry and pathology of radical-mediated protein oxidation [publications.aston.ac.uk]
- 8. ELISA Protocol [protocols.io]
- 9. Indirect and Direct ELISA | Abcam [abcam.com]
- 10. Experimental Protocols for Direct, Indirect, & Sandwich ELISAs | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Labeling Cells with DNP-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-PEG12-NHS ester is a versatile reagent used for the covalent labeling of primary amines on the surface of live cells. This molecule incorporates a dinitrophenyl (DNP) group, a widely recognized hapten, connected via a 12-unit polyethylene (B3416737) glycol (PEG) spacer to an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines (e.g., on lysine (B10760008) residues of cell surface proteins) under physiological conditions to form stable amide bonds. The PEG spacer enhances the solubility of the molecule and minimizes steric hindrance.
The DNP hapten makes this reagent particularly valuable in immunology research. Cells labeled with DNP can be used to study a variety of immune responses, including mast cell degranulation, T cell activation, and as targets in adoptive transfer experiments.[1]
These application notes provide detailed protocols for labeling cells with this compound, along with methods for assessing labeling efficiency and cell viability. Additionally, we present example workflows for common downstream applications.
Data Presentation
Table 1: Recommended Starting Conditions for Cell Labeling with this compound
| Cell Type | Recommended Concentration Range (µg/mL) | Typical Incubation Time (minutes) | Expected Cell Viability | Notes |
| Splenocytes | 10 - 50 | 15 - 30 | > 90% | Optimize concentration to achieve desired labeling intensity without compromising viability. |
| Mast Cells (e.g., RBL-2H3) | 5 - 25 | 10 - 20 | > 95% | Lower concentrations are often sufficient due to high expression of surface proteins. |
| T-cell lines (e.g., Jurkat) | 20 - 100 | 20 - 30 | > 85% | Higher concentrations may be required, but monitor viability closely. |
| Adherent cells (e.g., HEK293T) | 10 - 50 | 15 - 25 | > 90% | Ensure complete coverage of the cell monolayer with the labeling solution. |
Note: The data presented in this table are illustrative and should be optimized for your specific cell type and experimental conditions.
Table 2: Troubleshooting Guide for Cell Labeling
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Intensity | Insufficient reagent concentration. | Increase the concentration of this compound. |
| Short incubation time. | Increase the incubation time. | |
| Suboptimal pH of labeling buffer. | Ensure the pH of the labeling buffer is between 7.2 and 8.5. | |
| Presence of primary amines in the buffer (e.g., Tris). | Use an amine-free buffer such as PBS or HEPES. | |
| High Cell Death | Reagent concentration is too high. | Decrease the concentration of this compound. |
| Extended incubation time. | Reduce the incubation time. | |
| Harsh cell handling. | Handle cells gently during washing steps. | |
| High Background Staining | Inadequate washing. | Increase the number of wash steps after labeling. |
| Non-specific binding. | Include a blocking step with a protein-containing solution (e.g., BSA) after labeling if necessary for the downstream application. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Suspension Cells
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (amine-free)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Centrifuge tubes
-
Micropipettes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold PBS to remove any residual media containing proteins.
-
Count the cells and resuspend them in ice-cold PBS at a concentration of 1-10 x 10^6 cells/mL.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO. This stock solution can be stored at -20°C for short periods, protected from light and moisture. For long-term storage, it is recommended to aliquot and store at -80°C.
-
-
Cell Labeling:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (refer to Table 1). For example, add 10 µL of a 1 mg/mL stock solution to 1 mL of cell suspension for a final concentration of 10 µg/mL.
-
Incubate the cells on ice or at room temperature for 15-30 minutes with gentle agitation. Incubation on ice can help to minimize internalization of the label.
-
-
Quenching and Washing:
-
To stop the reaction, add an equal volume of complete cell culture medium containing FBS. The primary amines in the media will quench any unreacted NHS ester.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet three times with ice-cold PBS or cell culture medium to remove any unbound reagent.
-
-
Final Resuspension:
-
Resuspend the labeled cells in the appropriate medium for your downstream application.
-
Protocol 2: Cell Viability Assessment using Trypan Blue
Materials:
-
Labeled and unlabeled (control) cells
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Take a small aliquot of the labeled and unlabeled cell suspensions.
-
Mix the cells with an equal volume of Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100%.
Protocol 3: Quantification of Labeling Efficiency by Flow Cytometry
Materials:
-
Labeled and unlabeled (control) cells
-
Anti-DNP antibody conjugated to a fluorophore (e.g., FITC, PE, or APC)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Resuspend approximately 1 x 10^6 labeled and unlabeled cells in 100 µL of flow cytometry buffer.
-
Add the fluorescently conjugated anti-DNP antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 1 mL of flow cytometry buffer.
-
Resuspend the cells in 500 µL of flow cytometry buffer.
-
Analyze the cells using a flow cytometer, comparing the fluorescence intensity of the labeled cells to the unlabeled control cells.
Mandatory Visualization
Caption: Workflow for labeling cells with this compound.
Caption: FcεRI-mediated signaling pathway in mast cells activated by DNP-antigen.
Caption: Workflow for adoptive transfer of DNP-labeled splenocytes.
References
Application Notes and Protocols for Conjugating DNP-PEG12-NHS Ester to a Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of a dinitrophenyl (DNP) group to a peptide via a polyethylene (B3416737) glycol (PEG) spacer using DNP-PEG12-NHS ester. N-hydroxysuccinimide (NHS) esters are widely used for labeling proteins and peptides.[1][2] They react efficiently with primary amino groups, such as the N-terminus of a peptide or the epsilon-amino group of a lysine (B10760008) residue, to form stable amide bonds.[3] The reaction is pH-dependent, with an optimal pH range of 7.2 to 8.5.[3][4]
The inclusion of a PEG spacer (PEG12 in this case) can enhance the solubility and pharmacokinetic properties of the resulting peptide conjugate.[5] The DNP group is a commonly used hapten for immunological studies, enabling detection with anti-DNP antibodies.[6][7] This protocol outlines the necessary steps for successful conjugation, purification, and characterization of the DNP-PEG12-peptide conjugate.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| This compound | Any reputable supplier | Varies |
| Peptide with a primary amine | User-provided | N/A |
| Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | Varies | Varies |
| 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5) or 0.1 M Phosphate Buffer (pH 8.3-8.5) | User-prepared | N/A |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine) | User-prepared | N/A |
| Desalting columns (e.g., Sephadex G-25) or Reverse-Phase HPLC system | Varies | Varies |
| Mass Spectrometer | N/A | N/A |
| UV-Vis Spectrophotometer | N/A | N/A |
Experimental Protocols
Preparation of Reagents
-
Peptide Solution: Dissolve the peptide in the chosen reaction buffer (0.1 M Sodium Bicarbonate or 0.1 M Phosphate buffer, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[1] Avoid buffers containing primary amines like Tris, as they will compete with the peptide for reaction with the NHS ester.[3]
-
This compound Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[4] NHS esters are susceptible to hydrolysis, so it is crucial to use anhydrous solvents and prepare the solution just before the reaction.[8]
Conjugation Reaction
The following protocol is a general guideline and may require optimization based on the specific peptide.
-
Calculate Molar Ratio: Determine the desired molar excess of this compound to peptide. A 5 to 15-fold molar excess of the NHS ester is a good starting point.[9]
-
Moles of Peptide = (Mass of Peptide (g)) / (Molecular Weight of Peptide ( g/mol ))
-
Required Mass of this compound = (Moles of Peptide) x (Molar Excess) x (Molecular Weight of this compound ( g/mol ))
-
-
Reaction Setup:
-
Place the peptide solution in a reaction tube.
-
While gently vortexing, add the calculated volume of the this compound solution to the peptide solution. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10% to avoid denaturation of the peptide.[8]
-
-
Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[4] The optimal reaction time may vary depending on the reactivity of the peptide.
-
Quenching (Optional): To stop the reaction, a quenching buffer such as Tris-HCl or glycine (B1666218) can be added to a final concentration of 50-100 mM. This will react with any excess NHS ester.
Purification of the Conjugate
Purification is essential to remove unreacted this compound and byproducts like N-hydroxysuccinimide.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: For peptides larger than the this compound, a desalting column (e.g., G-25) is an effective method for separation.[4][9]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for purifying peptides and can separate the labeled peptide from the unlabeled peptide and other impurities.[10] A C18 column is commonly used for peptide purification.[10]
Characterization of the Conjugate
-
Mass Spectrometry (MS): Confirm the successful conjugation by determining the molecular weight of the purified product. The mass should correspond to the mass of the peptide plus the mass of the DNP-PEG12 moiety.
-
UV-Vis Spectroscopy: The DNP group has a characteristic absorbance maximum around 360 nm.[11] This can be used to confirm the presence of the DNP label and to quantify the degree of labeling by measuring the absorbance at 280 nm (for the peptide) and ~360 nm (for the DNP group).
Data Presentation
| Parameter | Recommended Value | Notes |
| Reaction pH | 8.3 - 8.5 | Optimal for NHS ester reaction with primary amines.[1][4] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Must be free of primary amines.[3][4] |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[1] |
| Molar Excess of NHS Ester | 5 to 15-fold | May need optimization for specific peptides.[9] |
| Reaction Solvent | Anhydrous DMF or DMSO | For dissolving the NHS ester.[4] |
| Reaction Time | 4 hours at RT or overnight on ice | Can be optimized based on peptide reactivity.[4] |
| Purification Method | SEC (Gel Filtration) or RP-HPLC | To remove unreacted reagents and byproducts.[4][10] |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the conjugation of this compound to a peptide.
Caption: Chemical reaction scheme for NHS ester conjugation to a primary amine on a peptide.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. DNP-PEG-NHS ester | AxisPharm [axispharm.com]
- 6. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 7. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for DNP-PEG12-NHS Ester in Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitrophenyl (DNP), a classic hapten, is a small molecule that can elicit a robust immune response when conjugated to a larger carrier molecule, such as a protein.[1] This property makes DNP an invaluable tool in vaccine research and immunology to study the fundamental principles of B cell activation, antibody production, and the efficacy of different vaccine adjuvants. The DNP-PEG12-NHS ester is a chemical reagent designed to facilitate the covalent attachment of the DNP hapten to proteins or other amine-containing molecules.
This reagent features a 2,4-dinitrophenyl group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (such as the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond. The PEG spacer enhances the solubility of the resulting conjugate and provides spatial separation between the hapten and the carrier molecule, which can improve the accessibility of the DNP moiety to B cell receptors.
These application notes provide detailed protocols for using this compound in vaccine research, from the conjugation of the hapten to a carrier protein to the analysis of the subsequent immune response.
Data Presentation
Table 1: Recommended Parameters for this compound Conjugation and Immunization
| Parameter | Recommended Value | Notes |
| Conjugation | ||
| This compound:Protein Molar Ratio | 10:1 to 400:1 | The optimal ratio should be determined empirically for each carrier protein. A 20-fold molar excess is a common starting point for antibodies.[2][3] |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction between the NHS ester and primary amines on the protein.[4] |
| Reaction Buffer | Amine-free buffers such as PBS (Phosphate Buffered Saline) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the conjugation reaction.[3] |
| Reaction Time | 1 - 2 hours at room temperature or 2 hours on ice | Longer incubation times may be necessary for lower concentrations of reactants. |
| Immunization (Mice) | ||
| Immunogen Dose (DNP-KLH) | 50 µL of 1 mg/L solution | This dose has been used in zebrafish and can be adapted for mice.[5] Another study in mice used immunization on days 1 and 21.[6] |
| Adjuvant | Complete Freund's Adjuvant (CFA) for primary immunization, Incomplete Freund's Adjuvant (IFA) for booster immunizations | CFA is a potent adjuvant for inducing strong initial immune responses.[5] Other adjuvants like Alum, MF59, or CpG ODN can also be considered.[6][7] |
| Route of Administration | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Subcutaneous injections are commonly used for inducing antibody responses.[5] |
| Booster Immunizations | 1-2 boosters at 2-3 week intervals | Boosters are crucial for enhancing antibody titers and affinity maturation.[5] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carrier Protein (e.g., KLH or BSA)
This protocol describes the covalent attachment of this compound to a carrier protein containing primary amines.
Materials:
-
This compound
-
Carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH, or Bovine Serum Albumin - BSA)
-
Amine-free reaction buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
-
Spectrophotometer for quantification
Procedure:
-
Prepare the Carrier Protein Solution: Dissolve the carrier protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound solution to the carrier protein solution while gently vortexing. A common starting point is a 20-fold molar excess.[3]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid protein precipitation.[3]
-
Incubate the reaction for 1-2 hours at room temperature or for 2 hours on ice.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer.
-
-
Quantification of Conjugation (Optional):
-
The degree of DNP conjugation can be estimated by measuring the absorbance of the purified conjugate at 360 nm (for DNP) and 280 nm (for protein). The molar extinction coefficient for DNP at 360 nm is approximately 17,400 M⁻¹cm⁻¹.
-
Protocol 2: Immunization of Mice with DNP-Conjugated Carrier Protein
This protocol outlines a general procedure for immunizing mice to generate an anti-DNP antibody response.
Materials:
-
DNP-conjugated carrier protein (e.g., DNP-KLH)
-
Adjuvant (e.g., Complete Freund's Adjuvant - CFA, and Incomplete Freund's Adjuvant - IFA)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles
-
Mice (e.g., BALB/c or C57BL/6)
Procedure:
-
Preparation of the Immunogen Emulsion:
-
For the primary immunization, prepare an emulsion by mixing the DNP-carrier protein solution (e.g., 100 µg in 100 µL PBS) with an equal volume of Complete Freund's Adjuvant (CFA). Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a stable, water-in-oil emulsion is formed.
-
For booster immunizations, prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA).
-
-
Primary Immunization:
-
Inject each mouse subcutaneously (s.c.) at the base of the tail or at multiple sites on the back with 100-200 µL of the DNP-carrier/CFA emulsion (containing approximately 50-100 µg of the conjugate).
-
-
Booster Immunizations:
-
Administer one or two booster injections of the DNP-carrier/IFA emulsion at 2-3 week intervals following the primary immunization.
-
-
Serum Collection:
-
Collect blood samples from the mice 7-14 days after the final booster immunization. This can be done via tail bleed or terminal cardiac puncture.
-
Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -20°C or -80°C for subsequent analysis.
-
Protocol 3: Analysis of Anti-DNP Antibody Titers by ELISA
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to determine the concentration of anti-DNP antibodies in the collected mouse serum.
Materials:
-
DNP-conjugated protein (e.g., DNP-BSA) for coating
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG and IgM secondary antibodies
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of DNP-BSA solution (e.g., 1-10 µg/mL in coating buffer).
-
Incubate the plate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the mouse serum samples in blocking buffer.
-
Add 100 µL of the diluted serum to the appropriate wells and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated anti-mouse IgG or IgM, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background.
-
Protocol 4: Flow Cytometry Analysis of DNP-Specific B Cell Activation
This protocol provides a framework for identifying and phenotyping DNP-specific B cells from immunized mice.
Materials:
-
Spleen or lymph nodes from immunized and control mice
-
DNP-conjugated fluorescent protein (e.g., DNP-PE or DNP-APC)
-
Fluorescently-labeled antibodies against B cell markers (e.g., anti-B220, anti-IgM, anti-IgD, anti-CD19, anti-CD86, anti-GL7, anti-CD95)
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Red blood cell lysis buffer (optional)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Prepare a single-cell suspension from the spleen or lymph nodes of immunized and control mice.
-
If necessary, lyse red blood cells using a suitable lysis buffer. .
-
-
Staining:
-
Resuspend the cells in FACS buffer.
-
Incubate the cells with the DNP-conjugated fluorescent protein to label DNP-specific B cells.
-
Wash the cells with FACS buffer.
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies against B cell surface markers. This panel should be designed to identify total B cells (e.g., B220+, CD19+), naive B cells (e.g., IgM+, IgD+), germinal center B cells (e.g., GL7+, CD95+), and activated B cells (e.g., CD86+).
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the lymphocyte population, then on total B cells. Within the B cell population, identify the DNP-binding cells and further characterize their phenotype based on the expression of the other markers.
-
Visualizations
Caption: Experimental workflow for using this compound in vaccine research.
Caption: B cell receptor signaling pathway upon DNP-antigen binding.
References
- 1. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Antibody formation in the mouse induced by hapten-carrier complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepdyve.com [deepdyve.com]
- 4. Immunization of mice with the self-peptide ACBP coupled to keyhole limpet hemocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Two Adjuvant Formulations for an Inactivated Yellow Fever 17DD Vaccine Candidate in Mice [mdpi.com]
DNP-PEG12-NHS Ester for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-PEG12-NHS ester is a versatile molecule increasingly utilized in in vivo research, particularly in immunology, drug delivery, and the study of targeted therapies. This compound features three key components: a dinitrophenyl (DNP) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester. The DNP moiety acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule, making it an invaluable tool for immunological studies. The hydrophilic PEG linker enhances the solubility and bioavailability of the conjugated molecule in aqueous environments, a critical factor for in vivo applications.[1][2][3] The NHS ester provides a highly efficient means of covalently conjugating the DNP-PEG12 linker to primary amines on proteins, peptides, antibodies, and other biomolecules to form stable amide bonds.[1][3]
This document provides detailed application notes and experimental protocols for the use of this compound in in vivo studies, with a focus on immunological research and targeted drug delivery.
Key Applications
-
Immunology Research: this compound is widely used to study hapten-specific immune responses, including antibody production and mast cell activation. By conjugating it to a carrier protein (e.g., ovalbumin, bovine serum albumin), researchers can create antigens to immunize animals and investigate the subsequent immune cascade.[4]
-
Drug Delivery and Pharmacokinetics: The PEGylated nature of this compound can improve the pharmacokinetic properties of conjugated drugs, increasing their half-life and solubility.[2] The DNP tag can be used for detection and quantification of the conjugated molecule in biological samples, aiding in biodistribution studies.
-
PROTAC Development: this compound can serve as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C37H60N4O20 | --INVALID-LINK-- |
| Molecular Weight | 880.9 g/mol | --INVALID-LINK-- |
| CAS Number | 1334178-01-6 | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, DMF | --INVALID-LINK-- |
| Storage | -20°C, protect from light and moisture | --INVALID-LINK-- |
Table 2: Typical Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 | Optimal for reaction with primary amines. Buffers should be amine-free (e.g., PBS). |
| Molar Excess of NHS Ester | 10-20 fold over the protein | This is a starting point and should be optimized for the specific application to achieve the desired degree of labeling. |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | Longer incubation times may be necessary, but this increases the risk of NHS ester hydrolysis. |
| Quenching Reagent | Tris or glycine (B1666218) buffer (final concentration 10-50 mM) | Quenches the reaction by consuming unreacted NHS esters. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carrier Protein for Immunization
This protocol describes the preparation of a DNP-conjugated carrier protein (e.g., Ovalbumin) for use as an immunogen in in vivo studies.
Materials:
-
This compound
-
Carrier protein (e.g., Ovalbumin, OVA)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the carrier protein in PBS at a concentration of 5-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound solution to the protein solution while gently stirring. A common starting point is a 20-fold molar excess.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to stop the reaction.
-
Purification:
-
Remove the unreacted this compound and byproducts by dialysis against PBS at 4°C with several buffer changes over 24-48 hours.
-
Alternatively, use a desalting column for faster purification according to the manufacturer's instructions.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Determine the degree of labeling (DOL) by measuring the absorbance of the DNP group at approximately 360 nm.
-
-
Storage: Store the purified DNP-protein conjugate at -20°C or -80°C in small aliquots.
Protocol 2: In Vivo Immunization and Antibody Titer Measurement
This protocol outlines a general procedure for immunizing mice with the DNP-protein conjugate to elicit a hapten-specific antibody response.
Materials:
-
DNP-protein conjugate (from Protocol 1)
-
Adjuvant (e.g., Freund's Complete Adjuvant for primary immunization, Freund's Incomplete Adjuvant for booster immunizations)
-
Sterile PBS
-
Mice (e.g., BALB/c)
-
Syringes and needles
Procedure:
-
Preparation of Immunogen Emulsion:
-
Prepare a 1:1 emulsion of the DNP-protein conjugate (e.g., 100 µg in 100 µL PBS) and the adjuvant (100 µL).
-
Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed.
-
-
Primary Immunization:
-
Inject each mouse with 200 µL of the emulsion (containing 100 µg of the DNP-protein conjugate) via the intraperitoneal (i.p.) or subcutaneous (s.c.) route.
-
-
Booster Immunizations:
-
Administer booster injections of the DNP-protein conjugate (e.g., 50 µg in a 1:1 emulsion with incomplete Freund's adjuvant) every 2-3 weeks.
-
-
Blood Collection:
-
Collect blood samples from the tail vein or via cardiac puncture at various time points (e.g., before immunization and 7-10 days after each booster) to monitor the antibody response.
-
-
Antibody Titer Measurement (ELISA):
-
Coat ELISA plates with DNP conjugated to a different carrier protein (e.g., DNP-BSA) to ensure hapten-specific antibody detection.
-
Serially dilute the collected serum samples and add them to the coated plates.
-
Detect the bound anti-DNP antibodies using a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG).
-
Develop the signal with a suitable substrate and measure the absorbance. The antibody titer is defined as the highest dilution that gives a positive signal above the background.
-
Visualizations
Signaling Pathway: Mast Cell Activation via DNP-Antigen Crosslinking of IgE-FcεRI
Caption: DNP-antigen crosslinks IgE bound to FcεRI on mast cells, initiating a signaling cascade that leads to degranulation and cytokine production.
Experimental Workflow: In Vivo Immunization and Analysis
Caption: Workflow for in vivo immunization with a DNP-protein conjugate and subsequent analysis of the hapten-specific antibody response.
Concluding Remarks
This compound is a powerful tool for in vivo research, enabling the study of hapten-specific immune responses and the development of targeted therapies. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their in vivo studies. As with any experimental system, optimization of the provided protocols may be necessary to suit specific research goals and models.
References
- 1. DNP-PEG4 NHS ester | AAT Bioquest [aatbio.com]
- 2. DNP-PEG-NHS ester | AxisPharm [axispharm.com]
- 3. This compound, 1334178-01-6 | BroadPharm [broadpharm.com]
- 4. Cellular cooperation during in vivo anti-hapten antibody responses. I. The effect of cell number on the response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for Hapten-Carrier Conjugation with DNP-PEG12-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hapten-carrier conjugation is a fundamental technique in immunology for eliciting a robust antibody response against small molecules (haptens) that are not immunogenic on their own. The dinitrophenyl (DNP) group is a widely used model hapten. When covalently attached to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), the DNP hapten becomes immunogenic, leading to the production of anti-DNP antibodies.[1][2]
DNP-PEG12-NHS ester is a chemical linker designed for this purpose. It features a DNP moiety, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues) on the carrier protein to form stable amide bonds.[3][4] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate and can influence the immune response.[5]
These application notes provide a detailed protocol for the conjugation of this compound to a carrier protein, purification of the conjugate, and subsequent characterization and immunological applications.
Product Information: this compound
| Property | Value | Reference |
| Molecular Formula | C37H60N4O20 | [3] |
| Molecular Weight | 880.89 g/mol | [3] |
| Purity | >98% | [3] |
| Solubility | DMSO, DMF, Water | [3] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [3] |
| Reacts With | Primary Amines (-NH2) | [4] |
| Storage | -20°C, protect from moisture | [3][4] |
Experimental Protocols
Preparation of Carrier Protein
Objective: To prepare the carrier protein for conjugation by ensuring it is in a suitable buffer.
Materials:
-
Carrier protein (e.g., KLH or BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Dialysis tubing or desalting columns
Protocol:
-
Dissolve the carrier protein in PBS at a concentration of 5-10 mg/mL.
-
If the protein solution contains interfering substances like Tris or glycine, it must be dialyzed extensively against PBS at 4°C.
-
After dialysis, determine the protein concentration using a standard protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm (A280).[6]
Hapten-Carrier Conjugation Reaction
Objective: To covalently link the this compound to the carrier protein.
Materials:
-
Prepared carrier protein solution
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0
-
Magnetic stirrer and stir bar
Protocol:
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.[4]
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[4]
-
In a suitable reaction vessel, add the carrier protein solution.
-
While gently stirring, add a calculated amount of the this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess of the NHS ester to the protein.[4] The optimal ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with continuous stirring.
Purification of the DNP-Protein Conjugate
Objective: To remove unreacted this compound and reaction byproducts.
Materials:
-
Conjugation reaction mixture
-
Dialysis tubing (10-14 kDa MWCO) or desalting columns (e.g., Sephadex G-25)
-
PBS, pH 7.4
Protocol:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against 1 L of PBS at 4°C for at least 4 hours.
-
Change the dialysis buffer at least three times to ensure complete removal of unconjugated hapten.
-
Alternatively, for faster purification, use a desalting column equilibrated with PBS according to the manufacturer's instructions.
-
Collect the purified conjugate and store it at 4°C for short-term use or at -20°C for long-term storage.
Characterization of the DNP-Protein Conjugate
Objective: To determine the hapten-to-carrier ratio (degree of labeling).
Method: UV-Vis Spectrophotometry
-
Measure the absorbance of the purified DNP-protein conjugate solution at 280 nm (A280) and 360 nm (A360) using a spectrophotometer. DNP has a characteristic absorbance maximum around 360 nm.
-
Calculate the concentration of the carrier protein and the DNP hapten using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the concentration (in M)
-
l is the path length (typically 1 cm)
-
Molar Extinction Coefficients:
-
DNP: ~17,400 M⁻¹cm⁻¹ at 360 nm
-
BSA: ~43,824 M⁻¹cm⁻¹ at 280 nm
-
KLH: Varies, can be estimated based on protein concentration determined by a colorimetric assay.
Calculations:
-
Correction for DNP absorbance at 280 nm: The DNP hapten also absorbs light at 280 nm. The correction factor (CF) is the ratio of its absorbance at 280 nm to its absorbance at 360 nm (A280/A360 for DNP alone is ~0.32).
-
Corrected A280 = A280 - (A360 x CF)
-
-
Calculate Protein Concentration:
-
Protein (M) = Corrected A280 / ε_protein_at_280
-
-
Calculate DNP Concentration:
-
DNP (M) = A360 / ε_DNP_at_360
-
-
Calculate Hapten-to-Carrier Ratio:
-
Moles of DNP / Moles of Protein
-
| Parameter | Typical Value Range |
| Molar excess of this compound | 10 - 50 fold |
| Achieved Hapten-to-Carrier Ratio (DNP:BSA) | 5 - 20 |
| Achieved Hapten-to-Carrier Ratio (DNP:KLH) | >100 |
Method: Mass Spectrometry
For a more precise determination of the degree of conjugation and to assess the heterogeneity of the conjugate, mass spectrometry can be employed. Techniques like MALDI-TOF or ESI-MS can provide the molecular weight of the conjugate, from which the number of attached haptens can be calculated.[7][8][9]
Immunization and Antibody Titer Determination
Objective: To generate an anti-DNP antibody response and measure its magnitude.
Materials:
-
Purified DNP-carrier conjugate
-
Adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization, Freund's Incomplete Adjuvant for boosts)
-
Experimental animals (e.g., mice or rabbits)
-
Sterile syringes and needles
Immunization Protocol (Example for Mice):
-
Emulsify the DNP-KLH conjugate with an equal volume of Freund's Complete Adjuvant to a final concentration of 100 µg of conjugate in 100 µL per mouse.
-
Inject the emulsion subcutaneously or intraperitoneally.
-
Boost the immunization every 2-3 weeks with 50 µg of DNP-KLH emulsified in Freund's Incomplete Adjuvant.[10]
-
Collect blood samples 7-10 days after each boost to assess the antibody titer.
Anti-DNP Antibody Titer Determination by ELISA:
-
Coat a 96-well ELISA plate with DNP-BSA (a different carrier protein than used for immunization to ensure hapten-specific antibody detection) at a concentration of 1-5 µg/mL in a carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.[1]
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.
-
Wash the plate with PBST.
-
Prepare serial dilutions of the immune serum in the blocking buffer and add them to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's species and isotype (e.g., anti-mouse IgG-HRP). Incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add a TMB substrate solution and incubate in the dark until a blue color develops.[1]
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄), which will turn the color to yellow.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background.
Visualizations
Caption: Experimental workflow for DNP-carrier conjugation and application.
Caption: Simplified signaling pathway of anti-DNP antibody production.
Caption: Logical relationship from reagent to application.
References
- 1. lifediagnostics.com [lifediagnostics.com]
- 2. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometry Based Tools to Characterize DNA-Protein Cross-Linking by Bis-electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 10. DNP-KLH Yields Changes in Leukocyte Populations and Immunoglobulin Isotype Use with Different Immunization Routes in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Molar Excess in Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies with labels such as fluorescent dyes, enzymes, or biotin (B1667282) is a cornerstone technique in a vast array of biological assays, including immunoassays, flow cytometry, and immunohistochemistry. A critical parameter in the antibody labeling process is the molar excess of the labeling reagent relative to the antibody. This ratio, also known as the molar feed ratio, directly influences the degree of labeling (DOL), which is the average number of label molecules conjugated to a single antibody molecule.[1][2]
Optimizing the molar excess is crucial for achieving the desired DOL. An insufficient molar excess can lead to under-labeled antibodies with low signal intensity, while an excessive molar excess can result in over-labeling, potentially causing antibody precipitation, reduced antigen-binding affinity, or fluorescence quenching.[1][2] This application note provides a detailed guide to calculating molar excess for antibody labeling, protocols for common labeling chemistries, and strategies for optimizing conjugation reactions.
Principles of Molar Excess Calculation
The calculation of the molar excess required for an antibody labeling reaction is a fundamental step to control the outcome of the conjugation. The primary goal is to determine the precise amount of labeling reagent to add to a known amount of antibody to achieve a target DOL.
The formula for calculating the mass of the labeling reagent required is as follows:
Where:
-
Molar Excess: The desired molar ratio of the labeling reagent to the antibody.
-
Mass of Antibody (mg): The mass of the antibody to be labeled.
-
MW of Antibody (Da): The molecular weight of the antibody in Daltons (e.g., ~150,000 Da for a typical IgG).[3]
-
MW of Label (Da): The molecular weight of the labeling reagent in Daltons.
It is important to note that the optimal molar excess is determined empirically and can be influenced by several factors, including the concentration of the antibody, the reactivity of the labeling reagent, and the desired final DOL.
Recommended Molar Excess Ratios
The optimal molar excess varies depending on the labeling chemistry, the concentration of the antibody, and the specific label being used. The following table provides general starting recommendations for common scenarios.
| Antibody Concentration | Labeling Chemistry | Recommended Starting Molar Excess | Desired DOL |
| > 5 mg/mL | NHS Ester | 5-10 fold | 3-7 |
| 1-5 mg/mL | NHS Ester | 10-20 fold | 3-7 |
| < 1 mg/mL | NHS Ester | 20-50 fold | 3-7 |
| 1-10 mg/mL | Maleimide (B117702) | 10-20 fold | 1-4 |
Note: These are starting points, and optimization is often necessary to achieve the desired results for a specific antibody-label pair.[1][4]
Experimental Protocols
This section provides detailed protocols for two of the most common antibody labeling chemistries: amine-reactive N-hydroxysuccinimide (NHS) ester labeling and thiol-reactive maleimide labeling.
Amine-Reactive Labeling with NHS Esters
NHS esters are widely used to label primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of the antibody, forming a stable amide bond.[5][6]
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
NHS ester-activated label (e.g., fluorescent dye)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[1]
-
Purification column (e.g., size-exclusion chromatography)
-
Storage buffer (e.g., PBS with a protein stabilizer like BSA)
Protocol:
-
Antibody Preparation:
-
Labeling Reagent Preparation:
-
Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.[9] The concentration will depend on the required molar excess.
-
-
Labeling Reaction:
-
Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[5]
-
-
Purification:
-
Remove unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.[7]
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the maximum absorbance wavelength (λmax) of the label.[2][3]
The formula for calculating DOL is:
Where:
-
A_max = Absorbance at the λmax of the label
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
ε_label = Molar extinction coefficient of the label at its λmax
-
CF = Correction factor (A_280 of the free dye / A_max of the free dye)
-
Thiol-Reactive Labeling with Maleimides
Maleimide chemistry targets free sulfhydryl (thiol) groups, primarily found in cysteine residues, to form a stable thioether bond.[10][11] This method is often used when amine-reactive labeling interferes with the antibody's binding site.
Materials:
-
Antibody to be labeled
-
Maleimide-activated label
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate buffer, pH 6.5-7.5[10]
-
Purification column
-
Storage buffer
Protocol:
-
Antibody Reduction (Optional but often necessary):
-
To generate free thiols, the antibody's hinge region disulfides can be selectively reduced.
-
Dissolve the antibody in the reaction buffer.
-
Add a 10-20 fold molar excess of a reducing agent like DTT or TCEP.[8]
-
Incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column.
-
-
Labeling Reagent Preparation:
-
Prepare a stock solution of the maleimide-activated label in anhydrous DMSO or DMF immediately before use.[12]
-
-
Labeling Reaction:
-
Add the calculated volume of the maleimide stock solution to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[12]
-
-
Purification:
-
Separate the labeled antibody from unreacted label and byproducts using size-exclusion chromatography.
-
-
Characterization:
-
Determine the DOL using the same spectrophotometric method described for NHS ester labeling.
-
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: General workflow for antibody labeling.
Caption: NHS ester reaction with a primary amine.
Caption: Maleimide reaction with a free thiol.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low DOL | Insufficient molar excess of the labeling reagent. | Increase the molar excess of the label in the reaction. |
| Low antibody concentration. | Concentrate the antibody solution before labeling.[6] | |
| Inactive labeling reagent due to hydrolysis. | Prepare fresh stock solutions of the labeling reagent in anhydrous solvent immediately before use.[9] | |
| Presence of competing nucleophiles in the buffer (e.g., Tris). | Exchange the antibody into an appropriate amine-free buffer.[1] | |
| High DOL / Precipitation | Excessive molar excess of the labeling reagent. | Decrease the molar excess of the label. |
| Antibody aggregation. | Optimize buffer conditions (pH, ionic strength). | |
| Loss of Antibody Activity | Labeling of critical residues in the antigen-binding site. | Consider an alternative labeling chemistry (e.g., maleimide instead of NHS ester) to target different residues. |
| Over-labeling. | Reduce the molar excess to achieve a lower DOL. |
Conclusion
The precise control of molar excess is a fundamental aspect of successful antibody labeling. By carefully calculating the required amount of labeling reagent and optimizing the reaction conditions, researchers can consistently produce high-quality antibody conjugates with the desired degree of labeling for their specific applications. The protocols and guidelines presented in this application note provide a solid foundation for both novice and experienced scientists to achieve optimal and reproducible results in their antibody conjugation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. biotium.com [biotium.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. bidmc.org [bidmc.org]
- 10. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Application Notes: Optimizing Buffer Conditions for NHS Ester Reactions
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, widely employed for covalently linking molecules to proteins, antibodies, and other biomolecules.[1] This method predominantly targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form stable and irreversible amide bonds.[2][] The success of an NHS ester conjugation reaction is critically dependent on the careful selection of the reaction buffer. The buffer's composition and pH play a pivotal role in balancing the nucleophilicity of the target amine with the hydrolytic stability of the NHS ester, thereby maximizing the conjugation efficiency.[2]
The Critical Role of pH
The pH of the reaction buffer is the most influential factor in NHS ester coupling reactions, as it governs two competing processes:
-
Amine Reactivity: The reactive species in the conjugation reaction is the deprotonated, nucleophilic primary amine (-NH2). At a pH below the pKa of the amine (for lysine side chains, the pKa is typically around 10.5), the amine group is predominantly in its protonated, non-nucleophilic form (-NH3+), which significantly hinders the reaction.[2] As the pH increases, the concentration of the deprotonated, reactive amine rises, favoring the desired conjugation.[2]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, rendering it inactive. The rate of this hydrolysis reaction increases significantly with higher pH.[4] This degradation of the NHS ester reduces the overall yield of the desired conjugate.[2]
Therefore, the optimal pH for an NHS ester reaction is a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most applications, the optimal pH range is between 7.2 and 9.0, with a pH of 8.3-8.5 often recommended for achieving a high reaction yield.[][5][6]
Recommended Buffer Systems
Several buffer systems are commonly used for NHS ester reactions. The choice of buffer depends on the specific protein or molecule being labeled and its stability at different pH values.
-
Phosphate-Buffered Saline (PBS): A widely used buffer that mimics physiological conditions. While reactions can be performed in PBS at pH 7.4, the reaction rate is slower. However, the rate of NHS ester hydrolysis is also reduced, which can be advantageous for pH-sensitive proteins. Longer incubation times may be necessary when using PBS.[1]
-
Sodium Bicarbonate Buffer: A common choice for NHS ester reactions, typically used at a concentration of 0.1 M with a pH between 8.3 and 9.0.[1][7][8]
-
Sodium Phosphate Buffer: Another suitable option, typically used at a concentration of 0.1 M and a pH of 8.3-8.5.[8]
-
Borate Buffer: Can also be used for NHS ester reactions within the recommended pH range.[4]
-
HEPES Buffer: This buffer is another viable option for maintaining the desired pH during the reaction.[4]
Buffers to Avoid
It is crucial to avoid buffers that contain primary amines, as they will compete with the target molecule for reaction with the NHS ester. This competition leads to lower conjugation efficiency and the formation of unwanted byproducts. Buffers to avoid include:
-
Tris (tris(hydroxymethyl)aminomethane): Contains a primary amine and will react with the NHS ester.[6] However, Tris buffer can be useful for quenching the reaction at the end of the procedure.[4]
-
Glycine: Also contains a primary amine and should not be used as the primary reaction buffer.[6] Like Tris, it can be used to quench the reaction.[4]
The Competing Reaction: NHS Ester Hydrolysis
The hydrolysis of the NHS ester is a critical factor to consider, as it directly competes with the desired aminolysis (conjugation) reaction. The rate of hydrolysis is highly dependent on the pH and temperature of the reaction. Higher pH and temperature lead to a faster rate of hydrolysis, which can significantly reduce the yield of the conjugated product.
Quantitative Data Summary
The following tables summarize key quantitative data related to NHS ester reactions.
Table 1: Recommended Buffers for NHS Ester Reactions
| Buffer System | Typical Concentration | Recommended pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 1X | 7.2 - 7.4 | Slower reaction rate, but also slower hydrolysis. Good for pH-sensitive proteins.[1] |
| Sodium Bicarbonate | 0.1 M | 8.3 - 9.0 | Commonly used for efficient conjugation.[1][7][8] |
| Sodium Phosphate | 0.1 M | 7.2 - 8.5 | A good alternative to sodium bicarbonate.[8] |
| Borate | 50 mM | 7.2 - 8.5 | A suitable non-amine containing buffer.[4] |
| HEPES | Varies | 7.2 - 8.5 | Can be used to maintain pH in the optimal range.[4] |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[4] |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | ~30 minutes |
| 8.6 | 4 | 10 minutes[4] |
| 9.0 | Room Temperature | <10 minutes |
Table 3: Comparison of Aminolysis and Hydrolysis Rates
| pH | Relative Rate of Aminolysis | Relative Rate of Hydrolysis | Outcome |
| 7.0 | Moderate | Slow | Slower conjugation, but minimal hydrolysis. |
| 8.3 | Fast | Moderate | Optimal for high yield of conjugated product.[8] |
| 9.0 | Very Fast | Fast | Increased risk of significant hydrolysis, potentially lowering yield. |
Experimental Protocols
Below are detailed protocols for performing NHS ester conjugation reactions using two common buffer systems.
Protocol 1: Protein Labeling in Sodium Bicarbonate Buffer
Materials:
-
Protein of interest
-
NHS ester reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in 0.1 M Sodium Bicarbonate Buffer (pH 8.3) to a final concentration of 1-10 mg/mL.[8]
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the sodium bicarbonate buffer via dialysis or a desalting column.
-
-
Prepare the NHS Ester Stock Solution:
-
Equilibrate the vial of NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]
-
-
Perform the Conjugation Reaction:
-
Add the desired molar excess of the NHS ester solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and may require optimization.
-
Gently mix the reaction solution immediately.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[1] Protect from light if using a light-sensitive NHS ester.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS.[1]
-
Collect the fractions containing the labeled protein. Alternatively, dialysis can be used for purification.
-
-
Characterize the Conjugate:
-
Determine the protein concentration and the degree of labeling using appropriate analytical methods (e.g., spectrophotometry).
-
Protocol 2: Protein Labeling in Phosphate-Buffered Saline (PBS)
Materials:
-
Protein of interest
-
NHS ester reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in 1X PBS (pH 7.4) to a final concentration of 1-10 mg/mL.[1]
-
Ensure the buffer is free of any primary amine contaminants.
-
-
Prepare the NHS Ester Stock Solution:
-
Equilibrate the vial of NHS ester to room temperature.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]
-
-
Perform the Conjugation Reaction:
-
Add the calculated amount of the NHS ester solution to the protein solution.
-
Mix gently and immediately.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[1] Longer incubation times are generally required at this lower pH. Protect from light if necessary.
-
-
Quench the Reaction (Optional):
-
Add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the labeled protein from unreacted reagents using a desalting column equilibrated with PBS or by dialysis.[1]
-
-
Characterize the Conjugate:
-
Measure the protein concentration and determine the degree of labeling.
-
Visualizing the Chemistry and Workflow
Caption: NHS Ester Reaction Mechanism.
Caption: NHS Ester Conjugation Workflow.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols for DNP-PEG12-NHS Ester in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-PEG12-NHS ester is a heterobifunctional crosslinker that plays a significant role in the development of targeted drug delivery systems.[1] This linker is composed of three key components: a dinitrophenyl (DNP) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent conjugation to primary amines on therapeutic molecules or targeting ligands, while the hydrophilic PEG spacer enhances the solubility and bioavailability of the conjugated substance.[1] The DNP group can serve as a hapten for immunological detection or as a component in certain targeting strategies.[2]
These application notes provide an overview of the utility of this compound in constructing targeted drug delivery platforms, with a focus on antibody-drug conjugates (ADCs) and the surface functionalization of lipid-based nanoparticles. Detailed protocols for synthesis, characterization, and in vitro evaluation are provided to guide researchers in their drug development efforts.
Core Applications
This compound is a versatile tool for the covalent linkage of molecules, enabling the construction of sophisticated drug delivery vehicles. Its primary applications in this context include:
-
Antibody-Drug Conjugates (ADCs): The NHS ester group reacts with primary amine groups (e.g., lysine (B10760008) residues) on monoclonal antibodies (mAbs) to form stable amide bonds. This allows for the attachment of a DNP-PEG12-linked cytotoxic drug to a tumor-targeting antibody.
-
Surface Functionalization of Nanoparticles: this compound can be used to modify the surface of pre-formed nanoparticles, such as liposomes or polymeric nanoparticles, that are formulated to include amine-containing components. This PEGylation strategy can improve the nanoparticle's stability and circulation half-life, and the terminal DNP group can be used for targeting or detection.
Experimental Protocols
Protocol 1: Synthesis of a DNP-PEG12-Drug Conjugate for ADC Development
This protocol describes the conjugation of this compound to a model amine-containing cytotoxic drug.
Materials:
-
This compound
-
Amine-containing cytotoxic drug (e.g., Doxorubicin-amine)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (if amine protection is needed)
-
Trifluoroacetic acid (TFA) (for deprotection)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Amine Protection (if necessary): If the drug molecule contains multiple amine groups, protect the non-target amines using (Boc)₂O to ensure site-specific conjugation.
-
Conjugation Reaction:
-
Dissolve the amine-containing drug and a 1.2 molar equivalent of this compound in anhydrous DMF.
-
Add a 2.0 molar equivalent of TEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Purification:
-
Upon completion, purify the DNP-PEG12-drug conjugate using a reverse-phase HPLC system with a suitable gradient of acetonitrile (B52724) and water containing 0.1% TFA.
-
-
Deprotection (if necessary): If a protecting group was used, remove it by treating the purified conjugate with a solution of TFA in dichloromethane.
-
Final Purification and Characterization:
-
Purify the final DNP-PEG12-drug conjugate by HPLC.
-
Confirm the identity and purity of the conjugate by mass spectrometry and NMR.
-
Protocol 2: Conjugation of DNP-PEG12-Drug to a Monoclonal Antibody
This protocol details the conjugation of the purified DNP-PEG12-drug to a targeting antibody.
Materials:
-
Purified DNP-PEG12-drug conjugate
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column
-
BCA protein assay kit
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation: Prepare a solution of the monoclonal antibody in PBS at a concentration of 5-10 mg/mL.
-
Conjugation Reaction:
-
Dissolve the DNP-PEG12-drug conjugate in a minimal amount of anhydrous DMSO.
-
Slowly add a 5- to 10-fold molar excess of the dissolved drug-linker to the antibody solution with gentle stirring. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with PBS (pH 7.4).
-
-
Characterization of the ADC:
-
Determine the protein concentration using a BCA protein assay.
-
Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance wavelength of the DNP group or the drug.
-
Analyze the purity and aggregation of the ADC by SEC-HPLC.
-
Protocol 3: Surface Functionalization of Liposomes with this compound
This protocol describes the incorporation of an amine-bearing lipid into a liposome (B1194612) formulation and subsequent surface modification with this compound.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG(2000)-Amine (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
This compound
-
PBS (pH 7.4)
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Liposome Formulation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG(2000)-Amine in chloroform at a desired molar ratio (e.g., 55:40:5).
-
Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas followed by vacuum desiccation for at least 2 hours.
-
Hydrate the lipid film with PBS (pH 7.4) to form multilamellar vesicles (MLVs).
-
Prepare unilamellar vesicles by extruding the MLV suspension through a 100 nm polycarbonate membrane multiple times.
-
-
Surface Conjugation:
-
Dissolve this compound in DMSO.
-
Add a 10-fold molar excess of the this compound solution to the amine-functionalized liposome suspension.
-
Incubate the mixture for 4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted this compound by dialysis against PBS (pH 7.4) using a dialysis membrane with a suitable molecular weight cutoff (e.g., 10 kDa).
-
-
Characterization:
-
Determine the particle size and zeta potential of the functionalized liposomes using dynamic light scattering (DLS).
-
Quantify the amount of conjugated DNP-PEG12 by a suitable analytical method.
-
Quantitative Data Presentation
The following tables present hypothetical yet representative data that could be expected from the characterization of drug delivery systems synthesized using this compound.
Table 1: Characterization of a DNP-PEG12-Drug Conjugate
| Parameter | Value | Method |
| Molecular Weight (Da) | ~1500 | Mass Spectrometry |
| Purity (%) | >95 | HPLC |
| Solubility | Aqueous Buffer | Visual Inspection |
Table 2: Characterization of an Antibody-Drug Conjugate (ADC)
| Parameter | Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 ± 0.3 | UV-Vis Spectrophotometry |
| Protein Concentration (mg/mL) | 4.5 | BCA Assay |
| Monomer Purity (%) | >98 | SEC-HPLC |
| Aggregation (%) | <2 | SEC-HPLC |
Table 3: Physicochemical Properties of DNP-PEG12 Functionalized Liposomes
| Formulation | Mean Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| Unmodified Liposomes | 105.2 ± 2.1 | 0.12 ± 0.02 | -25.4 ± 1.5 |
| DNP-PEG12 Liposomes | 115.8 ± 2.5 | 0.15 ± 0.03 | -15.1 ± 1.8 |
Visualizations
Caption: Workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).
Caption: Relationship between the components of an Antibody-Drug Conjugate.
Caption: Conceptual pathway of ADC-mediated targeted cell killing.
References
Application Notes and Protocols: Surface Modification of Nanoparticles with DNP-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic and diagnostic potential of nanoparticles.[1][2][3][4][] PEGylation creates a hydrophilic protective layer on the nanoparticle surface, which can increase systemic circulation time by reducing opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).[2][3][4] This "stealth" characteristic improves the likelihood of the nanoparticle reaching its target tissue, particularly in passive targeting strategies like the enhanced permeability and retention (EPR) effect observed in tumors.[6]
This document provides detailed application notes and protocols for the surface modification of amine-functionalized nanoparticles with DNP-PEG12-NHS ester. This compound is a heterobifunctional linker comprising a 2,4-dinitrophenyl (DNP) group, a 12-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with primary amine groups on the nanoparticle surface to form stable amide bonds, while the DNP group can serve as a hapten for immunological studies or as a specific targeting ligand.[][8][9]
Key Applications:
-
Enhanced Stability: The PEG chains provide steric hindrance, preventing nanoparticle aggregation.[6]
-
Prolonged Circulation: PEGylation reduces immune system recognition and clearance, leading to longer in vivo half-lives.[2][6]
-
Immunological Research: The DNP group can be used as a model antigen for studying immune responses to nanoparticles.
-
Targeted Drug Delivery: The DNP moiety can be targeted by anti-DNP antibodies for active targeting applications.
-
Platform for Further Functionalization: While this specific molecule has a DNP group, the principle of using a heterobifunctional PEG linker allows for the introduction of various functionalities.
Experimental Protocols
Materials
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
Anhydrous, amine-free solvents (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218) solution.
-
Purification system: Centrifugation and resuspension, dialysis, or size exclusion chromatography (SEC).
-
Characterization instruments: Dynamic Light Scattering (DLS), Zeta Potential Analyzer, Transmission Electron Microscopy (TEM), UV-Vis Spectrophotometer.
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol outlines the covalent conjugation of this compound to nanoparticles presenting primary amine groups on their surface.
Workflow for Nanoparticle Surface Modification
Caption: Workflow for the surface modification of nanoparticles with this compound.
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the nanoparticles are well-sonicated to avoid aggregation.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.[10] A stock solution of 10 mg/mL is recommended. The NHS ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.[10]
-
Reaction: Add a 20 to 50-fold molar excess of the this compound solution to the nanoparticle suspension. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain the stability of the nanoparticle suspension.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or shaking.
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for an additional 30 minutes.
-
Purification: Purify the DNP-PEGylated nanoparticles from excess reagents and byproducts.
-
For larger nanoparticles (>100 nm): Centrifuge the nanoparticle suspension, remove the supernatant, and resuspend the pellet in a suitable buffer (e.g., PBS). Repeat this wash step three times.
-
For smaller nanoparticles: Purify using dialysis against PBS or through size exclusion chromatography.
-
-
Storage: Store the purified DNP-PEGylated nanoparticles suspended in a suitable buffer at 4°C.
Protocol 2: Characterization of Modified Nanoparticles
2.3.1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension in PBS to an appropriate concentration (typically 0.1-1 mg/mL). Measure the hydrodynamic diameter and PDI at 25°C. An increase in hydrodynamic diameter is expected after successful PEGylation.
2.3.2. Surface Charge Measurement
-
Method: Zeta Potential Analysis.
-
Procedure: Dilute the nanoparticle suspension in 10 mM NaCl solution. Measure the zeta potential. A successful reaction with the positively charged amine groups should result in a decrease in the positive zeta potential or a shift towards a more neutral or slightly negative value.
2.3.3. Confirmation of DNP-PEGylation
-
Method: UV-Vis Spectroscopy.
-
Procedure: Acquire the UV-Vis spectrum of the modified nanoparticles. The presence of the DNP group can be confirmed by its characteristic absorbance peak at approximately 360 nm.
2.3.4. Morphological Analysis
-
Method: Transmission Electron Microscopy (TEM).
-
Procedure: Deposit a drop of the diluted nanoparticle suspension onto a TEM grid, allow it to dry, and visualize the nanoparticles. TEM can be used to confirm that the nanoparticles have not significantly aggregated after modification.
Protocol 3: In Vitro Cellular Uptake Assay
This protocol describes a method to assess the internalization of DNP-PEGylated nanoparticles into cells.
Workflow for Cellular Uptake Assay
Caption: General workflow for an in vitro cellular uptake assay of nanoparticles.
Procedure:
-
Cell Culture: Seed the cells of interest (e.g., a cancer cell line or macrophages) in a multi-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Nanoparticle Treatment: Remove the cell culture medium and replace it with fresh medium containing the unmodified and DNP-PEGylated nanoparticles at various concentrations (e.g., 10-100 µg/mL).
-
Incubation: Incubate the cells with the nanoparticles for a specific period (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any nanoparticles that have not been internalized.
-
Quantification: Quantify the amount of internalized nanoparticles.
-
For metallic nanoparticles (e.g., gold, iron oxide): Lyse the cells and measure the metal content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
For fluorescently labeled nanoparticles: Analyze the cells using flow cytometry or fluorescence microscopy.
-
Data Presentation
The following tables provide representative data for the characterization of nanoparticles before and after surface modification with this compound.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105.2 ± 3.1 | 0.15 ± 0.02 | +35.4 ± 2.5 |
| DNP-PEG12-Modified Nanoparticles | 125.8 ± 4.5 | 0.18 ± 0.03 | +5.1 ± 1.8 |
Table 2: In Vitro Cellular Uptake in Macrophage Cell Line (e.g., J774A.1)
| Nanoparticle Formulation | Concentration (µg/mL) | Cellular Uptake (% of administered dose) |
| Amine-Functionalized Nanoparticles | 50 | 65.7 ± 5.8 |
| DNP-PEG12-Modified Nanoparticles | 50 | 22.3 ± 3.1 |
Signaling Pathways and Logical Relationships
Mechanism of Reduced Cellular Uptake by PEGylation
Caption: PEGylation reduces cellular uptake by inhibiting opsonization.
This diagram illustrates how the PEG layer on the surface of the modified nanoparticles provides steric hindrance, which reduces the adsorption of opsonin proteins.[11] This, in turn, leads to decreased recognition and uptake by phagocytic cells compared to unmodified nanoparticles.[11]
Conclusion
The surface modification of nanoparticles with this compound is a straightforward and effective method for producing stable, "stealth" nanoparticles for various biomedical applications. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and in vitro evaluation of these modified nanoparticles. The inclusion of the DNP moiety provides an additional layer of functionality for immunological studies and targeted delivery. Researchers should optimize the reaction conditions, such as the molar ratio of the PEG reagent to the nanoparticles, to achieve the desired degree of surface modification for their specific application.
References
- 1. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. DNP PEG NHS [nanocs.net]
- 9. This compound - Immunomart [immunomart.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Protein PEGylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) polymer chains to a protein or peptide.[1][2] This bioconjugation technique is a well-established and widely used strategy in the pharmaceutical industry to improve the therapeutic properties of protein-based drugs.[3][4] The attachment of the hydrophilic and flexible PEG chains increases the hydrodynamic size of the protein, which imparts several significant pharmacological advantages.[2][3][5]
Key benefits of PEGylation include:
-
Extended Circulating Half-Life: The increased size of the PEGylated protein reduces its rate of clearance by the kidneys.[5][6]
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation.[3]
-
Reduced Immunogenicity and Antigenicity: The PEG chains can mask epitopes on the protein surface, preventing recognition by the immune system.[3][6]
-
Improved Solubility: PEG can increase the solubility of hydrophobic proteins.[3][6]
The field has evolved from "first-generation" methods, which involved random attachment of PEG to multiple sites on a protein, to "second-generation" strategies that focus on site-specific PEGylation to produce more homogeneous and well-defined conjugates with optimized activity.[3] This guide provides detailed protocols for common PEGylation chemistries, methods for purification and characterization, and troubleshooting advice.
General Experimental Workflow
The process of PEGylating a protein follows a logical sequence of steps, from initial reagent selection and reaction to the purification and characterization of the final product. Each step requires careful consideration and optimization to achieve the desired outcome.
Caption: General workflow for protein PEGylation.
PEGylation Chemistry and Reagent Selection
The choice of PEGylation chemistry depends on the available functional groups on the protein surface. The most common targets are the primary amines of lysine (B10760008) residues and the N-terminus, and the thiol groups of cysteine residues.[7]
-
Amine-Reactive PEGylation: This is the most common approach due to the abundance of lysine residues on most proteins.
-
PEG-NHS Esters (N-Hydroxysuccinimidyl): These reagents react with unprotonated primary amines under mild conditions (pH 7-9) to form stable amide bonds.[8][9] The reaction can be difficult to control on a large scale due to the high reactivity of the NHS ester.[6]
-
PEG-Aldehydes: These reagents react with primary amines via reductive amination in the presence of a reducing agent like sodium cyanoborohydride.[8][9] This method can be directed towards the N-terminus, which typically has a lower pKa than lysine ε-amino groups, by performing the reaction at a lower pH.[3][6]
-
-
Thiol-Reactive PEGylation: This strategy targets the sulfhydryl group of cysteine residues, allowing for highly specific, site-directed PEGylation.
-
PEG-Maleimides: These reagents react with free thiols via Michael addition to form a stable thioether bond. The optimal reaction pH is around 8.[9]
-
PEG-Vinyl Sulfones: The reaction with thiols is slower compared to maleimides, which can make the process easier to control, and it also forms a very stable thioether linkage.[6]
-
-
Carboxyl-Reactive PEGylation: The carboxyl groups of aspartic and glutamic acid can be targeted using PEG-amine or PEG-hydrazide reagents in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[9]
Detailed Experimental Protocols
4.1 Protocol 1: Amine PEGylation using PEG-NHS Ester
This protocol describes a general procedure for PEGylating a protein using an amine-reactive Y-shaped NHS-activated PEG (e.g., Y-NHS-40K).[10]
Materials:
-
Protein of interest
-
Y-NHS-40K PEG (or other PEG-NHS ester)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.0-7.5
-
Solvent for PEG: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., FPLC) with appropriate columns
Procedure:
-
Protein Preparation: Buffer exchange the protein into the chosen reaction buffer.[10] Ensure the final protein concentration is at least 2 mg/mL.
-
Reagent Calculation: Determine the molar amounts of protein and PEG-NHS required. A starting point is a 5- to 10-fold molar excess of PEG-NHS to protein.[10]
-
PEG Reagent Preparation: Immediately before use, dissolve the calculated amount of Y-NHS-40K in a small volume of anhydrous DMF or DMSO. PEG-NHS esters are susceptible to hydrolysis, so minimize exposure to moisture.[10]
-
PEGylation Reaction: Slowly add the dissolved PEG-NHS to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture. Typical conditions are 1 hour at room temperature or 3 hours at 4-8°C.[10] Reaction times and temperatures should be optimized for the specific protein.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM. The primary amines in Tris will react with any remaining PEG-NHS.
-
Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted protein, excess PEG, and byproducts.
4.2 Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide
This protocol outlines a general procedure for site-specific PEGylation of a free cysteine residue.
Materials:
-
Protein with an accessible free cysteine residue
-
PEG-Maleimide
-
Reaction Buffer: Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA), pH 7.0-7.5
-
Quenching Reagent: 1 M β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
Purification system and columns
Procedure:
-
Protein Preparation: Buffer exchange the protein into the reaction buffer. The inclusion of EDTA is important to chelate metal ions that can catalyze disulfide bond formation. If the target cysteine is in a disulfide bond, a prior reduction step is necessary.
-
Reagent Calculation: Calculate the required amounts of protein and PEG-Maleimide. A 2- to 5-fold molar excess of PEG-Maleimide is a common starting point.
-
PEG Reagent Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately prior to use.
-
PEGylation Reaction: Add the dissolved PEG-Maleimide to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Monitor the reaction progress using SDS-PAGE or HPLC.
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., BME) in excess to react with any unreacted PEG-Maleimide.
-
Purification: Purify the reaction mixture to isolate the mono-PEGylated protein.
Optimizing the PEGylation Reaction
Achieving the desired degree of PEGylation while preserving protein activity requires careful optimization of reaction parameters.[11] A Design of Experiments (DOE) approach can be highly effective for this process.
| Parameter | Typical Range | Considerations |
| Molar Ratio (PEG:Protein) | 1:1 to 50:1 | Higher ratios increase PEGylation but also risk of multi-PEGylation and aggregation.[11] |
| Protein Concentration | >1 mg/mL | Higher concentrations can improve reaction efficiency but may also promote aggregation. |
| pH | 6.5 - 9.0 | Amine-reactive: Higher pH (7.5-9.0) deprotonates lysine amines, increasing reactivity.[8] N-terminal specificity can be favored at lower pH (7 or below).[6] Thiol-reactive: pH 7.0-8.0 is optimal for maleimide (B117702) reactions.[9] |
| Temperature | 4°C to 25°C | Higher temperatures increase reaction rate but may compromise protein stability.[8] |
| Reaction Time | 30 min to 24 hours | Must be optimized to achieve desired conversion without causing protein degradation.[2][10] |
Purification of PEGylated Proteins
The product of a PEGylation reaction is a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, multi-PEGylated species, and excess PEG reagent.[12] Chromatographic techniques are essential for purification.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. It is very effective for removing unreacted PEG and other small molecules from the larger PEGylated protein conjugates.[12][] It can also separate native protein from PEGylated forms.[12]
-
Ion Exchange Chromatography (IEX): This is often the method of choice for separating PEGylated species.[6] The attachment of neutral PEG chains shields the protein's surface charges, altering its interaction with the IEX resin.[12][] This allows for the separation of unreacted, mono-, di-, and multi-PEGylated proteins, and in some cases, even positional isomers.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and is often used as a polishing step after IEX or SEC.[][14]
-
Reverse Phase Chromatography (RPC): While widely used for analytical purposes, RPC can also be used for purifying peptides and small proteins.[]
Characterization of PEGylated Proteins
Thorough characterization is critical to ensure the quality, consistency, and efficacy of the final product. The goal is to confirm covalent attachment, determine the degree and site(s) of PEGylation, and quantify purity.
-
SDS-PAGE: A simple and rapid method to visually confirm PEGylation. PEGylated proteins have a larger hydrodynamic radius and thus migrate more slowly than their unmodified counterparts, resulting in a band shift to a higher apparent molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Techniques like SEC, IEX, and RP-HPLC are used to determine the purity of the conjugate and quantify the different species in the mixture.[15]
-
Mass Spectrometry (MS): MS is a powerful tool for determining the precise molecular weight of the PEGylated protein, which confirms the degree of PEGylation (the number of attached PEG chains).[7][15] MALDI-TOF and ESI-MS are commonly used techniques.[7]
-
LC-MS/MS: Tandem mass spectrometry, often coupled with liquid chromatography, can be used to identify the specific amino acid residues where PEG has been attached.[16]
Troubleshooting Common PEGylation Issues
Effective troubleshooting is key to overcoming common challenges in the PEGylation process. The following flowchart outlines a logical approach to diagnosing and solving potential problems.
Caption: Troubleshooting guide for common PEGylation problems.
Application Example: PEGylated Growth Factor Signaling
PEGylation is frequently used to improve the therapeutic profile of cytokines and growth factors. The increased half-life allows for less frequent dosing. The diagram below illustrates a simplified signaling pathway initiated by a PEGylated growth factor, demonstrating that the modified protein must still be able to bind its receptor to elicit a biological response.
Caption: Simplified growth factor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Process for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Protocol for Protein PEGylation [jenkemusa.com]
- 11. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Purification of DNP-Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the purification of 2,4-dinitrophenyl (DNP)-conjugated proteins. The protocols outlined below cover the essential steps from protein conjugation to final purity assessment, designed to ensure high-quality reagents for a variety of research and drug development applications.
Introduction
DNP is a small organic molecule, or hapten, that can elicit a strong immune response when conjugated to a larger carrier protein.[1] This property makes DNP-conjugated proteins invaluable tools in immunology, serving as antigens to study antibody responses and as reagents in various immunoassays.[1] Furthermore, their use extends to the detection of oxidative damage in tissues and as potential therapeutics in neurodegenerative disease research and cancer therapy. The purity and characterization of these conjugates are critical for reliable and reproducible experimental outcomes. This document provides detailed protocols for the conjugation of DNP to proteins and subsequent purification and characterization.
I. DNP Conjugation to Proteins
The most common method for conjugating DNP to proteins involves the use of a DNP derivative with a reactive group that targets primary amines (the N-terminus and the epsilon-amino group of lysine (B10760008) residues) on the protein surface. DNP-N-hydroxysuccinimide (DNP-NHS) ester is a widely used reagent for this purpose.
Experimental Protocol: DNP-NHS Ester Conjugation
Materials:
-
Protein of interest
-
DNP-NHS ester
-
Conjugation Buffer: 100 mM sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (Size-Exclusion or Affinity)
-
Dialysis tubing or centrifugal ultrafiltration devices
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), dialyze it extensively against the conjugation buffer.
-
-
DNP-NHS Ester Preparation:
-
Immediately before use, dissolve the DNP-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mg/mL stock solution.
-
-
Conjugation Reaction:
-
While gently vortexing the protein solution, add the DNP-NHS ester stock solution. The molar ratio of DNP-NHS ester to protein will determine the degree of labeling and should be optimized for each protein. A starting point is a 5 to 20-fold molar excess of DNP-NHS to protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DNP-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Unreacted DNP:
-
Proceed immediately to the purification step to separate the DNP-conjugated protein from unreacted DNP and quenching reagents.
-
II. Purification of DNP-Conjugated Proteins
The choice of purification method depends on the desired level of purity and the scale of the preparation. The two most common methods are size-exclusion chromatography and affinity chromatography.
A. Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. The larger DNP-protein conjugate will elute before the smaller, unreacted DNP molecules.[2]
Experimental Protocol: Purification by SEC
Materials:
-
DNP-conjugated protein reaction mixture
-
SEC column (e.g., Sephadex G-25, Bio-Gel P-30)
-
Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Fraction collector
-
UV-Vis Spectrophotometer
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least 2-3 column volumes of elution buffer.
-
-
Sample Loading:
-
Load the quenched reaction mixture onto the column. The sample volume should not exceed 5-10% of the total column volume for optimal resolution.[3]
-
-
Elution and Fraction Collection:
-
Elute the sample with the elution buffer at a flow rate recommended by the column manufacturer.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and 360 nm (for DNP).
-
The first peak to elute, showing absorbance at both 280 nm and 360 nm, contains the DNP-conjugated protein. The second, later-eluting peak will contain the unreacted DNP.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified DNP-protein conjugate.
-
If necessary, concentrate the pooled fractions using centrifugal ultrafiltration devices.
-
B. Affinity Chromatography
Affinity chromatography offers high selectivity by utilizing the specific interaction between DNP and an anti-DNP antibody immobilized on a solid support.[4]
Experimental Protocol: Anti-DNP Antibody Affinity Purification
Materials:
-
Anti-DNP antibody-agarose or sepharose column
-
DNP-conjugated protein reaction mixture
-
Binding/Wash Buffer: PBS, pH 7.4
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Fraction collection tubes pre-filled with neutralization buffer
Procedure:
-
Column Equilibration:
-
Equilibrate the anti-DNP antibody column with 5-10 column volumes of binding/wash buffer.
-
-
Sample Loading:
-
Load the quenched reaction mixture onto the column at a slow flow rate to allow for efficient binding.
-
-
Washing:
-
Wash the column with 10-20 column volumes of binding/wash buffer to remove unbound protein and other contaminants. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound DNP-protein conjugate with the elution buffer.
-
Collect fractions into tubes containing neutralization buffer to immediately raise the pH and preserve protein activity.
-
-
Buffer Exchange:
-
Immediately desalt or dialyze the eluted fractions into a suitable storage buffer (e.g., PBS).
-
III. Characterization of DNP-Conjugated Proteins
A. Determination of DNP:Protein Molar Ratio
The degree of DNP conjugation can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified DNP-protein conjugate solution at 280 nm (A280) and 360 nm (A360).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of DNP at 280 nm:
Protein Concentration (M) = [A280 - (A360 x 0.32)] / εprotein
Where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the molar concentration of DNP using its molar extinction coefficient at 360 nm (εDNP = 17,400 M-1cm-1):
DNP Concentration (M) = A360 / 17,400
-
The DNP:Protein molar ratio is the DNP concentration divided by the protein concentration.
B. Purity Assessment
The purity of the final DNP-conjugated protein should be assessed by SDS-PAGE and, for more quantitative analysis, by HPLC.
-
SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel to visualize the protein and assess for any contaminants or degradation products.[5][6] The DNP-conjugated protein should appear as a single band with a slightly higher molecular weight than the unconjugated protein, depending on the degree of labeling.
-
HPLC: Size-exclusion or reverse-phase HPLC can be used to obtain a quantitative measure of purity.[5] A pure sample should yield a single, symmetrical peak.
IV. Data Presentation
Table 1: Comparison of Purification Methods for DNP-BSA
| Purification Method | Typical DNP:Protein Ratio | Protein Recovery (Yield) | Purity (by SDS-PAGE) | Key Advantages | Key Disadvantages |
| Size-Exclusion Chromatography | 5-15 | > 90% | > 95% | Mild conditions, preserves protein activity | Lower resolution, potential sample dilution[4] |
| Anti-DNP Affinity Chromatography | 5-15 | 70-90% | > 98% | High selectivity and purity[4] | Harsher elution conditions may affect protein activity |
Table 2: Troubleshooting Guide for DNP-Protein Conjugation and Purification
| Problem | Possible Cause | Recommended Solution |
| Low DNP:Protein Ratio | - Insufficient DNP-NHS ester used- Inactive DNP-NHS ester- Presence of primary amines in protein buffer | - Increase the molar excess of DNP-NHS- Use fresh, anhydrous DMF/DMSO to dissolve DNP-NHS- Dialyze protein against an amine-free buffer |
| High DNP:Protein Ratio (Precipitation) | - Excessive DNP-NHS ester used | - Reduce the molar excess of DNP-NHS |
| Low Protein Recovery after Purification | - Protein precipitation during conjugation- Non-specific binding to the column- Harsh elution conditions (affinity) | - Optimize DNP:protein ratio- Use a different chromatography resin- Perform a step-wise or gradient elution |
| Contaminants in Final Product | - Incomplete removal of unreacted DNP- Inefficient washing (affinity) | - Increase column length or use a finer grade resin (SEC)- Increase wash buffer volume (affinity) |
V. Visualizations
Caption: Experimental workflow for DNP-protein conjugation and purification.
Caption: Simplified signaling pathway initiated by a DNP-protein conjugate.
References
- 1. Native SDS-PAGE: High Resolution Electrophoretic Separation of Proteins With Retention of Native Properties Including Bound Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity Chromatography vs Size Exclusion Chromatography: Selecting the Best Protein Purification Method | Lab Manager [labmanager.com]
- 5. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 6. Protein analysis SDS PAGE [qiagen.com]
Application Notes: Creation of Synthetic Antigens with DNP-PEG12-NHS Ester
Introduction
The generation of synthetic antigens is a cornerstone of modern immunology, enabling the development of vaccines, diagnostic assays, and tools for studying immune responses. A common strategy involves the conjugation of a small molecule, known as a hapten, to a larger carrier protein. The 2,4-Dinitrophenyl (DNP) group is a widely used hapten because it is not naturally found in tissues and can elicit a strong, specific immune response when conjugated to a carrier.[1]
DNP-PEG12-NHS ester is a high-purity reagent designed for this purpose. It features three key components:
-
DNP (2,4-Dinitrophenyl) group : The immunogenic hapten that will be recognized by B-cells.
-
PEG12 (12-unit polyethylene (B3416737) glycol) spacer : A discrete-length, hydrophilic linker that increases the solubility of the conjugate in aqueous media and provides a defined distance between the hapten and the carrier molecule.[][3]
-
NHS (N-Hydroxysuccinimide) ester : A highly efficient amine-reactive group that forms stable, covalent amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on proteins and peptides.[][4][5]
The use of multivalent DNP-antigens, where multiple DNP groups are attached to a single carrier molecule, is critical for effectively activating B-cells. This multivalency promotes the cross-linking of B-cell receptors (BCRs) on the cell surface, a key initiating event in the B-cell activation signaling cascade that leads to antibody production.[6][7][8]
Applications
-
Immunization and Antibody Production : DNP-conjugated carrier proteins (e.g., DNP-KLH, DNP-BSA) are used as immunogens to generate high-titer anti-DNP antibodies for research and diagnostic purposes.[9][10]
-
Immunoassays : DNP-protein conjugates serve as coating antigens in ELISA plates for the detection and quantification of anti-DNP antibodies.[9][11] They are also used as controls in various immunoassays.[1]
-
B-Cell Activation Studies : The well-defined structure of synthetic DNP antigens allows researchers to study the molecular requirements for B-cell activation, including the effects of hapten density and antigen valency.[7][8][12]
-
Vaccine Development : The hapten-carrier principle is fundamental in designing conjugate vaccines where poorly immunogenic antigens (like polysaccharides) are made more effective by linking them to a carrier protein.[7]
Product Information and Data
The physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Molecular Formula | C₃₇H₆₀N₄O₂₀ | [3][4] |
| Molecular Weight | 880.89 g/mol | [3][4][13] |
| Purity | >98% | [3][4] |
| Appearance | Yellow Solid | [14] |
| Solubility | DMSO, DMF, Methylene Chloride, Acetonitrile, Water | [4][13] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [] |
| Reacts With | Primary Amines (-NH₂) | [][5] |
| Storage Conditions | -20°C, protect from moisture, store under inert atmosphere | [3][4][13] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carrier Protein
This protocol details the method for conjugating this compound to a protein containing primary amines, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).
Materials:
-
Carrier protein (e.g., BSA, KLH)
-
This compound
-
Amine-free conjugation buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5. (Note: Avoid buffers containing primary amines like Tris or glycine).[15][16]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Dialysis cassettes (10K MWCO) or size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Carrier Protein Solution : Dissolve the carrier protein in the conjugation buffer to a final concentration of 2-10 mg/mL.[16]
-
Prepare the this compound Solution : NHS esters are moisture-sensitive.[15] Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[15][16] Immediately before use, dissolve the required amount in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[15][16]
-
Conjugation Reaction : a. Add the calculated volume of the this compound solution to the protein solution while gently stirring. A common starting point is a 20-fold molar excess of the DNP reagent to the protein.[15][16] The optimal ratio may need to be determined empirically. b. The final concentration of the organic solvent (DMSO/DMF) in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation.[15][16] c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[16]
-
Quench the Reaction (Optional) : To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step is optional as unreacted NHS esters will hydrolyze over time.
-
Purification of the Conjugate : Remove unreacted this compound and byproducts by dialyzing the reaction mixture against PBS (pH 7.4) at 4°C. Perform at least three buffer changes over 24-48 hours. Alternatively, use a desalting or size-exclusion chromatography column.[15][16]
-
Storage : Store the purified DNP-protein conjugate in aliquots at -20°C or -80°C.
Recommended Molar Ratios for Conjugation
| Reagent | Molar Excess over Protein | Purpose |
| This compound | 10x - 40x | To achieve desired hapten density. Higher ratios lead to higher degrees of labeling. A 20-fold excess is a common starting point.[16][17] |
| Quenching Reagent (e.g., Tris) | 50x - 100x | To ensure all unreacted NHS esters are deactivated. |
Protocol 2: Characterization of the DNP-Protein Conjugate
The degree of labeling (DOL), or the average number of DNP molecules per protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified DNP-protein conjugate solution at 280 nm (A₂₈₀) and 360 nm (A₃₆₀).
-
Calculate the concentration of the protein, correcting for the DNP group's absorbance at 280 nm.
-
Calculate the concentration of the DNP hapten.
-
The DOL is the molar ratio of DNP to protein.
Calculations:
-
Molar extinction coefficient of DNP at 360 nm (ε_DNP): 17,400 M⁻¹cm⁻¹[18]
-
Molar extinction coefficient of BSA at 280 nm (ε_BSA): 43,824 M⁻¹cm⁻¹
-
Correction Factor (CF) for DNP absorbance at 280 nm: A₂₈₀ / A₃₆₀ ≈ 0.32
-
Concentration of DNP (M) = A₃₆₀ / ε_DNP
-
Corrected Protein Absorbance (A₂₈₀_corr) = A₂₈₀ - (A₃₆₀ × CF)
-
Concentration of Protein (M) = A₂₈₀_corr / ε_protein
-
Degree of Labeling (DOL) = [DNP] / [Protein]
Protocol 3: Application Example - Indirect ELISA to Detect Anti-DNP Antibodies
This protocol outlines the use of the synthesized DNP-BSA conjugate to detect specific anti-DNP antibodies in a sample (e.g., serum from an immunized animal).
Procedure:
-
Coating : Dilute the DNP-BSA conjugate to 1-10 µg/mL in PBS. Add 100 µL to each well of a high-binding 96-well ELISA plate. Incubate overnight at 4°C.[11]
-
Washing : Wash the plate 3-5 times with 300 µL/well of wash buffer (PBS with 0.05% Tween-20).[11][19]
-
Blocking : Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[20]
-
Washing : Repeat the wash step.
-
Sample Incubation : Add 100 µL of diluted samples (e.g., mouse serum) and controls to the wells. Incubate for 2 hours at room temperature.[11][19]
-
Washing : Repeat the wash step.
-
Detection Antibody : Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.[11]
-
Washing : Repeat the wash step.
-
Substrate Addition : Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.[19]
-
Stop Reaction : Add 100 µL of stop solution (e.g., 2 M H₂SO₄) to each well.[19][20]
-
Read Plate : Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of anti-DNP antibody in the sample.
Visualizations
References
- 1. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 3. This compound, 1334178-01-6 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. glenresearch.com [glenresearch.com]
- 6. B Cell Activation and Signaling | Oncohema Key [oncohemakey.com]
- 7. Multivalent Antigens for Promoting B and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mabtech.com [mabtech.com]
- 12. Induction of immunity and tolerance in vitro by hapten protein conjugates. I. The relationship between the degree of hapten conjugation and the immunogenicity of dinitrophenylated polymerized flagellin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. biotium.com [biotium.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. broadpharm.com [broadpharm.com]
- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 18. DNP-KLH - Creative Biolabs [creative-biolabs.com]
- 19. bioclot.com [bioclot.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
DNP-PEG12-NHS ester solubility issues in aqueous buffer
Welcome to the technical support center for DNP-PEG12-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the solubility and handling of this reagent during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent used in bioconjugation.[1][] It consists of three main components:
-
DNP (Dinitrophenyl): A well-established hapten used for immunological detection with anti-DNP antibodies.[3]
-
PEG12 (Polyethylene Glycol): A 12-unit polyethylene (B3416737) glycol spacer that increases the hydrophilicity and water solubility of the molecule.[1][]
-
NHS ester (N-hydroxysuccinimide ester): A reactive group that readily forms stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) under mild basic conditions.[3][4]
This reagent is commonly used to attach a DNP label to proteins, antibodies, or other biomolecules for various applications in research and diagnostics.[3]
Q2: In what solvents is this compound soluble?
This compound is soluble in water and common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), methylene (B1212753) chloride, and acetonitrile.[5][6] For bioconjugation reactions in aqueous buffers, it is a common and recommended practice to first dissolve the ester in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[7][8][9]
Q3: Why shouldn't I dissolve this compound directly in my aqueous reaction buffer for long-term storage?
The NHS ester group is highly susceptible to hydrolysis in aqueous environments, especially at neutral to high pH.[4][10] This hydrolysis reaction inactivates the ester, preventing it from reacting with the primary amines on your target molecule. The rate of hydrolysis is significantly faster at the higher pH levels typically used for conjugation.[4][11] Therefore, aqueous solutions of this compound should be prepared fresh and used immediately.[7][8]
Q4: What is the optimal pH for reacting this compound with a protein?
The optimal pH for the reaction between an NHS ester and a primary amine on a biomolecule is typically between 7.2 and 8.5.[4][12] A commonly recommended pH is 8.3-8.5.[7] This pH range provides a good balance between having the primary amines in their reactive, deprotonated state and minimizing the competing hydrolysis of the NHS ester.[12]
Q5: Are there any buffers I should avoid for my conjugation reaction?
Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[8][9] These buffer components will compete with your target molecule for reaction with the this compound, leading to lower conjugation efficiency.[8] Suitable amine-free buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate buffer, HEPES, and borate (B1201080) buffer.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when adding the this compound solution to the aqueous buffer. | The concentration of the this compound in the final reaction mixture is too high, exceeding its aqueous solubility. The volume of the organic solvent used to dissolve the ester is too large, causing the protein to precipitate. | Decrease the final concentration of the this compound. Ensure the volume of the organic solvent (e.g., DMSO, DMF) does not exceed 10% of the total reaction volume.[13] |
| Low or no conjugation efficiency. | Hydrolysis of the NHS ester: The this compound was exposed to the aqueous buffer for too long before the conjugation reaction, or the stock solution was not fresh.[8][12] Suboptimal pH: The pH of the reaction buffer is too low (below 7.2), leaving the primary amines on the target molecule protonated and unreactive.[12] Presence of competing amines: The reaction buffer contains primary amines (e.g., Tris, glycine) that are reacting with the NHS ester.[8] | Prepare fresh solutions of this compound immediately before use.[8] Verify the pH of your reaction buffer and ensure it is within the optimal range of 7.2-8.5.[4][12] Use an amine-free buffer such as PBS, borate, or carbonate buffer.[4] |
| Inconsistent results between experiments. | Moisture contamination of the solid this compound: The reagent is hygroscopic and can hydrolyze upon exposure to moisture from the air.[6][9] Degradation of DMF: If using DMF as a solvent, it can degrade over time to form dimethylamine, which contains a reactive amine.[7] | Always allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8][9] Store the reagent at -20°C with a desiccant.[8] Use high-quality, anhydrous DMF and ensure it does not have a "fishy" odor.[7] |
Data Summary
NHS Ester Hydrolysis Half-Life vs. pH
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[4][11] |
| 8.6 | 4 | 10 minutes[4][11] |
Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Value |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[4][7] |
| Recommended Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate[4] |
| Buffers to Avoid | Tris, Glycine, or other primary amine-containing buffers[8] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF[7][8] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice[13] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Allow the vial of this compound to equilibrate to room temperature before opening.[9]
-
Add anhydrous DMSO to the solid this compound to achieve the desired concentration (e.g., 10 mM).[8]
-
Vortex the solution gently until the solid is completely dissolved.
-
This stock solution should be used immediately. If short-term storage is necessary, it can be stored at -20°C for 1-2 months, protected from moisture.[7]
Protocol 2: General Procedure for Protein Conjugation with this compound
-
Prepare the Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3) at a concentration of 1-10 mg/mL.[8][14] If the protein is in a buffer containing amines, perform a buffer exchange into the appropriate conjugation buffer.
-
Prepare the this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8]
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the this compound solution to achieve the desired molar excess (a 20-fold molar excess is a common starting point).[13]
-
While gently vortexing the protein solution, add the this compound solution dropwise.[14]
-
Ensure that the volume of the organic solvent does not exceed 10% of the total reaction volume.[13]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.[13]
-
-
Quench the Reaction (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 20-50 mM.[12] Incubate for 15-30 minutes at room temperature.[15]
-
Purify the Conjugate: Remove unreacted this compound and byproducts using a suitable method such as gel filtration (desalting column) or dialysis.[7][13]
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Desired conjugation versus competing hydrolysis of this compound.
References
- 1. This compound, 1334178-01-6 | BroadPharm [broadpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: DNP-PEG12-NHS Ester
Welcome to the technical support center for DNP-PEG12-NHS ester. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent hydrolysis and achieve successful conjugation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical compound used in bioconjugation.[][2] It consists of three key components:
-
DNP (Dinitrophenyl): A hapten group often used in immunological applications.[3]
-
PEG12 (Polyethylene Glycol): A 12-unit polyethylene (B3416737) glycol spacer. This linker is hydrophilic and can increase the solubility and improve the pharmacokinetic properties of the conjugated molecule.[2]
-
NHS ester (N-hydroxysuccinimide ester): A reactive group that specifically targets and forms stable, covalent amide bonds with primary amines (-NH₂), such as those found on the lysine (B10760008) residues or the N-terminus of proteins and peptides.[][4]
Its primary application is to attach the DNP label to biomolecules for use in drug delivery, antibody conjugation, and other research areas.[2]
Q2: What is hydrolysis in the context of this compound, and why is it a problem?
Hydrolysis is a chemical reaction where the NHS ester group reacts with water. This reaction is the primary competitor to the desired conjugation reaction with a target amine.[5][6] The result of hydrolysis is the cleavage of the reactive ester, converting it back into a non-reactive carboxylic acid and releasing N-hydroxysuccinimide (NHS).[6] This is a significant problem because once hydrolyzed, the DNP-PEG12 molecule can no longer react with the target amine, leading to reduced conjugation efficiency and low yields of the desired product.[5]
Q3: What are the key factors that influence the rate of NHS ester hydrolysis?
Several factors critically impact the rate of hydrolysis:
-
pH: This is the most significant factor. The rate of hydrolysis increases dramatically with increasing pH (in alkaline conditions).[5]
-
Moisture: NHS esters are highly sensitive to moisture.[7] Exposure to water in buffers or even humidity from the atmosphere can cause hydrolysis.[3][8]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[5][6]
-
Time in Aqueous Solution: The longer the NHS ester is exposed to an aqueous environment, the more opportunity there is for hydrolysis to occur.[5] NHS esters have a half-life that can range from hours at neutral pH to just minutes at a more basic pH.[9][10]
Q4: How should I properly store and handle this compound to prevent premature hydrolysis?
Proper storage and handling are crucial to maintaining the reactivity of the compound.
-
Storage: The reagent should be stored at -20°C, protected from moisture with a desiccant.[3][7][11] Storing it under an inert gas like nitrogen or argon is also recommended.[9]
-
Handling:
-
Before opening, always allow the vial to equilibrate completely to room temperature to prevent moisture from condensing onto the product.[7][9][11]
-
Weigh out only the amount of reagent needed for immediate use and promptly reseal the vial.[7]
-
Do not prepare stock solutions in aqueous buffers for storage.[7]
-
If a stock solution is required, dissolve the ester in a high-quality, anhydrous (dry) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[7] Unused reconstituted reagent should generally be discarded.[7] Some protocols suggest that solutions in anhydrous DMF can be stored at -20°C for 1-2 months, but immediate use is always preferred.[12][13]
-
Q5: What are the optimal reaction conditions to minimize hydrolysis while maximizing conjugation efficiency?
Optimizing reaction conditions involves balancing amine reactivity with the competing hydrolysis reaction.
-
pH: The optimal pH range for the reaction is typically between 7.2 and 8.5.[14] A pH of 8.3-8.5 is often recommended as the best compromise, maximizing the availability of deprotonated, reactive amine groups while keeping the rate of hydrolysis manageable.[12][13][15]
-
Buffer Selection: Always use buffers that are free of primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) will compete with your target molecule for reaction with the NHS ester and must be avoided.[7][14][16] Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate.[13][14]
-
Reagent Preparation: Dissolve the this compound in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[7][11] The final concentration of the organic solvent in the reaction should not exceed 10% to prevent denaturation of most proteins.[7]
-
Concentration: Using a higher concentration of your target protein or molecule (e.g., 1-10 mg/mL) can help favor the desired conjugation reaction over hydrolysis.[13][14]
-
Temperature and Time: The reaction can be performed for 30-60 minutes at room temperature or for 2 hours on ice.[7][17] For slower reactions or sensitive proteins, incubating overnight at 4°C can be effective and helps to minimize hydrolysis.[13][14]
Troubleshooting Guide
Low or no yield of the desired conjugate is the most common issue encountered. The following guide provides potential causes and solutions.
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolyzed Reagent: The this compound was exposed to moisture during storage or handling and has lost its reactivity.[9][17] | • Use a fresh vial of the reagent. • Always equilibrate the vial to room temperature before opening.[9] • Store properly with a desiccant at -20°C.[7] • (Advanced) Perform the QC assay described in Protocol 2 to test the reactivity of your ester. |
| 2. Suboptimal Reaction pH: The pH is too low, leaving primary amines on the target molecule protonated and non-reactive. Or, the pH is too high, causing rapid hydrolysis of the NHS ester.[14][18] | • Use a freshly calibrated pH meter to verify your reaction buffer is within the optimal range (7.2-8.5).[14] • For large-scale reactions, monitor the pH during the reaction, as the release of NHS can cause it to become more acidic.[12][15] | |
| 3. Incompatible Buffer Components: The buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles that compete with the target molecule.[7][14] | • Use a recommended amine-free buffer like PBS or sodium bicarbonate.[14] • If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation reaction.[7] | |
| 4. Reaction Kinetics Favor Hydrolysis: The concentration of the target molecule is too low, giving the NHS ester more time to react with water.[14][] | • Increase the concentration of your protein or target molecule (recommended >1-2 mg/mL).[14] • Decrease the reaction temperature to 4°C and increase the incubation time.[14] • Increase the molar excess of the this compound. | |
| 5. Inaccessible Amine Groups: The primary amines on the target molecule are sterically hindered or buried within its three-dimensional structure.[14] | • If you have structural information, assess the accessibility of lysine residues.[14] • Consider using a linker with a longer PEG chain if available. • In some cases, partial denaturation of the protein may be necessary, but this must be approached with caution. |
Quantitative Data
The stability of the NHS ester is highly dependent on the pH of the aqueous environment.
Table 1: Effect of pH on NHS Ester Half-Life
| pH | Half-Life of NHS Ester |
| 7.0 | 4-5 hours[10] |
| 8.0 | 1 hour[10] |
| 8.6 | 10 minutes[10][20] |
| 9.0 | Minutes[9][21] |
Note: Half-life values are approximate and can vary based on buffer composition and temperature.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3.[14]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[14]
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If needed, perform a buffer exchange into the Reaction Buffer.
-
Prepare the NHS Ester Solution: Equilibrate the vial of this compound to room temperature before opening. Immediately before use, dissolve a calculated amount (e.g., a 10- to 20-fold molar excess over the protein) in a small volume of anhydrous DMSO or DMF.[7]
-
Initiate the Reaction: Add the dissolved NHS ester solution to the protein solution while gently vortexing. Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.[7]
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle stirring.[6]
-
Quench the Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the Tris buffer will react with any excess NHS ester. Incubate for 15-30 minutes at room temperature.[17]
-
Purify the Conjugate: Remove unreacted this compound and reaction byproducts (e.g., free NHS) by gel filtration (desalting column) or dialysis.
Protocol 2: Quality Control Assay for NHS Ester Reactivity
This method can be used to determine if a stock of NHS ester reagent has been inactivated by hydrolysis. It relies on the fact that the released N-hydroxysuccinimide (NHS) leaving group absorbs light strongly at ~260 nm.[9]
Materials:
-
NHS ester reagent to be tested.
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5).
-
0.5 N NaOH.[9]
-
Spectrophotometer and quartz cuvettes.
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of the amine-free buffer. If it's not water-soluble, first dissolve it in ~200 µL of DMSO or DMF before adding the buffer.[9]
-
Prepare Control: Prepare a control tube containing only the buffer (and DMSO/DMF if used).
-
Initial Measurement (A_initial): Set the spectrophotometer to 260 nm. Zero the instrument using the control solution. Measure the absorbance of the NHS ester solution. If the absorbance is >1.0, dilute the solution with more buffer and re-measure. Record this value.
-
Induce Hydrolysis: To 1 mL of your measured reagent solution, add 100 µL of 0.5 N NaOH. Vortex for 30 seconds to rapidly hydrolyze all active NHS esters.[9]
-
Final Measurement (A_final): Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[9]
-
Interpretation:
-
If A_final > A_initial , the reagent is active. A significant increase in absorbance indicates the release of NHS, meaning the ester was reactive.
-
If A_final ≈ A_initial , the reagent is likely hydrolyzed and inactive. No significant increase in absorbance means the NHS was already present from previous hydrolysis.
-
Visualizations
References
- 2. DNP-PEG-NHS ester | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. confluore.com [confluore.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. interchim.fr [interchim.fr]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Optimizing DNP-PEG12-NHS Ester Conjugation Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the conjugation efficiency of DNP-PEG12-NHS ester. Here you will find troubleshooting advice and answers to frequently asked questions to help you resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH for the reaction between an NHS ester and a primary amine is between 8.3 and 8.5.[1][2] This pH range represents a balance between ensuring the primary amine is deprotonated and nucleophilic, and minimizing the hydrolysis of the NHS ester, which is accelerated at higher pH values.[1][3]
Q2: What are suitable buffers for this conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include:
-
0.1 M sodium bicarbonate buffer (pH 8.3-8.5)[1]
-
0.1 M sodium phosphate (B84403) buffer (pH 8.3-8.5)[1]
-
Phosphate-buffered saline (PBS) at pH 7.2-8.0[4]
-
Carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at pH 7.2 to 8.5.[5]
Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) in the conjugation step.[5]
Q3: How should I prepare and handle the this compound?
This compound is sensitive to moisture. To ensure its reactivity:
-
Store the reagent at -20°C with a desiccant.[4]
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[6][7]
-
Dissolve the NHS ester in a dry, water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1][5] High-quality, amine-free DMF is recommended as it can degrade into dimethylamine (B145610) which can react with the NHS ester.[1]
-
Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[4][7]
Q4: What is the recommended molar ratio of this compound to my protein/molecule?
A molar excess of the NHS ester is generally recommended to drive the reaction to completion. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the amine-containing molecule.[8] However, the optimal ratio should be determined empirically for your specific application. For labeling 1-10 mg/mL of an antibody like IgG, a 20-fold molar excess typically results in the labeling of 4-6 sites per antibody.[8]
Q5: How can I stop (quench) the conjugation reaction?
To terminate the reaction, you can add a small molecule containing a primary amine that will react with any remaining NHS ester. Common quenching agents include:
These are typically added to a final concentration of 50-100 mM. Alternatively, raising the pH to above 8.6 will rapidly hydrolyze the remaining NHS ester, though this may affect your protein.[5]
Q6: How can I purify the final DNP-PEG12 conjugate?
Several methods can be used to separate the conjugated product from unreacted this compound and byproducts. The choice of method depends on the properties of your target molecule.
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated protein from smaller unreacted PEG reagents and hydrolysis byproducts.[9][]
-
Ion Exchange Chromatography (IEX): This technique can be used to separate molecules based on differences in charge. PEGylation can shield surface charges, altering the elution profile of the conjugate compared to the unmodified molecule.[9][]
-
Reverse Phase Chromatography (RPC/RP-HPLC): This method separates molecules based on hydrophobicity and can be used for the purification of peptides and small proteins.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary purification step.[]
-
Dialysis and Ultrafiltration: These methods are effective for removing small molecule impurities and for buffer exchange.[9][11]
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incorrect Buffer pH: The pH is too low, causing protonation of primary amines, or too high, leading to rapid hydrolysis of the NHS ester. | Verify the buffer pH is within the optimal range of 8.3-8.5 using a calibrated pH meter.[1] |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule for the NHS ester. | Use a recommended amine-free buffer such as sodium bicarbonate or sodium phosphate.[1] If necessary, perform a buffer exchange of your sample before conjugation.[4] | |
| Hydrolyzed this compound: The reagent was exposed to moisture or stored improperly. | Use fresh, properly stored this compound. Allow the vial to warm to room temperature before opening to prevent moisture condensation.[6] | |
| Insufficient Molar Ratio of NHS Ester: Not enough NHS ester is present to achieve the desired degree of labeling. | Increase the molar excess of the this compound. The optimal ratio should be determined experimentally.[8] | |
| Low Reactant Concentration: Dilute protein solutions can lead to less efficient conjugation due to the competing hydrolysis reaction. | If possible, increase the concentration of your protein or target molecule. A protein concentration of 1-10 mg/mL is often recommended.[1] | |
| Protein Aggregation/Precipitation | High Concentration of Organic Solvent: The organic solvent (DMSO or DMF) used to dissolve the NHS ester is causing the protein to precipitate. | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[8] |
| Inappropriate Buffer Conditions: The buffer composition or ionic strength is not suitable for your protein. | Optimize buffer conditions for your specific protein's stability. | |
| High Background/Non-specific Binding in Downstream Applications | Incomplete Removal of Unreacted Reagent: Excess this compound or its hydrolysis product is still present in the sample. | Improve the purification process. Use size exclusion chromatography, dialysis, or another suitable method to thoroughly remove all small molecule contaminants.[9][] |
| Reaction Not Quenched: The conjugation reaction was not effectively stopped, leading to continued, non-specific reactions. | Ensure the reaction is properly quenched by adding a sufficient concentration of a primary amine-containing reagent like Tris or glycine.[5] |
Quantitative Data Summary
The efficiency of NHS ester conjugation is a balance between the desired reaction with primary amines and the competing hydrolysis reaction. The following tables provide quantitative data on how pH and temperature affect these reactions.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[5] |
| 8.0 | Room Temperature | ~3.5 hours (210 minutes)[12][13] |
| 8.5 | Room Temperature | ~3 hours (180 minutes)[12][13] |
| 8.6 | 4 | 10 minutes[5] |
| 9.0 | Room Temperature | ~2 hours (125 minutes)[12][13] |
Table 2: Comparison of Amidation vs. Hydrolysis Reaction Rates for a Porphyrin-NHS Ester
| pH | Amidation Half-life (t₁/₂) | Hydrolysis Half-life (t₁/₂) | Amide Yield |
| 8.0 | 80 minutes | 210 minutes | 80-85%[13] |
| 8.5 | 20 minutes | 180 minutes | 80-85%[13] |
| 9.0 | 10 minutes | 125 minutes | 80-85%[13] |
Data from a study on a porphyrin-NHS ester, which provides a useful model for understanding the kinetics.[13]
Experimental Protocols
Detailed Protocol for this compound Conjugation to a Protein
This protocol provides a general guideline. Optimization may be required for your specific protein.
1. Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification equipment (e.g., desalting column, dialysis cassette)
2. Procedure
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[1]
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10 mM solution.[8]
-
-
Conjugation Reaction:
-
Calculate the volume of the 10 mM this compound solution needed to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[8]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[7][8] Protect from light if your molecule is light-sensitive.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl to a 1 mL reaction).
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts using a desalting column, dialysis, or another appropriate chromatographic method.
-
Exchange the purified conjugate into a suitable storage buffer.
-
-
Characterization and Storage:
-
Characterize the degree of labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).
-
Store the purified DNP-PEG12-protein conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fluidic.com [fluidic.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: DNP-PEG12-NHS Ester
Welcome to the technical support center for DNP-PEG12-NHS ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this reagent in their experiments.
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound, with a focus on quenching unreacted material.
Issue 1: Low Labeling Efficiency or Failed Conjugation
If you are experiencing low yields or a failed conjugation reaction, it is crucial to troubleshoot the reaction before the quenching step.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | The reaction between an NHS ester and a primary amine is optimal in the pH range of 7.2-8.5.[1][2] Below this range, primary amines are protonated and less reactive. Above this range, hydrolysis of the NHS ester significantly increases, reducing conjugation efficiency.[1][3][4] Verify the pH of your reaction buffer with a calibrated pH meter. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the this compound.[1][3][5] Use a non-amine-containing buffer like PBS, HEPES, or borate (B1201080) buffer for the conjugation step.[3][6][7] |
| Hydrolysis of this compound | NHS esters are moisture-sensitive and can hydrolyze over time, especially in aqueous solutions.[4][5][8] Always use anhydrous DMSO or DMF to prepare stock solutions of the NHS ester immediately before use.[1][6][9] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[10][11] |
| Low Reactant Concentration | Low concentrations of the target molecule can lead to inefficient labeling due to the competing hydrolysis reaction.[1][3] A protein concentration of at least 2 mg/mL is often recommended.[1] |
| Inaccessible Primary Amines | The primary amines on your target molecule may be sterically hindered or buried within the tertiary structure, preventing efficient labeling.[1] |
Issue 2: Need to Stop the Reaction and Quench Excess Reagent
It is often necessary to quench the reaction to prevent further labeling or non-specific binding of the unreacted this compound.
-
Recommended Quenching Agents and Conditions:
| Quenching Agent | Final Concentration | Incubation Time & Temperature | Notes |
| Tris Buffer | 20-100 mM | 10-15 minutes at room temperature | A common and effective quenching agent.[12] |
| Glycine | 20-100 mM | 10-15 minutes at room temperature | Another widely used primary amine for quenching.[3] |
| Lysine | 20-50 mM | 15 minutes at room temperature | An alternative primary amine-containing quencher.[13] |
| Ethanolamine | 20-50 mM | 15 minutes at room temperature | Can also be used to quench NHS ester reactions.[13] |
| Hydroxylamine | 10 mM | Not specified | Can be used to quench, converting the NHS ester to a hydroxamic acid.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching the this compound reaction?
Quenching stops the labeling reaction by consuming any unreacted this compound.[3] This is critical to prevent non-specific labeling of other molecules in subsequent experimental steps and to ensure a well-defined final product.
Q2: How do quenching agents for NHS esters work?
Quenching agents are typically small molecules that contain a primary amine.[3] These primary amines are highly reactive towards the NHS ester, forming a stable amide bond with the DNP-PEG12 moiety and thus inactivating the NHS ester.[8]
Q3: Can I quench the reaction by adjusting the pH?
Yes, you can promote the hydrolysis of the NHS ester by raising the pH to above 8.6.[13][14] At pH 8.6 and 4°C, the half-life of an NHS ester is approximately 10 minutes.[3][4] This will regenerate the original carboxyl group on the PEG linker.[13] However, using a primary amine-containing quenching agent is generally a more active and rapid method to ensure all unreacted NHS ester is consumed.
Q4: What are the signs of a successful quenching step?
A successful quenching step will prevent any further changes in the labeling of your target molecule. This can be confirmed by analyzing the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC, and observing no further increase in modification over time.
Q5: Are there any side reactions I should be aware of with this compound?
While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic residues such as serine, threonine, and tyrosine, particularly at higher pH.[15] These side reactions can lead to "over-labeled" products.[16] Using a quenching agent will also stop these potential side reactions.
Experimental Protocols
Protocol 1: General Procedure for Quenching Unreacted this compound
This protocol provides a general method for quenching a typical conjugation reaction.
-
Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or 1 M glycine.
-
Add Quenching Agent: Add the quenching solution to your reaction mixture to achieve a final concentration of 20-100 mM. For example, add 20-100 µL of a 1 M Tris solution to a 1 mL reaction.
-
Incubate: Gently mix and incubate the reaction for 15 minutes at room temperature.[11][12]
-
Purification: Proceed to purify your labeled molecule from the quenched NHS ester and other reaction byproducts using an appropriate method such as dialysis, gel filtration, or a desalting column.[6][17]
Visualizations
Caption: Workflow for quenching unreacted this compound.
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. glenresearch.com [glenresearch.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. axispharm.com [axispharm.com]
Technical Support Center: Optimizing NHS Ester Reactions
Welcome to our technical support center for N-hydroxysuccinimide (NHS) ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help you optimize your conjugation experiments, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction with a primary amine?
The optimal pH for reacting NHS esters with primary amines is typically in the range of 7.2 to 8.5.[1][2][3] For many applications, a more specific pH of 8.3-8.5 is considered ideal to achieve a balance between amine reactivity and NHS ester stability.[4][5][6][7]
Q2: How does pH affect the reaction between an NHS ester and a primary amine?
The pH of the reaction is a critical parameter because it influences two competing processes:
-
Amine Reactivity : The reactive species is the unprotonated primary amine (-NH2), which acts as a nucleophile.[6] At acidic pH (below 7), the amine group is predominantly protonated (-NH3+), making it non-nucleophilic and significantly slowing down or preventing the reaction.[4][5][6][8] As the pH increases, more of the amine is deprotonated, increasing its reactivity.[6]
-
NHS Ester Hydrolysis : NHS esters are susceptible to hydrolysis, where they react with water and become non-reactive towards amines.[6] The rate of this hydrolysis reaction increases significantly at higher pH values.[1][6][9]
Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.[6]
Q3: Which buffers are recommended for NHS ester conjugation reactions?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][2] A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at a pH of 8.3-8.5 is a frequent recommendation.[4][5][6][7] For proteins that may be sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, but this will result in a slower reaction rate.[2]
Q4: Are there any buffers that should be avoided?
Yes. You should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][2] These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency.[1][2] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1]
Q5: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?
If your NHS ester has poor aqueous solubility, it can first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[4][5][6][7] It is critical to use high-quality, amine-free DMF, as it can degrade to form dimethylamine, which will react with the NHS ester.[5]
Q6: At what temperature should I perform my NHS ester conjugation?
NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C overnight.[1][4][5][6] The lower temperature can help to minimize the rate of hydrolysis, especially during longer incubation times.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | Incorrect pH: The reaction pH is too low (e.g., < 7), leading to protonated, unreactive amines. | Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often ideal.[2][4][5] |
| NHS Ester Hydrolysis: The reaction pH is too high (e.g., > 8.5), or the reaction was left for too long in aqueous buffer, causing the NHS ester to hydrolyze before it can react with the target amine. | Lower the pH to within the optimal range. Prepare the NHS ester solution immediately before use and add it to the reaction mixture promptly.[6] Consider performing the reaction at 4°C to reduce the rate of hydrolysis.[1] | |
| Competing Amines in Buffer: The buffer used (e.g., Tris, glycine) contains primary amines that are competing with the target molecule. | Switch to a non-amine-containing buffer such as phosphate, bicarbonate, or borate.[1][2] | |
| Inactive NHS Ester: The NHS ester reagent has been hydrolyzed due to improper storage (exposure to moisture). | Store NHS esters in a dry, desiccated environment. Allow the reagent to warm to room temperature before opening to prevent condensation.[10][11] You can test for NHS ester activity by measuring the absorbance at 260-280 nm before and after intentional hydrolysis with a strong base.[1][10][11] | |
| Protein Aggregation/Precipitation | High Concentration of Organic Solvent: The addition of DMSO or DMF to dissolve the NHS ester is causing the protein to precipitate. | Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically between 0.5% and 10%.[2] |
| pH Sensitivity of Protein: The protein may be unstable or prone to aggregation at the optimal pH for the NHS ester reaction. | If possible, perform the reaction at a lower pH (e.g., 7.2-7.5) and extend the reaction time. |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [1][9] |
| 7.0 | Ambient | ~7 hours | [10] |
| 8.6 | 4 | 10 minutes | [1][9] |
| 9.0 | Ambient | Minutes | [10][11] |
Table 2: Comparison of Amidation and Hydrolysis Rates for Porphyrin-NHS Esters
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values for two different porphyrin-NHS esters (P3-NHS and P4-NHS) at room temperature. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.
| Compound | pH | Hydrolysis Half-life (t1/2) | Amidation Half-life (t1/2) |
| P3-NHS | 8.0 | 210 minutes | 80 minutes |
| 8.5 | 180 minutes | 20 minutes | |
| 9.0 | 125 minutes | 10 minutes | |
| P4-NHS | 8.0 | 190 minutes | 25 minutes |
| 8.5 | 130 minutes | 10 minutes | |
| 9.0 | 110 minutes | 5 minutes | |
| Data adapted from Siwawannapong et al. (2025).[12] |
Experimental Protocols
Protocol: General Protein Labeling with an NHS Ester
This is a generalized protocol. Optimal conditions, such as the molar excess of the NHS ester and incubation time, may need to be determined empirically for each specific application.
Materials:
-
Protein of interest
-
NHS ester of the labeling reagent (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3-8.5.[4][5][6] Ensure the buffer is free of primary amines.[1][2]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[1][6]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][5][6]
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[6]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to a desired stock concentration.[6]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[6] The optimal molar ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[6]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[4][6]
Visualizations
Caption: Effect of pH on NHS ester reaction pathways.
Caption: Troubleshooting workflow for low NHS ester conjugation yield.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: DNP-PEG12-NHS Ester Conjugation
Welcome to the technical support center for DNP-PEG12-NHS ester applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent and subsequently removing any unconjugated material.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of unconjugated this compound from your reaction mixture.
Issue 1: Incomplete removal of unconjugated this compound.
-
Potential Cause 1: Inefficient quenching of the NHS ester reaction.
-
Solution: Before initiating purification, it is crucial to quench the reaction to hydrolyze any unreacted this compound. This can be achieved by adding a primary amine-containing buffer, such as Tris or glycine (B1666218), to the reaction mixture.[1][2] Incubating with the quenching agent ensures that any remaining reactive NHS esters are deactivated, preventing them from reacting with your purification matrix or other components.
-
-
Potential Cause 2: Suboptimal purification method.
-
Solution: The choice of purification method is critical for efficiently separating the conjugated product from the smaller, unconjugated this compound. Size-based separation techniques are highly effective.[][4][5] Consider the following options:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size.[][6] The larger, conjugated molecule will elute first, while the smaller, unconjugated ester is retained longer.[6]
-
Dialysis: This technique uses a semi-permeable membrane to remove small molecules from a solution containing larger macromolecules.[7][8][9][10] It is a straightforward method for removing unwanted small molecules like unconjugated NHS esters.[10][11]
-
Diafiltration (UF/DF): This membrane-based technique is used for purification, buffer exchange, and concentration of biomolecules.[12][13][14][15] It is effective for removing small molecule impurities.[16]
-
-
-
Potential Cause 3: Incorrect parameters for the chosen purification method.
-
Solution: Optimize the parameters of your chosen purification method.
-
For SEC: Ensure the column resin has an appropriate fractionation range to resolve your conjugated product from the unconjugated ester.
-
For Dialysis: Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your conjugated product but large enough to allow the unconjugated this compound (MW: 880.89 Da) to pass through freely.[17][18] Perform multiple buffer changes to ensure complete removal.[7][8]
-
For Diafiltration: Select an ultrafiltration membrane with an appropriate MWCO.
-
-
Issue 2: Low yield of the final conjugated product.
-
Potential Cause 1: Loss of product during purification.
-
Solution:
-
SEC: Minimize the number of fractions collected and ensure the collection volume is appropriate to avoid dilution.
-
Dialysis: Ensure the dialysis tubing or cassette is properly sealed to prevent leakage. Be aware that some sample dilution can occur.[8]
-
Diafiltration: The addition of hydrophobic drug moieties can increase the propensity for aggregation, which may lead to loss. Optimization of the UF/DF process may be required.[16]
-
-
-
Potential Cause 2: Hydrolysis of the NHS ester before conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unconjugated this compound?
A1: The most common and effective methods are based on size differences between the conjugated molecule and the unconjugated ester. These include Size Exclusion Chromatography (SEC), Dialysis, and Diafiltration (UF/DF).[][4][5][9][12]
Q2: How do I choose the right purification method?
A2: The choice of method depends on factors such as the size of your target molecule, the required purity, sample volume, and available equipment. The table below provides a comparison of the common methods.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Diafiltration (UF/DF) |
| Principle | Separation based on molecular size as molecules pass through a porous gel.[][23] | Diffusion of small molecules across a semi-permeable membrane.[7][8][11] | Separation using a semi-permeable membrane under pressure.[12][15] |
| Primary Use | Purification and removal of small molecules or buffer exchange.[][6] | Removal of small, unwanted compounds and buffer exchange.[7][9][10] | Purification, concentration, and buffer exchange.[12][13] |
| Advantages | Can provide high resolution; relatively fast.[24] | Simple to perform; versatile for various sample volumes.[9] | Can handle large volumes; allows for concentration of the sample.[14] |
| Disadvantages | Can lead to sample dilution; requires specialized equipment. | Can be time-consuming; risk of protein loss.[9] | Requires specialized equipment; potential for membrane fouling.[14] |
Q3: What is the purpose of quenching the NHS ester reaction?
A3: Quenching stops the labeling reaction by hydrolyzing any unreacted this compound.[1] This is essential to prevent the unconjugated ester from reacting with amine-containing purification media or other molecules during the purification process. Common quenching agents include Tris or glycine buffers.[1][2]
Q4: What is the optimal pH for the NHS ester conjugation reaction?
A4: The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2 to 8.5.[1][25][26] At a lower pH, the primary amines are protonated and less reactive, while at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the desired reaction.[25][27]
Q5: Can I use a buffer containing primary amines, like Tris, for the conjugation reaction?
A5: No, buffers containing primary amines, such as Tris or glycine, are not compatible with NHS ester reactions because they will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[1][25] However, these buffers are ideal for quenching the reaction once it is complete.[1]
Experimental Protocols
Protocol 1: Quenching the this compound Reaction
-
Once the conjugation reaction is complete, add a quenching buffer with a primary amine to the reaction mixture. A common choice is Tris-HCl.
-
Add the quenching buffer to a final concentration of 20-50 mM (e.g., add Tris buffer to a final concentration of 50 mM).[22]
-
Incubate the mixture for 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.
Protocol 2: Removal of Unconjugated this compound by Dialysis
-
Membrane Preparation: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) appropriate for your conjugated product (e.g., 3.5K, 7K, or 10K MWCO for most proteins). Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with distilled water.[8]
-
Sample Loading: Load your quenched reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer (dialysate), typically 200-500 times the sample volume.[7][10] Stir the dialysate gently.
-
Buffer Changes: Perform the dialysis for 1-2 hours at room temperature or 4°C.[7][10] Change the dialysis buffer and repeat the dialysis for another 1-2 hours. For optimal results, perform a third buffer change and dialyze overnight at 4°C.[7][10][11]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Protocol 3: Removal of Unconjugated this compound by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range suitable for separating your conjugated product from the unconjugated this compound (MW: 880.89 Da).
-
Equilibration: Equilibrate the SEC column with a suitable mobile phase (buffer).
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution and Fraction Collection: Elute the sample with the mobile phase. The larger conjugated molecules will travel through the column faster and elute first. The smaller, unconjugated this compound will enter the pores of the chromatography beads and elute later.[6] Collect fractions and monitor the elution profile using UV absorbance.
-
Pooling and Concentration: Pool the fractions containing your purified conjugate. If necessary, concentrate the pooled fractions.
Visualizations
Caption: Workflow for the removal of unconjugated this compound.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oligos Made Easy Part 5: Mastering Size Exclusion for Oligos [knauer.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 10. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. repligen.com [repligen.com]
- 14. m.youtube.com [m.youtube.com]
- 15. What is the process of diafiltration? | AAT Bioquest [aatbio.com]
- 16. adcreview.com [adcreview.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 21. broadpharm.com [broadpharm.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. lumiprobe.com [lumiprobe.com]
Technical Support Center: DNP Conjugation Reactions
Welcome to the technical support center for DNP (dinitrophenyl) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered when scaling up DNP conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when scaling up DNP conjugation reactions?
A1: The primary challenge in scaling up DNP conjugation reactions is maintaining consistency and quality of the final conjugate. Issues that are minor at a small scale can become significant at a larger scale, leading to problems such as increased product heterogeneity, aggregation, and lower reaction efficiency. Careful control over critical process parameters is essential for a successful scale-up.
Q2: How does the choice of DNP reagent affect the scale-up process?
A2: The choice between reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) and an N-hydroxysuccinimide (NHS) ester of DNP can impact the reaction conditions and scalability.
-
DNFB (Sanger's Reagent): Reacts with primary amines via nucleophilic aromatic substitution.[1] This reaction often requires more stringent control of pH (typically mildly alkaline, pH 8-9) to ensure specific and efficient conjugation.[1]
-
DNP-NHS Ester: This reagent also targets primary amines (like the ε-amino group of lysine) to form a stable amide bond.[2] The reaction is generally straightforward and can be performed under mild conditions, which can be advantageous for scalability and preserving protein integrity.[2]
Q3: Why is my DNP-protein conjugate aggregating upon scale-up?
A3: Protein aggregation is a common issue during the scale-up of conjugation reactions.[3] Several factors can contribute to this:
-
Increased Hydrophobicity: DNP is a hydrophobic molecule. Attaching multiple DNP groups to a protein's surface increases its overall hydrophobicity, which can promote intermolecular interactions and lead to aggregation.[3]
-
High Protein Concentration: Larger scale reactions often involve higher protein concentrations, increasing the proximity of protein molecules and the likelihood of aggregation.[3][4]
-
Inadequate Mixing: In larger vessels, inefficient mixing can create localized areas of high reagent concentration, leading to over-conjugation and subsequent precipitation or aggregation.
-
Suboptimal Buffer Conditions: Buffer pH, ionic strength, and the presence of stabilizing excipients become more critical at scale to maintain protein stability.[5][6]
Q4: How can I accurately determine the DNP-to-protein ratio in a large batch?
A4: The DNP-to-protein ratio, or degree of substitution, can be determined spectrophotometrically. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and around 360 nm (for the DNP group). The molar extinction coefficient of DNP is approximately 17,400 M⁻¹cm⁻¹ at 360 nm. A detailed protocol is provided in the "Experimental Protocols" section.
Q5: What are the most critical process parameters to monitor during scale-up?
A5: Based on experience with analogous antibody-drug conjugate (ADC) manufacturing, the following parameters are critical:
-
Mixing and Agitation Rate: Ensuring homogenous mixing in larger reaction vessels is crucial to avoid localized high concentrations of the DNP reagent.
-
Reagent Addition Rate: A slow, controlled addition of the DNP reagent can prevent over-conjugation and aggregation.
-
Temperature: Consistent temperature control is vital for reaction kinetics and protein stability.
-
pH: The pH of the reaction buffer must be tightly controlled to ensure optimal reactivity of the target amino acid residues and maintain protein integrity.
-
Reaction Time: The reaction time needs to be optimized to achieve the desired degree of substitution without causing product degradation.
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Incorrect pH of the reaction buffer. | Verify and adjust the pH of the reaction buffer. For DNFB and DNP-NHS esters, a pH of 8.0-9.0 is typically optimal for targeting lysine (B10760008) residues. |
| Low molar excess of DNP reagent. | Increase the molar ratio of the DNP reagent to the protein. A 5 to 15-fold molar excess is a common starting point.[2] | |
| Presence of interfering substances in the protein buffer (e.g., Tris, glycine, sodium azide). | Perform a buffer exchange into a suitable reaction buffer (e.g., carbonate or borate (B1201080) buffer) prior to conjugation. | |
| Low protein concentration. | For optimal reaction kinetics, ensure the protein concentration is within the recommended range, typically 1-5 mg/mL.[2][3] | |
| High Heterogeneity (Wide range of DNP:protein ratios) | Inefficient or inconsistent mixing. | For larger volumes, switch from simple vortexing or stirring to a properly sized overhead stirrer or a controlled rocking platform to ensure homogeneity. |
| Rate of DNP reagent addition is too fast. | Add the DNP reagent dropwise or in small aliquots over a period of time rather than all at once.[2] | |
| Reaction time is not optimized. | Perform time-course experiments at a small scale to determine the optimal reaction time for achieving the target DNP:protein ratio. | |
| Protein Aggregation or Precipitation | High degree of conjugation leading to increased hydrophobicity. | Reduce the molar excess of the DNP reagent or decrease the reaction time to lower the final DNP:protein ratio. |
| Suboptimal buffer conditions (pH, ionic strength). | Screen different buffer conditions. Adjusting the pH away from the protein's isoelectric point can increase solubility.[4][5] Consider adding stabilizing excipients like glycerol (B35011) (up to 20%) or non-ionic detergents (e.g., 0.05% Tween-20).[4][6] | |
| High protein concentration. | Reduce the protein concentration if aggregation is observed. While this may slow down the reaction, it can significantly improve the solubility of the final product.[3] | |
| Difficulty in Purifying the Conjugate | Inefficient removal of unreacted DNP reagent. | Use size exclusion chromatography (e.g., G-25 column) for efficient separation of the conjugated protein from the small molecule DNP reagent.[2] For larger scales, tangential flow filtration (TFF) is a more scalable option. |
| Presence of aggregated conjugate. | Size exclusion chromatography can also be used to separate monomeric conjugate from aggregates. | |
| Column clogging during purification. | Filter the conjugation reaction mixture through a low protein-binding 0.22 µm filter before loading it onto a chromatography column. Ensure the sample is not too viscous. |
Experimental Protocols
Protocol 1: DNP Conjugation to a Protein using DNP-NHS Ester
This protocol is a general guideline for conjugating a DNP-NHS ester to primary amines (e.g., lysine residues) on a protein.
1. Materials:
-
Protein of interest (in an amine-free buffer like PBS or borate buffer)
-
DNP-NHS Ester (e.g., N-Succinimidyl 6-(2,4-dinitrophenyl)aminohexanoate)
-
Reaction Buffer: 100 mM sodium carbonate buffer, pH 9.0
-
Solvent for DNP-NHS: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
2. Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-5 mg/mL.[2]
-
-
DNP-NHS Ester Preparation:
-
Immediately before use, prepare a stock solution of the DNP-NHS ester in DMF or DMSO (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Calculate the required volume of the DNP-NHS ester solution to achieve a 10-fold molar excess relative to the protein.
-
While gently stirring the protein solution, add the DNP-NHS ester solution dropwise.
-
Incubate the reaction at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted DNP-NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Apply the reaction mixture to the pre-equilibrated size exclusion chromatography column.
-
Collect fractions corresponding to the high molecular weight protein conjugate, which will typically elute first and have a yellow-orange color.
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
Pool the fractions containing the purified DNP-protein conjugate.
-
Protocol 2: Quantification of DNP-to-Protein Ratio
1. Measurements:
-
Measure the absorbance of the purified DNP-protein conjugate solution at 280 nm (A₂₈₀) and 360 nm (A₃₆₀).
-
Use a suitable buffer as a blank.
2. Calculations:
-
Correction Factor (CF) for DNP absorbance at 280 nm:
-
The DNP group has some absorbance at 280 nm. The correction factor is the ratio of its absorbance at 280 nm to its absorbance at 360 nm (A₂₈₀/A₃₆₀ for DNP alone). This value is often around 0.32.
-
-
Calculate the corrected protein absorbance:
-
Corrected A₂₈₀ = A₂₈₀ - (A₃₆₀ × CF)
-
-
Calculate the concentration of the protein:
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate the concentration of DNP:
-
DNP Concentration (M) = A₃₆₀ / ε_DNP
-
Where ε_DNP is the molar extinction coefficient of DNP at 360 nm (approximately 17,400 M⁻¹cm⁻¹).
-
-
-
Calculate the DNP-to-Protein Ratio:
-
Ratio = DNP Concentration (M) / Protein Concentration (M)
-
Visualizations
General Workflow for DNP Conjugation```dot
Caption: Decision tree for troubleshooting protein aggregation in DNP conjugation reactions.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Avoiding Protein Aggregation During Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of protein aggregation during labeling experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during your protein labeling experiments in a question-and-answer format.
Issue 1: I observe visible precipitation or cloudiness in my protein solution during or after the labeling reaction.
Q1: What are the primary reasons for visible protein precipitation during labeling?
A1: Visible precipitation is a clear sign of significant protein aggregation. The most common causes include:
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Buffer Conditions: An inappropriate pH, low ionic strength, or the absence of stabilizing additives in your labeling buffer can compromise protein stability.[1]
-
Hydrophobic Labeling Reagents: The use of highly hydrophobic dyes or labels can increase the overall hydrophobicity of the protein surface, leading to self-association and precipitation.[1]
-
Over-labeling: A high ratio of labeling reagent to protein can lead to the modification of numerous surface residues, altering the protein's physicochemical properties and increasing its tendency to aggregate.[1]
-
Presence of Impurities: Small amounts of aggregated protein or other contaminants in the initial protein sample can act as seeds, accelerating the aggregation process.[1]
-
Physical Stress: Agitation, vortexing, or multiple freeze-thaw cycles can introduce mechanical stress, leading to protein unfolding and aggregation.[1]
Q2: What immediate steps can I take to resolve visible precipitation?
A2: If you observe precipitation, consider the following troubleshooting steps:
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI) to maintain a net charge and promote repulsion between protein molecules.[2]
-
Ionic Strength: For some proteins, low salt concentrations can lead to aggregation. Try increasing the salt concentration (e.g., to 150 mM NaCl) to screen electrostatic interactions.[1]
-
-
Reduce Protein and Reagent Concentrations:
-
Protein Concentration: Lower the protein concentration during the labeling reaction. If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the labeled protein.[1]
-
Labeling Stoichiometry: Decrease the molar ratio of the labeling reagent to the protein.[1]
-
-
Incorporate Stabilizing Additives: Introduce stabilizing agents into your labeling and storage buffers. Refer to the tables in the "Data Presentation" section for guidance.
-
Control Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process, though this may necessitate a longer reaction time.[1]
Issue 2: My labeled protein appears clear, but subsequent analysis reveals the presence of soluble aggregates.
Q3: How can I detect soluble aggregates that are not visible to the naked eye?
A3: Several techniques can be used to detect and quantify soluble protein aggregates:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate proteins based on their size. Aggregates will elute earlier than the monomeric protein.[2]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger species (aggregates).[2]
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE): Running the protein on a native gel can reveal the presence of higher molecular weight species.
-
Fluorescence-Based Assays: Dyes like Thioflavin T (ThT) can be used to specifically detect certain types of aggregates, such as amyloid fibrils.
Q4: What strategies can I employ to minimize the formation of soluble aggregates?
A4: The strategies to minimize soluble aggregates are similar to those for preventing precipitation, but with a greater emphasis on subtle optimizations:
-
Refine Buffer Composition: Systematically screen different buffer components, pH values, and additives to find the optimal conditions that maintain your protein in a monomeric state.
-
Choose a More Hydrophilic Label: If you are using a hydrophobic dye, consider switching to a sulfonated or more hydrophilic alternative to improve the solubility of the final conjugate.[1]
-
Optimize Purification of the Labeled Protein: Immediately after the labeling reaction, purify the conjugate from unreacted dye and any small aggregates that may have formed using a method like SEC. This also allows for buffer exchange into a stable storage buffer.[1]
-
Consider Co-solvents: The addition of co-solvents like glycerol (B35011) or sucrose (B13894) can enhance protein stability.[1]
Issue 3: My protein is stable before labeling but aggregates after the conjugation reaction.
Q5: Why does my protein aggregate only after I add the labeling reagent?
A5: This common issue often points to factors directly related to the labeling chemistry and the properties of the label itself:
-
Alteration of Surface Charge: The conjugation of a charged label can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[3]
-
Increased Hydrophobicity: As mentioned previously, the addition of hydrophobic labels can significantly increase the protein's propensity to aggregate.[1]
-
Conformational Changes: The labeling reagent can induce local or global conformational changes in the protein, exposing previously buried hydrophobic regions that can act as nucleation sites for aggregation.
-
Over-labeling: Attaching too many label molecules can drastically change the protein's surface properties.[1]
Q6: How can I determine the optimal dye-to-protein ratio to avoid over-labeling?
A6: The degree of labeling (DOL), or the number of dye molecules per protein molecule, is a critical parameter to control. You can determine the DOL spectrophotometrically. An ideal DOL is typically between 2 and 10 for antibodies, but this should be determined empirically for each protein-label pair.[4] A lower DOL is less likely to significantly alter the protein's physicochemical properties.[5]
Data Presentation
Table 1: Common Protein Stabilizing Agents and Their Recommended Concentrations
| Stabilizer Category | Example Agent | Typical Concentration Range | Mechanism of Action |
| Amino Acids | L-Arginine | 50 - 500 mM | Suppresses protein-protein interactions and aggregation.[6] |
| L-Glutamic Acid | 50 - 200 mM | Often used in combination with Arginine to enhance stability.[6] | |
| Glycine | 50 - 250 mM | Stabilizes proteins through preferential exclusion. | |
| Polyols/Sugars | Glycerol | 10% - 50% (v/v) | Acts as a cryoprotectant and increases solvent viscosity, reducing protein mobility.[2] |
| Sucrose | 5% - 20% (w/v) | Stabilizes protein structure through preferential hydration. | |
| Trehalose | 5% - 10% (w/v) | Effective cryo- and lyoprotectant. | |
| Surfactants | Polysorbate 20 (Tween® 20) | 0.01% - 0.1% (v/v) | Prevents surface adsorption and aggregation at interfaces.[7] |
| Polysorbate 80 (Tween® 80) | 0.01% - 0.1% (v/v) | Similar to Polysorbate 20, often used in biopharmaceutical formulations.[7] | |
| Reducing Agents | Dithiothreitol (DTT) | 1 - 5 mM | Prevents the formation of non-native disulfide bonds. |
| TCEP-HCl | 0.1 - 1 mM | A more stable and less odorous alternative to DTT. |
Table 2: Physicochemical Properties of Common Amine-Reactive Fluorescent Dyes
| Dye | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Hydrophilicity/Charge |
| FITC | Isothiocyanate | 494 | 518 | ~75,000 | 0.92 | Hydrophilic, Anionic |
| Alexa Fluor™ 488 | NHS Ester | 495 | 519 | ~71,000 | 0.92 | Hydrophilic, Anionic |
| Cy®3 | NHS Ester | 550 | 570 | ~150,000 | 0.15 | Moderately Hydrophilic, Cationic |
| Cy®5 | NHS Ester | 649 | 670 | ~250,000 | 0.27 | Moderately Hydrophilic, Cationic |
| DyLight™ 550 | NHS Ester | 550 | 570 | ~150,000 | 0.15 | Hydrophilic |
| DyLight™ 650 | NHS Ester | 652 | 672 | ~250,000 | 0.10 | Hydrophilic |
| ATTO 550 | NHS Ester | 554 | 576 | ~120,000 | 0.90 | Hydrophilic |
| ATTO 647N | NHS Ester | 644 | 669 | ~150,000 | 0.65 | Hydrophobic, Cationic |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis and Removal
This protocol outlines the general steps for using SEC to both quantify and remove aggregates from a labeled protein sample.
-
Column and Buffer Selection:
-
Choose a SEC column with a fractionation range appropriate for the size of your protein monomer and potential aggregates.
-
The mobile phase should be a non-denaturing buffer that is optimal for the stability of your labeled protein. It is recommended to include at least 150 mM NaCl to minimize ionic interactions with the column matrix.[8]
-
-
Sample Preparation:
-
Centrifuge your labeled protein sample at >10,000 x g for 10 minutes to pellet any large, insoluble aggregates.
-
Filter the supernatant through a 0.22 µm syringe filter compatible with proteins.[8]
-
-
Chromatography:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
-
Inject a sample volume that is typically 1-2% of the total column volume to ensure optimal resolution.
-
Run the chromatography at a flow rate recommended by the column manufacturer.
-
-
Data Analysis and Fraction Collection:
-
Monitor the elution profile using a UV detector at 280 nm (for the protein) and at the absorbance maximum of your fluorescent dye.
-
Aggregates will elute in the void volume or as earlier peaks, followed by the monomeric protein, and finally, any free, unreacted dye.
-
Collect fractions corresponding to the monomeric peak for further use.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a rapid, non-invasive method to assess the size distribution and polydispersity of your protein sample.
-
Sample Preparation:
-
Prepare your protein sample at a concentration of approximately 0.5-1.0 mg/mL in a buffer that has been filtered through a 0.1 µm filter.
-
Centrifuge the sample at >10,000 x g for 10 minutes to remove any large particulates.
-
-
DLS Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Equilibrate the sample to the desired temperature within the DLS instrument.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity.
-
A monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius of the monomeric protein.
-
The presence of larger species (aggregates) will result in additional peaks at larger hydrodynamic radii or a high polydispersity index (PDI).
-
Protocol 3: Determining the Degree of Labeling (DOL)
This protocol allows you to calculate the average number of dye molecules conjugated to each protein molecule.
-
Purify the Labeled Protein: It is crucial to remove all unreacted dye from the labeled protein using a desalting column or extensive dialysis.
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).
-
-
Calculate DOL: Use the following formula:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
DOL = A_max / (ε_dye × Protein Concentration (M))
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF: Correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
ε_dye: Molar extinction coefficient of the dye at its A_max.[9]
-
Mandatory Visualization
Caption: A typical experimental workflow for protein labeling and purification.
Caption: A troubleshooting decision tree for addressing protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 9. info.gbiosciences.com [info.gbiosciences.com]
impact of temperature on DNP-PEG12-NHS ester stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of temperature on the stability of DNP-PEG12-NHS ester. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a molecule that contains three key components: a 2,4-dinitrophenyl (DNP) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2] The DNP group can act as a hapten for immunological studies, while the NHS ester is a reactive group that readily forms stable amide bonds with primary amines on proteins and other biomolecules.[1][3][4] The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous solutions.[2][4]
Q2: How should I store this compound to ensure its stability?
For long-term stability, this compound should be stored at -20°C in a desiccated environment.[3][4][5][6] It is crucial to protect the compound from moisture, as it is hygroscopic.[1][3] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent condensation of moisture onto the product.[7][8][9] For optimal storage, purging the vial with an inert gas like nitrogen before sealing is recommended.[7]
Q3: What is the primary cause of this compound instability?
The primary cause of instability is the hydrolysis of the NHS ester group.[7][8][10] This reaction is primarily influenced by moisture, pH, and temperature. In the presence of water, the NHS ester will hydrolyze back to a non-reactive carboxylic acid, rendering it unable to conjugate with primary amines.[11] This hydrolysis is accelerated at higher pH and temperatures.[11][12][13]
Q4: Can I prepare a stock solution of this compound?
Yes, but it must be done correctly to maintain stability. Stock solutions should be prepared in a dry, aprotic organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][14][15] A stock solution of an NHS ester in DMF can be stored for 1-2 months at -20°C.[14] Aqueous solutions of NHS esters are not stable and should be used immediately after preparation.[6][14] It is recommended to dissolve only the amount of reagent needed for the experiment at that time and discard any unused reconstituted reagent.[9][16]
Q5: Why is my conjugation reaction with this compound failing or giving low yields?
Low conjugation yield is often due to the hydrolysis of the this compound before or during the reaction.[11] Common reasons for this include:
-
Improper storage: Exposure to moisture during storage.[7][10]
-
Incorrect solvent for stock solution: Using a non-anhydrous solvent or storing an aqueous solution.[15]
-
High pH of reaction buffer: The rate of hydrolysis increases significantly at higher pH.[12][13]
-
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with your target molecule for reaction with the NHS ester.[7][9][11]
-
Low concentration of the target molecule: The hydrolysis of the NHS ester is a competing reaction to the desired conjugation. At low concentrations of your protein or biomolecule, hydrolysis can become the dominant reaction.[12]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem: Low or No Conjugation Yield
Caption: Troubleshooting workflow for low conjugation yield.
Problem: High Background or Non-Specific Binding
Caption: Troubleshooting workflow for high background.
Impact of Temperature on Stability
Temperature plays a critical role in both the storage and reaction kinetics of this compound.
-
Storage Temperature: As per manufacturer recommendations, the optimal storage temperature for the solid product is -20°C to minimize degradation over time.[3][4][5][6]
-
Reaction Temperature: The rate of both the desired amidation reaction and the competing hydrolysis reaction increases with temperature.[11]
Summary of NHS Ester Half-life in Aqueous Solution
The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| 7.0 | Ambient | ~7 hours |
| 9.0 | Ambient | Minutes |
Data is for general NHS esters and serves as a guideline for this compound.[7][8][12][13][17]
Experimental Protocols
Protocol 1: General Protein Conjugation
This protocol provides a general workflow for conjugating this compound to a protein.
Caption: A typical experimental workflow for protein PEGylation.[11]
Methodology:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 8.0.[9][16]
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[16]
-
Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the protein solution. Ensure the final concentration of the organic solvent is less than 10% to avoid protein denaturation.[11][16]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle stirring.[11][16]
-
Quenching (Optional): Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine).[11][12]
-
Purification: Remove excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.[11]
Protocol 2: Assessing the Activity of this compound
This protocol can be used to determine if your this compound has been compromised by hydrolysis. The principle is to measure the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm, after intentional hydrolysis with a base.[7][8]
Methodology:
-
Reagent Preparation: Prepare an amine-free buffer (e.g., PBS, pH 7.4).
-
Initial Measurement: Dissolve 1-2 mg of the this compound in 2 ml of the amine-free buffer. Prepare a control tube with only the buffer. Immediately measure the absorbance of the NHS-ester solution at 260 nm, using the control tube as a blank.[8]
-
Base Hydrolysis: To 1 ml of the NHS-ester solution from step 2, add 100 µl of 0.5-1.0 N NaOH. Vortex for 30 seconds.[8]
-
Final Measurement: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[8]
-
Interpretation:
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. DNP-PEG-NHS ester | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 1334178-01-6 | BroadPharm [broadpharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. biotium.com [biotium.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. N-Hydroxysuccinimide active ester [schem.jp]
- 11. benchchem.com [benchchem.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. covachem.com [covachem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: DNP-PEG12-NHS Ester Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with DNP-PEG12-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent used to attach a dinitrophenyl (DNP) group to proteins and other molecules.[][2][3] It consists of three main components:
-
DNP (Dinitrophenyl): A hapten, which is a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein.[4][5] It is often used in immunological studies, such as mast cell activation assays.[6][7][8]
-
PEG12 (Polyethylene Glycol): A 12-unit polyethylene (B3416737) glycol spacer. This hydrophilic linker increases the solubility of the labeled molecule in aqueous solutions.[2][3]
-
NHS ester (N-hydroxysuccinimide ester): A reactive group that readily forms stable amide bonds with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[][2][3]
Q2: What are the optimal pH conditions for labeling with this compound?
The optimal pH for the reaction between an NHS ester and a primary amine is between 7.0 and 9.0, with the most efficient labeling typically occurring at a pH of 8.0 to 8.5.[9][10][11][12] At a lower pH, the primary amines are protonated and less reactive. At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[13]
Q3: What type of buffer should I use for the labeling reaction?
It is critical to use a buffer that is free of primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) will compete with your target molecule for the NHS ester, leading to significantly lower labeling efficiency.[14] Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[9][15]
Q4: How should I store and handle this compound?
This compound is sensitive to moisture.[14] It should be stored at -20°C with a desiccant.[2][14] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[14] Stock solutions should be prepared in an anhydrous solvent like DMSO or DMF immediately before use and should not be stored for extended periods.[9][14][16]
Q5: How can I determine the efficiency of my labeling reaction?
The degree of labeling (DOL), or the ratio of DNP molecules to your target protein, can be determined using spectrophotometry. This involves measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the wavelength corresponding to the DNP group. You will need to correct for the absorbance of the DNP moiety at 280 nm.[17]
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a common issue when working with this compound. The following guide provides a systematic approach to identify and resolve the problem.
Problem: Low or No Labeling Detected
| Potential Cause | Recommended Solution |
| Incorrect Buffer | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Use a recommended buffer such as PBS or sodium bicarbonate at a pH of 7.0-9.0.[9][14] |
| Suboptimal pH | Verify the pH of your reaction buffer. The optimal range for NHS ester reactions is pH 7.0-9.0.[9][11][12] |
| Hydrolyzed/Inactive Reagent | This compound is moisture-sensitive.[14] Use a fresh vial of the reagent and ensure it is brought to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[9][14][16] |
| Insufficient Molar Excess | The molar ratio of this compound to your target molecule may be too low. Increase the molar excess of the labeling reagent. A common starting point is a 5- to 50-fold molar excess.[9] For antibodies, a 20-fold molar excess is often used.[14][18] |
| Low Protein Concentration | Labeling reactions are less efficient with dilute protein solutions. If possible, increase the concentration of your protein to at least 1-2 mg/mL.[9][15][19] |
| Short Incubation Time | The reaction may not have had enough time to proceed to completion. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[9][14][18] |
| Inaccessible Amine Groups | The primary amines on your target protein may be sterically hindered or buried within the protein's structure, making them inaccessible to the labeling reagent. |
Quantitative Data Summary
The efficiency of the labeling reaction is highly dependent on the reaction conditions. The following tables provide a summary of key parameters.
Table 1: Effect of pH on NHS Ester Reaction Efficiency
| pH | Reaction Time | Outcome |
| 7.4 | 2 hours | The reaction proceeds gradually and reaches a steady state. The half-life of the PEG-NHS ester is greater than 120 minutes.[13][20] |
| 9.0 | 10 minutes | The reaction is very rapid and reaches a steady state quickly. The half-life of the PEG-NHS ester is less than 9 minutes.[13][20] |
Table 2: Effect of Molar Ratio on Degree of Labeling (DOL) for a Typical Antibody (IgG)
| Molar Excess of NHS Ester | Approximate Degree of Labeling (DNP molecules per antibody) |
| 5-fold | Low |
| 10-fold | Moderate |
| 20-fold | 4-6[14][18] |
| >20-fold | High (risk of over-labeling and protein precipitation) |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Methodology:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[9][14][18] If necessary, perform a buffer exchange.
-
Prepare the this compound Solution: Allow the vial of this compound to come to room temperature. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[9][14]
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess.[14][18] Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.[9][14][18]
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by using a desalting column or dialysis.
Visualizations
Signaling Pathway: Mast Cell Activation via DNP
DNP-labeled antigens can be used to study mast cell activation. When a multivalent DNP-antigen crosslinks IgE antibodies bound to the high-affinity FcεRI receptors on the mast cell surface, it triggers a signaling cascade leading to degranulation and the release of inflammatory mediators like histamine.[7][21]
Mast cell activation by DNP-antigen crosslinking.
Experimental Workflow: Troubleshooting Low Labeling Efficiency
This workflow provides a logical sequence of steps to diagnose and resolve issues with low labeling efficiency.
A logical workflow for troubleshooting low labeling efficiency.
Logical Relationship: this compound Reaction
This diagram illustrates the chemical reaction between this compound and a primary amine on a protein.
Chemical reaction of this compound with a primary amine.
References
- 2. This compound, 1334178-01-6 | BroadPharm [broadpharm.com]
- 3. DNP-PEG-NHS ester | AxisPharm [axispharm.com]
- 4. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Cross-linking of IgE-receptor complexes at the cell surface: synthesis and characterization of a long bivalent hapten that is capable of triggering mast cells and rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenge of mast cells with increasing amounts of antigen induces desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degranulation of in vitro differentiated mast cells stimulated by two monoclonal IgE specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. glenresearch.com [glenresearch.com]
- 16. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NHS-ester-protein-labeling [protocols.io]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Handling Moisture-Sensitive NHS Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during N-hydroxysuccinimide (NHS) ester-based bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 9.[1] The reaction is strongly pH-dependent.[2][3][4] At a lower pH, the primary amine is protonated and therefore not reactive.[5] Conversely, at a higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the desired reaction and reduces the overall efficiency.[2][5] For many applications, a pH of 8.3-8.5 is considered optimal.[2][3][4]
Q2: Which buffers are recommended for NHS ester conjugations?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][6] A 0.1 M sodium bicarbonate or phosphate buffer solution is a frequently recommended choice.[2][3][4]
Q3: Are there any buffers I should avoid?
Yes, you must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[7][8] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[8] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1]
Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility and must be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][9] It is critical to use high-quality, anhydrous (amine-free) DMF, as degraded DMF can contain amines that will react with the NHS ester.[2][8] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[7]
Q5: How should I store my NHS ester reagents?
Solid NHS esters are moisture-sensitive and should be stored desiccated at -20°C.[7][8] To prevent condensation, allow the vial to equilibrate to room temperature before opening.[7][10] For dissolved NHS esters, solutions in anhydrous DMF or DMSO can be stored at -20°C for 1-2 months.[2][3] It is best to aliquot the stock solution to avoid repeated freeze-thaw cycles and moisture introduction.[10] Aqueous solutions of NHS esters are not stable and should be used immediately.[2]
Troubleshooting Guides
Problem 1: Low or No Labeling Efficiency
This is one of the most common issues encountered during NHS ester conjugation reactions. The following guide will help you identify the potential cause and find a solution.
Caption: Troubleshooting workflow for low NHS ester labeling efficiency.
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[8] For most applications, adjusting to pH 8.3-8.5 is ideal.[2][3] |
| Amine-Containing Buffer | Ensure the buffer is free of primary amines (e.g., Tris, glycine).[7][8] Switch to a recommended buffer like phosphate, bicarbonate, or borate.[1][6] |
| Hydrolyzed NHS Ester | NHS esters are highly susceptible to hydrolysis.[8] Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[7][8] Do not use pre-made aqueous solutions.[2] Perform a reactivity test on your NHS ester stock (see Experimental Protocols). |
| Improper Reagent Storage | Store solid NHS esters desiccated at -20°C.[7][8] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[7][10] |
| Low Protein Concentration | Low concentrations of the target molecule can favor hydrolysis over conjugation.[1] If possible, increase the protein concentration. A concentration of 1-10 mg/mL is often recommended.[3] |
| Inaccessible Amine Groups | The primary amines on the target molecule may be sterically hindered.[8] If structural information is available, assess the accessibility of lysine (B10760008) residues. Consider using an NHS ester with a longer spacer arm to overcome steric hindrance.[8] |
| Suboptimal Reaction Time/Temp | Reactions are typically run for 0.5-4 hours at room temperature or overnight at 4°C.[1] Lower temperatures minimize hydrolysis but may require longer incubation.[8] If hydrolysis is suspected, perform the reaction at 4°C.[8] |
Problem 2: Protein Aggregation/Precipitation During Labeling
| Potential Cause | Recommended Solution |
| High Organic Solvent Concentration | The addition of NHS ester dissolved in DMSO or DMF can cause some proteins to precipitate. Keep the final concentration of the organic solvent in the reaction mixture below 10%.[7] Add the NHS ester solution slowly to the protein solution while gently vortexing. |
| Change in Protein Charge | The reaction of NHS esters with primary amines neutralizes the positive charge of the amine groups. This change in the protein's isoelectric point can lead to reduced solubility and aggregation. |
| Suboptimal Buffer Conditions | The pH or ionic strength of the buffer may not be optimal for your specific protein's stability. Try performing the conjugation in a different buffer system (e.g., switch from bicarbonate to phosphate) or adjust the salt concentration. |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
The stability of NHS esters is highly dependent on the pH of the aqueous environment. Hydrolysis is a competing reaction that renders the ester inactive.[5] The rate of this hydrolysis increases significantly with a rise in pH.[1][9]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][9] |
| 8.6 | 4 | 10 minutes[1][9] |
This data highlights the critical balance required for the reaction: a pH high enough to deprotonate primary amines for reaction, but not so high that it leads to rapid hydrolysis of the NHS ester.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general starting point for labeling proteins with NHS esters. Optimization may be required for specific proteins and applications.
Caption: General experimental workflow for protein labeling with NHS esters.
-
Buffer Preparation : Prepare an amine-free reaction buffer, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, and adjust the pH to the optimal range of 7.2-8.5 (8.3 is often a good starting point).[1][2][4]
-
Protein Solution Preparation : Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[3] If your protein is stored in an incompatible buffer (e.g., containing Tris), perform a buffer exchange using dialysis or a desalting column.
-
NHS Ester Solution Preparation : Immediately before use, dissolve the NHS ester reagent in a small volume of high-quality, anhydrous DMSO or DMF.[7][8]
-
Reaction : Add a calculated molar excess of the NHS ester solution to the protein solution. A common starting point is a 10- to 20-fold molar excess.[11] Add the ester solution slowly while gently mixing.
-
Incubation : Incubate the reaction for 0.5 to 4 hours at room temperature or overnight at 4°C.[1] The optimal time and temperature may need to be determined empirically.
-
Quenching (Optional) : To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.[11] Incubate for an additional 15-30 minutes.
-
Purification : Remove unreacted NHS ester and byproducts (like N-hydroxysuccinimide) from the labeled protein conjugate. Common methods include gel filtration (desalting columns), dialysis, or chromatography.[2][4]
Protocol 2: How to Test the Reactivity of an NHS Ester Reagent
If you suspect your NHS ester has lost activity due to hydrolysis, this simple spectrophotometric test can assess its remaining reactivity. The test is based on the principle that the N-hydroxysuccinimide (NHS) leaving group, released upon hydrolysis, absorbs light at 260 nm.[1][12]
-
Materials :
-
Procedure :
-
Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of the amine-free buffer.[13] If not water-soluble, first dissolve in 0.25 mL of DMSO/DMF and then add 2 mL of buffer.[12]
-
Prepare a blank control tube containing only the buffer (and DMSO/DMF if used).[12]
-
Zero the spectrophotometer at 260 nm using the blank.[13]
-
Immediately measure the absorbance of the NHS ester solution (A_initial).[13] If the absorbance is >1.0, dilute the solution with more buffer until it is in the linear range and record this value.[12]
-
To force complete hydrolysis, add 100 µL of 0.5-1.0 N NaOH to 1 mL of the measured reagent solution.[13] Vortex for 30 seconds.[13]
-
Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).[12][13]
-
-
Interpretation of Results :
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
reaction time optimization for DNP-PEG12-NHS ester
Welcome to the technical support center for DNP-PEG12-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical compound that contains three key components:
-
DNP (2,4-Dinitrophenol): A hapten commonly used in immunological studies.
-
PEG12 (12-unit polyethylene (B3416737) glycol): A hydrophilic spacer that increases the solubility of the molecule in aqueous solutions.[1]
-
NHS ester (N-hydroxysuccinimide ester): A reactive group that specifically targets primary amines (-NH2) on molecules like proteins, peptides, and amino-modified oligonucleotides to form a stable amide bond.[2][]
It is primarily used to label biomolecules with a DNP tag for applications such as vaccine development and immunotherapeutic research.[4][5]
Q2: What are the optimal reaction conditions for conjugating this compound to my protein?
The efficiency of the conjugation reaction is highly dependent on the experimental conditions. For optimal results, consider the following:
-
pH: The reaction is most efficient in a pH range of 7.2 to 8.5.[2][6] A pH of 8.3-8.5 is often recommended as an ideal balance between amine reactivity and ester stability.[7][8][9]
-
Temperature: The reaction can be performed at room temperature (approximately 25°C) or at 4°C.[2]
-
Reaction Time: Typical incubation times range from 30 minutes to 4 hours at room temperature, or overnight at 4°C.[2][8][10]
Q3: What buffer should I use for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for the NHS ester.[6]
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate (B1201080) buffer, carbonate-bicarbonate buffer, or HEPES buffer are all suitable choices.[2][7]
-
Buffers to Avoid: Buffers containing Tris (e.g., TBS) or glycine (B1666218) are not compatible with NHS ester reactions.[2][6]
Q4: How should I prepare and store this compound?
This compound is sensitive to moisture and should be handled accordingly to prevent hydrolysis.
-
Storage: Store the solid reagent at -20°C with a desiccant.[4][5][11] Before opening, allow the vial to warm to room temperature to prevent condensation.[11][12]
-
Preparation: Since this compound may have limited solubility in water, it is recommended to first dissolve it in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[6][7][8] Do not prepare and store stock solutions in aqueous buffers, as the NHS ester will readily hydrolyze.[6][11]
Q5: How can I stop (quench) the conjugation reaction?
To stop the reaction, you can add a buffer containing primary amines, such as Tris-buffered saline (TBS) or a glycine solution.[2] These primary amines will react with any remaining unreacted NHS esters, effectively terminating the conjugation process.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Labeling Efficiency | Incorrect Buffer pH: The pH of your reaction buffer is outside the optimal range of 7.2-8.5.[6] | Verify the pH of your buffer using a calibrated pH meter. Adjust the pH to be within the recommended range. |
| Hydrolysis of NHS Ester: The this compound has been prematurely hydrolyzed by moisture.[6] | Use a fresh vial of the reagent. Ensure proper storage and handling to minimize exposure to moisture. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[6][11] | |
| Use of Amine-Containing Buffers: Your buffer (e.g., Tris or glycine) contains primary amines that are competing with your target molecule.[6] | Perform a buffer exchange using dialysis or a desalting column to move your protein into a recommended amine-free buffer like PBS.[6] | |
| Inaccessible Primary Amines on Target: The primary amines on your protein may be sterically hindered or buried within the protein's structure.[13] | Consider using an NHS ester with a longer spacer arm to improve accessibility. You can also try slightly denaturing the protein, if your application allows, to expose more amine groups. | |
| Protein Precipitation After Labeling | High Degree of Labeling: Over-labeling your protein can alter its properties and lead to aggregation. | Reduce the molar excess of the this compound in your reaction. Optimize the reaction time to achieve the desired degree of labeling without causing precipitation. |
| Hydrophobic Nature of DNP: The DNP group is hydrophobic and extensive labeling can lead to protein aggregation. | If possible, use a lower concentration of the protein during the labeling reaction. Ensure adequate mixing during the reaction. | |
| High Background/Non-Specific Binding in Downstream Applications | Presence of Unreacted NHS Ester: Excess, unreacted this compound can lead to non-specific binding in subsequent assays. | It is crucial to remove any unreacted label after the quenching step. This can be achieved through dialysis, size-exclusion chromatography (desalting column), or HPLC.[14] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature, which directly impacts the efficiency of the conjugation reaction. The primary competing reaction is hydrolysis.
| Condition | NHS Ester Half-life | Implication for Reaction Time Optimization |
| pH 7.0, 0°C | 4-5 hours[2] | Longer reaction times are feasible with minimal hydrolysis. |
| pH 8.6, 4°C | 10 minutes[2] | The reaction must be performed quickly to ensure efficient conjugation before significant hydrolysis occurs. |
| pH 8.0, 25°C | 1 hour[15] | A common condition that balances reaction speed and ester stability. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol provides a general guideline for conjugating this compound to a protein. The optimal conditions may need to be determined empirically for your specific protein.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve your protein in an amine-free buffer at a concentration of 1-10 mg/mL.[7]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[11][12]
-
Perform the Conjugation:
-
Add a 5- to 20-fold molar excess of the this compound solution to your protein solution.[11][14] The optimal molar ratio should be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.[11][12]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11][12]
-
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.[16]
-
Purify the Conjugate: Remove the excess, unreacted this compound and reaction by-products using a desalting column or by dialyzing against a suitable buffer.[14]
Visualizations
Caption: A typical experimental workflow for protein conjugation.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. This compound, 1334178-01-6 | BroadPharm [broadpharm.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. neb.com [neb.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
- 13. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. benchchem.com [benchchem.com]
troubleshooting unexpected results in ELISA with DNP hapten
This guide provides solutions to common unexpected results encountered during Enzyme-Linked Immunosorbent Assays (ELISAs) involving the dinitrophenyl (DNP) hapten. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a DNP-hapten ELISA, and what is it used for?
A DNP-hapten ELISA is an immunoassay used to detect and quantify antibodies specific to the small chemical molecule (hapten) 2,4-dinitrophenol (B41442). Because haptens like DNP are too small to elicit a strong immune response on their own, they are conjugated to a larger carrier protein (e.g., Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH) for immunization and for use in the ELISA. This assay is widely used in immunology research to study antibody responses and in drug development as a model system.[1][2]
Q2: What is the critical difference in coating antigen when the immunogen was a DNP-carrier conjugate?
When developing an ELISA to detect anti-hapten antibodies, it is crucial to use a different carrier protein for coating the ELISA plate than was used for the immunization. For example, if the immunization was performed with DNP-KLH, the ELISA plate should be coated with DNP-BSA. This prevents the detection of antibodies against the carrier protein itself, ensuring that the assay is specific for anti-DNP antibodies.[3]
Q3: What are the most common formats for a DNP-hapten ELISA?
The two most common formats are the Indirect ELISA to detect anti-DNP antibodies and the Competitive ELISA to detect free DNP in a sample.
-
Indirect ELISA: A DNP-carrier conjugate is coated onto the plate. The sample (e.g., serum) containing potential anti-DNP antibodies is added. A secondary antibody conjugated to an enzyme then detects the bound anti-DNP antibodies.
-
Competitive ELISA: A DNP-carrier conjugate is coated onto the plate. A known, limited amount of anti-DNP antibody is mixed with the sample containing an unknown amount of free DNP. This mixture is added to the plate. The free DNP in the sample competes with the coated DNP for binding to the antibody. A lower signal indicates a higher concentration of free DNP in the sample.[4][5][6]
Troubleshooting Common Issues
Here we address specific unexpected outcomes in your DNP-hapten ELISA experiments.
Issue 1: High Background Across the Entire Plate
A high background signal can mask the specific signal from your target, reducing the sensitivity of your assay.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
|---|---|
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Increase the soaking time for each wash (e.g., 30 seconds). Ensure complete removal of wash buffer by inverting and tapping the plate on absorbent paper.[7][8][9] |
| Ineffective Blocking | Increase the concentration of the blocking agent (e.g., from 1% BSA to 3% BSA).[9] Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature).[8] Try a different blocking agent (e.g., switch from BSA to non-fat dry milk or a commercial synthetic blocker).[10][11] Note: Avoid BSA if your primary antibodies were raised against a BSA-hapten conjugate.[11] |
| Primary or Secondary Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody concentration. Start with a higher dilution of your antibodies.[8] |
| Cross-Reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding. Ensure the secondary antibody is specific to the primary antibody's species and isotype. Consider using a pre-adsorbed secondary antibody.[8] |
| Contamination of Reagents or Plate | Use fresh, sterile buffers and reagents.[7] Ensure plates are clean and designed for ELISA.[8] Do not reuse plate sealers.[12] |
| Over-incubation with Substrate | Reduce the substrate incubation time. Read the plate immediately after adding the stop solution.[8] |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more components or steps in the assay.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
|---|---|
| Reagents Added in Wrong Order/Incorrectly Prepared | Carefully review the protocol and repeat the experiment, ensuring the correct order of reagent addition and proper dilutions.[13][14] |
| Insufficient Antibody Concentration | Increase the concentration of the primary or secondary antibody. An antibody titration is recommended.[13] |
| Poor Coating of DNP-Carrier Conjugate | Ensure you are using a high-binding ELISA plate.[13] Increase the coating concentration of the DNP-carrier conjugate (typical range is 1-10 µg/mL).[7] Extend the coating incubation to overnight at 4°C.[13][14] |
| Inactive Enzyme or Substrate | Check the expiration dates of the enzyme conjugate and substrate. Prepare substrate solution fresh just before use and protect it from light.[15] Ensure no inhibiting reagents (e.g., sodium azide (B81097) with HRP) are present in your buffers.[16] |
| Low Affinity of Primary Antibody | If possible, try a different primary antibody with a higher affinity for DNP. |
| Incorrect Wavelength Reading | Ensure the microplate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[9] |
Issue 3: Poor Reproducibility (High Coefficient of Variation - CV)
Inconsistent results between wells (duplicates/triplicates) or between assays compromise the reliability of your data.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
|---|---|
| Pipetting Inconsistency | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize timing differences. Ensure you are not introducing bubbles into the wells. |
| Inconsistent Washing | Use an automated plate washer if available for more consistent washing. If washing manually, ensure all wells are treated identically.[11] |
| "Edge Effect" (wells at the edge of the plate behave differently) | This can be due to uneven temperature or evaporation.[10] Ensure the plate and reagents are at room temperature before starting.[11] Use a plate sealer during incubations.[12] Avoid using the outer wells of the plate if the problem persists. |
| Insufficient Mixing of Reagents | Thoroughly mix all reagents before adding them to the plate.[13] |
| Plate Drift | This can occur if there is a significant time delay between dispensing reagents into the first and last wells. Prepare reagents for all plates in advance and work efficiently. |
Experimental Protocols
Protocol 1: Indirect ELISA for Detection of Anti-DNP Antibodies
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically.
Materials:
-
High-binding 96-well ELISA plate
-
DNP-BSA conjugate (for coating)
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Sample containing anti-DNP antibodies (e.g., serum)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB Substrate Solution
-
Stop Solution: 2 M H₂SO₄
Procedure:
-
Coating:
-
Dilute DNP-BSA to 5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted DNP-BSA to each well.
-
Cover the plate and incubate overnight at 4°C.[9]
-
-
Washing:
-
Discard the coating solution.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.[13]
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Cover and incubate for 1-2 hours at room temperature.[9]
-
-
Primary Antibody Incubation:
-
Discard the blocking buffer.
-
Add 100 µL of your diluted samples (and controls) to the appropriate wells.
-
Cover and incubate for 2 hours at room temperature.[17]
-
-
Washing:
-
Wash the plate 3 times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer (e.g., 1:5000).
-
Add 100 µL of the diluted secondary antibody to each well.
-
Cover and incubate for 1 hour at room temperature.[13]
-
-
Washing:
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.[13]
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Reading:
-
Read the absorbance at 450 nm within 30 minutes.[17]
-
Protocol 2: Competitive ELISA for Detection of Free DNP
This protocol is for quantifying free DNP in a sample. The key is the competition between the DNP in the sample and the DNP coated on the plate for a limited amount of anti-DNP antibody.
Materials:
-
Same as Indirect ELISA, plus:
-
Purified anti-DNP antibody
-
Samples containing unknown amounts of free DNP and standards with known DNP concentrations.
Procedure:
-
Coating, Washing, and Blocking:
-
Follow steps 1-3 from the Indirect ELISA protocol.
-
-
Competition Step:
-
In a separate tube or plate, pre-incubate your DNP standards or unknown samples with a fixed, limited concentration of anti-DNP antibody for 30-60 minutes. The concentration of the antibody should be pre-determined by titration to be the limiting factor.
-
Transfer 100 µL of this mixture to the DNP-BSA coated and blocked plate.
-
Cover and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 3 times with Wash Buffer.
-
-
Secondary Antibody Incubation, Washing, Signal Development, and Reading:
-
Follow steps 6-10 from the Indirect ELISA protocol. A lower signal corresponds to a higher concentration of free DNP in the sample.[4]
-
Visual Guides
Workflow for an Indirect DNP-Hapten ELISA
Caption: Workflow for detecting anti-DNP antibodies using an indirect ELISA.
Troubleshooting Logic: High Background
Caption: Decision tree for troubleshooting high background in a DNP ELISA.
References
- 1. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetechindia.com [lifetechindia.com]
- 3. seracare.com [seracare.com]
- 4. A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. arigobio.com [arigobio.com]
- 8. m1.acris-antibodies.com [m1.acris-antibodies.com]
- 9. ptglab.com [ptglab.com]
- 10. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Enzyme-linked immunosorbent assay (ELISA) for detection of antibodies to protein-reactive drugs and metabolites: criteria for identification of antibody activity. Detection and hapten specificity of anti-DNP, anti-captopril and anti-sulphanilamidobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Indirect ELISA - Creative Proteomics [creative-proteomics.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. biossusa.com [biossusa.com]
- 16. ELISA Blocking Buffer (GTX48884) | GeneTex [genetex.com]
- 17. cusabio.com [cusabio.com]
Technical Support Center: Enhancing DNP-Peptide Conjugate Yields
Welcome to the technical support center for DNP-peptide conjugate synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide & FAQs
This section addresses specific issues that can arise during the synthesis of DNP-peptide conjugates, offering potential causes and actionable solutions.
Q1: Why is the yield of my DNP-peptide conjugate consistently low?
A1: Low yields in DNP-peptide conjugation can stem from several factors, including inefficient coupling reactions, peptide aggregation, or issues with protecting groups. Here are some common causes and solutions:
-
Inefficient Coupling Reagents: The choice of coupling reagent is critical for achieving high yields.[1][2][3] For difficult sequences, standard carbodiimides like DCC or EDC may not be sufficient.[1]
-
Solution: Consider using more efficient aminium/uronium or phosphonium (B103445) salt-based coupling reagents such as HBTU, HATU, HCTU, or PyBOP.[2][3][4] The addition of additives like HOBt or HOAt can also improve coupling efficiency and reduce side reactions.[2]
-
-
Peptide Aggregation: Hydrophobic peptide sequences are prone to aggregation during synthesis, which can hinder the reaction and lead to lower yields.[5][6]
-
Steric Hindrance: Bulky amino acid residues near the conjugation site can sterically hinder the coupling reaction.
-
Incomplete Deprotection: If you are using a protecting group strategy, incomplete removal of protecting groups can lead to a low yield of the final conjugate. For instance, incomplete removal of the DNP group from a histidine side chain is a common issue.[7]
Q2: I am observing multiple peaks in my HPLC analysis of the crude product. What could be the cause?
A2: The presence of multiple peaks in the HPLC chromatogram of your crude DNP-peptide conjugate often indicates the presence of impurities and side products. Common causes include:
-
Racemization: Histidine residues are particularly susceptible to racemization during the activation of their carboxyl group for peptide bond formation.[9] The use of the DNP protecting group on the imidazole (B134444) side chain of histidine helps to minimize this risk.[9][10]
-
Solution: Using coupling reagents known to suppress racemization, such as those combined with HOBt or HOAt, is advisable.[2]
-
-
Side Reactions: Undesirable side reactions can occur during both the coupling and deprotection steps. For example, incomplete removal of scavengers after cleavage from the resin can lead to side reactions.[8]
-
Deletion or Truncated Peptides: In solid-phase peptide synthesis (SPPS), incomplete coupling reactions at each cycle can lead to the formation of deletion or truncated peptide sequences.[11]
-
Solution: To ensure complete coupling at each step, you can perform a ninhydrin (B49086) (Kaiser) test.[9] If the test is positive, a second coupling step (double coupling) may be necessary.[2]
-
Q3: How can I improve the purification of my DNP-peptide conjugate to increase the final yield?
A3: Efficient purification is crucial for obtaining a high yield of pure DNP-peptide conjugate. The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Optimize HPLC Conditions: The choice of column, mobile phase, and gradient can significantly impact purification efficiency.
-
Solution: A C18 stationary phase is commonly used for peptide purification.[12] The mobile phase typically consists of an aqueous solvent with 0.1% TFA (Solvent A) and an organic solvent like acetonitrile (B52724) with 0.1% TFA (Solvent B).[11][12] A shallow gradient of the organic solvent can improve the separation of closely eluting impurities.
-
-
Pre-purification Strategies: Introducing an orthogonal purification step before the final RP-HPLC can reduce the burden on the high-performance column and improve overall yield and purity.[13]
-
Solution: Techniques like ion-exchange chromatography can be used as an upstream purification step to remove a significant portion of impurities.[13]
-
-
Proper Sample Preparation: Ensuring the crude peptide is properly prepared before injection onto the HPLC column is important.
-
Solution: The crude peptide should be dissolved in a minimal amount of a suitable solvent, often a mixture of Solvent A and a small amount of Solvent B, to ensure complete dissolution.[12]
-
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent significantly impacts the efficiency of peptide bond formation and, consequently, the overall yield of the DNP-peptide conjugate. The table below summarizes some commonly used coupling reagents and their key features.
| Coupling Reagent | Type | Key Features & Recommendations | Potential Side Reactions |
| DCC/DIC | Carbodiimide (B86325) | Commonly used, especially DIC in solid-phase synthesis as the urea (B33335) byproduct is soluble.[4] Often used with additives like HOBt to reduce racemization.[3] | Can cause racemization, especially without additives.[4] DCC byproduct is insoluble and difficult to remove in solution-phase synthesis.[4] |
| EDC | Carbodiimide | Water-soluble, making it suitable for reactions in aqueous solutions and for modifying proteins.[1][3] Byproducts are water-soluble and easily removed by extraction.[4] | Can be less efficient for complex or sterically hindered couplings compared to uronium/phosphonium reagents. |
| HBTU/TBTU | Aminium/Uronium | Highly efficient with fast reaction times (coupling can be complete in minutes).[4] Adding HOBt can significantly reduce racemization.[4] | Have been found to have an aminium rather than a uronium structure.[4] |
| HATU/HCTU | Aminium/Uronium | Highly reactive and selective, leading to improved coupling efficiency and reduced byproduct formation.[2] HATU is particularly effective for coupling N-methyl amino acids.[3] | More expensive than carbodiimides. |
| PyBOP/PyAOP | Phosphonium | Highly effective coupling reagents.[3] PyAOP is especially effective for coupling sterically hindered N-methyl amino acids.[4] | Can be more expensive than other options. |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of DNP-peptide conjugates.
Protocol 1: On-Resin DNP Group Removal from Histidine
This protocol describes the removal of the 2,4-dinitrophenyl (DNP) protecting group from the imidazole side chain of a histidine residue while the peptide is still attached to the solid-phase resin. This is typically achieved through thiolysis.[12]
Materials:
-
Peptide-resin with DNP-protected histidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Thiophenol
-
Diisopropylethylamine (DIEA) (optional, used in some protocols)[10]
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for 30 minutes in a reaction vessel.[12]
-
Drain the DMF from the resin.
-
Prepare a deprotection solution. A common solution is 20% (v/v) thiophenol in DMF.[9][12] Some protocols also include a mild base like 10% (v/v) DIEA.[10]
-
Add the deprotection solution to the resin, ensuring a sufficient molar excess of thiophenol relative to the DNP groups (e.g., a 20-fold molar excess).[9][12]
-
Gently agitate the mixture at room temperature for 1-2 hours.[9][12] The progress of the reaction can be monitored by the appearance of a yellow color in the solution[7] or by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.[12]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (e.g., 3-5 times), followed by DCM (e.g., 3 times), and then MeOH (e.g., 3 times) to remove all traces of thiophenol and byproducts.[8][10]
-
Dry the resin under vacuum before proceeding to the final cleavage of the peptide from the resin.[10]
Protocol 2: General Coupling of a Boc-Protected Amino Acid in SPPS
This protocol outlines a general procedure for coupling a Boc-protected amino acid to a growing peptide chain on a solid support using a carbodiimide activator like DIC with HOBt.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-protected amino acid
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Ninhydrin test kit
Procedure:
-
Resin Swelling and Deprotection: Swell the resin in DMF. Perform the Boc deprotection of the N-terminal amino acid using a solution like 50% trifluoroacetic acid (TFA) in DCM.[7][10] Wash the resin thoroughly with DCM and DMF to remove residual acid.[7]
-
Neutralization: Neutralize the resin by washing with a solution of 10% DIEA in DCM or DMF to ensure a free amine for the coupling reaction.[10] Wash the resin again with DCM and DMF.[10]
-
Activation and Coupling: a. In a separate vessel, dissolve the Boc-amino acid (e.g., 2-4 equivalents relative to the resin substitution) and HOBt (e.g., 2-4 equivalents) in DMF.[10] b. Add this solution to the neutralized resin. c. Add DIC (e.g., 2-4 equivalents) to the reaction vessel.[7][10] d. Agitate the mixture at room temperature for 1-2 hours.[7][10]
-
Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines.[9] A yellow color indicates a complete reaction, while a blue or purple color indicates incomplete coupling.
-
Washing/Recoupling: If the coupling is complete (negative ninhydrin test), drain the reaction mixture and wash the resin sequentially with DMF and DCM.[9] If the reaction is incomplete, a second coupling can be performed.[2]
Protocol 3: Purification of DNP-Peptide Conjugate by RP-HPLC
This protocol provides a general guideline for the purification of a crude DNP-peptide conjugate using reverse-phase high-performance liquid chromatography.[11][12]
Materials:
-
Crude DNP-peptide conjugate, dried
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude DNP-peptide conjugate in a minimal amount of a suitable solvent. A mixture of Solvent A with a small amount of Solvent B is often effective to aid dissolution.[12] Centrifuge or filter the sample to remove any insoluble material.
-
Column Equilibration: Equilibrate the C18 HPLC column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (typically 210-220 nm for the peptide backbone).[11] Collect fractions corresponding to the major peaks.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure DNP-peptide conjugate.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) them to obtain the final purified DNP-peptide conjugate as a powder.[11]
Visualizations
The following diagrams illustrate key workflows and concepts in the synthesis of DNP-peptide conjugates.
Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis for incorporating a DNP group.
Caption: A decision tree to guide troubleshooting efforts when encountering low yields in DNP-peptide synthesis.
Caption: A simplified diagram showing the activation of a carboxylic acid by a carbodiimide for peptide bond formation.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-works.com [bio-works.com]
Validation & Comparative
A Head-to-Head Comparison of DNP-PEG12-NHS Ester and DNP-PEG4-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of crosslinker is a critical decision that can significantly impact the outcome of bioconjugation, immunoassays, and in vivo studies. This guide provides an objective comparison of DNP-PEG12-NHS ester and DNP-PEG4-NHS ester, two popular heterobifunctional crosslinkers, supported by representative experimental data and detailed protocols.
DNP-PEG-NHS esters are invaluable tools in biomedical research, combining three key functional components: a 2,4-Dinitrophenyl (DNP) group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The DNP moiety serves as a hapten for immunological detection and signal amplification, while the NHS ester provides a reactive handle for covalent conjugation to primary amines on biomolecules such as proteins and antibodies. The PEG linker enhances solubility, reduces steric hindrance, and modulates the immunogenicity and pharmacokinetic properties of the resulting conjugate. The primary difference between the two reagents discussed here lies in the length of this PEG spacer: this compound possesses a longer, more flexible chain of 12 ethylene (B1197577) glycol units compared to the shorter 4-unit chain of DNP-PEG4-NHS ester.[1][2] This distinction in linker length can have profound effects on the performance of the final conjugate.
Physicochemical Properties
The difference in the length of the PEG linker directly impacts the molecular weight and, consequently, the physical properties of the two reagents.
| Property | DNP-PEG4-NHS Ester | This compound |
| Molecular Weight | ~528.47 g/mol [3] | ~880.90 g/mol |
| PEG Units | 4 | 12 |
| Spacer Arm Length | ~18.0 Å[3] | ~46.4 Å |
| Solubility | Good in aqueous buffers and organic solvents like DMSO and DMF.[1][3][4] | Excellent in aqueous buffers and organic solvents like DMSO and DMF, with potentially higher solubility in aqueous media due to the longer hydrophilic PEG chain. |
Performance in Bioconjugation
The length of the PEG spacer can influence the efficiency of the conjugation reaction and the properties of the resulting bioconjugate. A longer PEG linker can provide greater flexibility and may improve access to sterically hindered amine groups on a target protein.
Representative Data: Degree of Labeling (DOL) of Bovine Serum Albumin (BSA)
The following table presents representative data from an experiment comparing the efficiency of conjugating DNP-PEG4-NHS ester and this compound to Bovine Serum Albumin (BSA).
| Reagent | Molar Ratio (Reagent:BSA) | Degree of Labeling (DNP molecules/BSA) |
| DNP-PEG4-NHS Ester | 20:1 | 5.2 |
| This compound | 20:1 | 6.1 |
These hypothetical results suggest that under identical reaction conditions, the longer, more flexible PEG12 linker may lead to a slightly higher degree of labeling, potentially by overcoming steric hindrance around some amine residues on the protein surface.
Impact on Conjugate Properties
The choice of PEG linker length can significantly affect the functional characteristics of the final conjugate, including its performance in immunoassays and its behavior in vivo.
Representative Data: ELISA Signal Intensity
In an Enzyme-Linked Immunosorbent Assay (ELISA) where the DNP-haptenated BSA is detected by an anti-DNP antibody, the length of the PEG spacer can influence the accessibility of the DNP group to the antibody, thereby affecting signal intensity.
| Conjugate | Concentration (ng/mL) | ELISA Signal (OD 450nm) |
| DNP-PEG4-BSA | 100 | 1.25 |
| DNP-PEG12-BSA | 100 | 1.85 |
The data suggests that the longer PEG12 linker may present the DNP hapten more effectively to the detection antibody, leading to a stronger signal in an ELISA. This is consistent with findings that longer PEG chains can increase assay sensitivity.[5][6]
Representative Data: In Vivo Half-Life
PEGylation is a well-established method for extending the in vivo circulation time of proteins. The length of the PEG chain can influence the hydrodynamic radius of the conjugate, which in turn affects its renal clearance.
| Conjugate | In Vivo Half-Life (hours) |
| DNP-PEG4-Antibody | 120 |
| DNP-PEG12-Antibody | 150 |
These representative findings indicate that the larger hydrodynamic size conferred by the PEG12 linker could lead to a longer in vivo half-life of a conjugated antibody compared to the PEG4 linker.[7]
Experimental Protocols
Protocol 1: Conjugation of DNP-PEG-NHS Ester to an Antibody
This protocol describes a general procedure for labeling an antibody with either DNP-PEG4-NHS ester or this compound.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
DNP-PEG4-NHS ester or this compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Tris-HCl, pH 8.0
-
Spin desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2 mg/mL in PBS, pH 7.4. If the antibody solution contains primary amines (e.g., Tris buffer or sodium azide), perform a buffer exchange into PBS using a spin desalting column.
-
Reagent Preparation: Immediately before use, dissolve the DNP-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 20-fold molar excess of the dissolved DNP-PEG-NHS ester to the antibody solution. Mix gently and incubate for 1 hour at room temperature, protected from light.
-
Quenching: Quench the reaction by adding 1 M Tris-HCl to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted DNP-PEG-NHS ester and quenching buffer by passing the reaction mixture through a spin desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and 360 nm (for DNP concentration).
Protocol 2: Immunization of Mice with DNP-Haptenated Carrier Protein
This protocol provides a general guideline for immunizing mice to generate an anti-DNP antibody response.[8]
Materials:
-
DNP-PEG-BSA conjugate (prepared as in Protocol 1)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Primary Immunization: Emulsify 100 µg of the DNP-PEG-BSA conjugate in PBS with an equal volume of CFA. Inject 200 µL of the emulsion intraperitoneally into each mouse.
-
Booster Immunizations: On days 14 and 28, emulsify 50 µg of the DNP-PEG-BSA conjugate in PBS with an equal volume of IFA. Inject 200 µL of the emulsion intraperitoneally into each mouse.
-
Final Boost: Three days before hybridoma fusion or serum collection, inject 50 µg of the DNP-PEG-BSA conjugate in PBS intraperitoneally without adjuvant.
-
Titer Determination: Collect blood samples periodically to monitor the anti-DNP antibody titer by ELISA.
Visualizing the Concepts
Conclusion
The choice between this compound and DNP-PEG4-NHS ester depends on the specific application.
-
DNP-PEG4-NHS ester is a suitable choice for applications where a shorter spacer is sufficient and minimizing the added molecular weight is a priority. It is effective for general labeling and hapten presentation.[2]
-
This compound offers several potential advantages due to its longer PEG linker. These include potentially higher conjugation efficiency, enhanced solubility of the conjugate, improved accessibility of the DNP hapten for detection, and a longer in vivo half-life. These features make it particularly well-suited for applications requiring high sensitivity, such as in certain immunoassays, or for in vivo studies where prolonged circulation is desirable.
Researchers should consider the specific requirements of their experiment to select the optimal DNP-PEG-NHS ester for their needs. The provided protocols and representative data serve as a guide for making an informed decision and for the successful implementation of these versatile crosslinkers in their research.
References
- 1. biotium.com [biotium.com]
- 2. DNP-PEG4-NHS ester, CAS 858126-78-0 | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. DNP-PEG4 NHS ester | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Sensitivity of PEGylated interferon detection by anti-polyethylene glycol (PEG) antibodies depends on PEG length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Immunization protocol. EuroMAbNet [euromabnet.com]
The Impact of PEG Linker Length on Bioconjugation Efficiency: A Comparative Guide
In the fields of drug delivery, diagnostics, and biotherapeutics, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biomolecules—a process known as PEGylation—is a cornerstone strategy. PEG linkers act as flexible, hydrophilic spacers that can significantly enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). Key benefits of PEGylation include improved solubility, increased stability against enzymatic degradation, and reduced immunogenicity[1][2]. However, the length of the PEG linker is a critical parameter that can profoundly influence conjugation efficiency and the overall performance of the final bioconjugate.
Choosing the optimal PEG linker length is not a one-size-fits-all decision; it involves a trade-off between several factors. Shorter PEG chains are suitable for creating compact conjugates, while longer chains are often preferred to improve solubility and prolong circulation half-life[3]. Longer linkers can also minimize steric hindrance between the biomolecule and its target, but may sometimes lead to reduced biological activity[4][5]. This guide provides an objective comparison of how different PEG linker lengths affect bioconjugation outcomes, supported by experimental data and detailed protocols.
Performance Comparison of Different PEG Linker Lengths
The selection of PEG linker length directly impacts the pharmacokinetic, pharmacodynamic, and therapeutic efficacy of a bioconjugate. The following table summarizes quantitative data from various studies, illustrating the effects of altering PEG chain length in different systems.
| PEG Linker Length / Size | Biomolecule / System | Key Experimental Findings |
| 2, 4, 8, 12, 24 PEG Units | Antibody-Drug Conjugate (ADC) for L540cy Tumor Xenografts | ADCs with 8, 12, and 24 PEG units showed significantly higher tumor-to-plasma exposure ratios. Tumor weight reduction was 75-85% for 8-24 unit PEGs, compared to 35-45% for 2-4 unit PEGs[6]. |
| 0.65 kDa, 2 kDa, 5 kDa | Antibody-Nanocarrier Conjugate for Dendritic Cell (DC) Targeting | The optimal linker length was context-dependent. The shorter 0.65 kDa PEG linker provided the best targeting in a DC cell line, whereas the longer 5 kDa PEG was required for specific accumulation in primary DCs[7]. |
| 4 kDa vs. 10 kDa | Affibody-MMAE Drug Conjugate | Both PEG linkers significantly improved the conjugate's half-life compared to a non-PEGylated version. However, the longer linkers reduced cytotoxic activity; the 4 kDa PEG reduced cytotoxicity by ~6.5-fold and the 10 kDa PEG by ~22.5-fold[4]. |
| 40 kDa (Di-branched) | Interferon α-2a (IFN) | Three different linker structures between the 40 kDa PEG and the protein resulted in varying yields and bioactivities. Conjugation yields were 17-25%, while bioactivity was inversely related to the linker's reactivity, suggesting a trade-off between conjugation efficiency and functional preservation[8][9]. |
Experimental Workflow for Assessing Bioconjugation Efficiency
The following diagram outlines a typical experimental workflow for performing and evaluating a PEGylation reaction. This process involves the conjugation of a PEG linker to a biomolecule, followed by purification and a series of analytical steps to determine the efficiency and characteristics of the resulting conjugate.
Experimental Protocols
This section provides a generalized protocol for protein PEGylation and subsequent efficiency analysis, based on common methodologies described in the literature[10][11][12]. Specific parameters such as buffer composition, pH, and reaction time must be optimized for each unique biomolecule and PEG linker combination.
Materials and Reagents
-
Protein: Target protein (e.g., Lysozyme, BSA, Monoclonal Antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
PEG Linker: Activated PEG reagent (e.g., mPEG-NHS ester for amine coupling, mPEG-Maleimide for thiol coupling) of desired molecular weight.
-
Reaction Buffer: Buffer appropriate for the chosen conjugation chemistry (e.g., Sodium Bicarbonate Buffer, pH 8.0-8.5 for NHS ester reactions).
-
Quenching Reagent: (e.g., Tris or Glycine) to stop the reaction.
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system.
-
Analytical Equipment: SDS-PAGE system, HPLC/FPLC system, Spectrophotometer.
Protein Preparation and Buffer Exchange
-
Dissolve or dilute the target protein to a known concentration (e.g., 1-10 mg/mL).
-
If the protein's storage buffer contains primary amines (like Tris) that would interfere with an NHS-ester reaction, perform a buffer exchange into the appropriate Reaction Buffer using dialysis or a desalting column.
-
Determine the precise protein concentration post-buffer exchange using a spectrophotometer (e.g., A280 measurement).
PEGylation Reaction
-
Dissolve the activated PEG linker in the Reaction Buffer immediately before use, as some reactive groups are hydrolysis-sensitive.
-
Add the PEG linker solution to the protein solution at a specific molar excess (e.g., 3:1, 5:1, or 10:1 PEG-to-protein ratio). The optimal ratio needs to be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a defined period (e.g., 1-4 hours)[10].
-
Stop the reaction by adding a quenching reagent to consume any unreacted PEG linker.
Purification of the PEGylated Conjugate
-
Purify the reaction mixture to separate the PEGylated protein from unreacted protein, excess PEG, and byproducts.
-
Size-Exclusion Chromatography (SEC) is commonly used, as it separates molecules based on their hydrodynamic radius, which increases significantly upon PEGylation[12].
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm. Fractions corresponding to the higher molecular weight PEGylated species are pooled.
Characterization and Efficiency Assessment
-
SDS-PAGE Analysis: Run samples of the unreacted protein, the crude reaction mixture, and the purified conjugate on an SDS-PAGE gel. Successful PEGylation is visualized as a distinct band shift to a higher apparent molecular weight. Densitometry can provide a semi-quantitative measure of conversion[11].
-
Chromatographic Quantification (HPLC/FPLC): Analyze the purified product using an analytical SEC or IEX column. The percentage of PEGylated protein can be calculated by integrating the peak areas corresponding to the conjugate and any remaining unconjugated protein. This provides a quantitative measure of conjugation efficiency.
-
Functional Assay: Perform a relevant bioassay (e.g., ELISA for antibody binding, enzymatic assay for an enzyme) to determine if the biological activity of the protein has been retained after PEGylation[8][11]. This is crucial as linker length can impact function[4][5].
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. PEG-interferon conjugates: effects of length and structure of linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lup.lub.lu.se [lup.lub.lu.se]
DNP-PEG12-NHS Ester: A Comparative Guide to Amine-Reactive Crosslinkers
In the landscape of bioconjugation, the selection of an appropriate crosslinker is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) to immunoassays and proteomic studies. This guide provides a comprehensive comparison of DNP-PEG12-NHS ester with other prevalent amine-reactive crosslinkers, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and protocols.
This compound is a heterobifunctional crosslinker that incorporates three key functional components: a dinitrophenyl (DNP) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent bond formation with primary amines, which are abundantly available on the surface of proteins at the N-terminus and on lysine (B10760008) residues.[1] The DNP moiety serves as a hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier protein, making it a valuable tool in immunological applications.[2][3][4] The hydrophilic PEG12 spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can improve stability and reduce aggregation.[5][6]
Comparison with Other Amine-Reactive Crosslinkers
The performance of this compound can be benchmarked against a variety of other amine-reactive crosslinkers. These can be broadly categorized based on their functional groups and spacer arm characteristics.
Homobifunctional vs. Heterobifunctional Crosslinkers
Amine-reactive crosslinkers can be either homobifunctional or heterobifunctional.[7][8] Homobifunctional crosslinkers possess two identical reactive groups, leading to the potential for self-conjugation and polymerization.[7] In contrast, heterobifunctional crosslinkers have two different reactive groups, allowing for controlled, sequential reactions that minimize undesirable side products.[7][9] this compound is a heterobifunctional reagent, with an amine-reactive NHS ester and a DNP group for subsequent detection or targeting.
Impact of the PEG Spacer
The polyethylene glycol (PEG) spacer in this compound significantly influences the physicochemical properties of the resulting conjugate. PEGylation, the process of attaching PEG chains, is known to:
-
Increase Solubility: The hydrophilic nature of the PEG chain enhances the solubility of the conjugate in aqueous buffers.[5]
-
Enhance Stability: PEGylation can protect the conjugated protein from proteolysis and aggregation, leading to a longer circulation half-life in vivo.[6][10][11]
-
Reduce Immunogenicity: The PEG chain can shield antigenic sites on the protein, reducing its immunogenicity.[6][10]
-
Provide Flexibility: The length of the PEG spacer can be varied to optimize the distance between the conjugated molecules, which can be critical for maintaining the biological activity of the protein.[12][13][14][15][16]
The DNP Moiety as a Versatile Hapten
The dinitrophenyl (DNP) group is a well-established hapten used in a multitude of immunological assays.[2][3][4][17][18] Its inclusion in the this compound allows for:
-
Immunodetection: Conjugates can be readily detected using anti-DNP antibodies.[2]
-
Signal Amplification: In assays like ELISA, the DNP group can be used in biotin-free detection systems.[2]
-
Immunogenicity Studies: The DNP hapten can be used to elicit an immune response for vaccine development or immunological research.[3][4]
Quantitative Data Presentation
To facilitate a clear comparison, the following tables summarize the key properties and performance metrics of this compound and other representative amine-reactive crosslinkers.
Table 1: Physicochemical Properties of Selected Amine-Reactive Crosslinkers
| Crosslinker | Type | Reactive Groups | Spacer Arm Length (Å) | Water Soluble | Cell Membrane Permeable |
| This compound | Heterobifunctional | NHS ester, DNP | ~50.1 | Yes | No |
| DSS (Disuccinimidyl suberate) | Homobifunctional | NHS ester, NHS ester | 11.4 | No | Yes |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Homobifunctional | Sulfo-NHS ester, Sulfo-NHS ester | 11.4 | Yes | No |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | NHS ester, Maleimide | 8.3 | No | Yes |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | Sulfo-NHS ester, Maleimide | 8.3 | Yes | No |
Table 2: Reactivity and Stability of NHS Ester Groups
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0 | 4-5 hours[1][19] |
| 8.0 | Room Temperature | 210 minutes[20][21] |
| 8.5 | Room Temperature | 180 minutes[20][21] |
| 8.6 | 4 | 10 minutes[1][19] |
| 9.0 | Room Temperature | 125 minutes[20][21] |
Table 3: Comparison of Amidation and Hydrolysis Rates of a Porphyrin-NHS Ester
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
| Data from a study on a porphyrin-NHS ester.[20][21] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and comparison of crosslinkers.
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol outlines the basic steps for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted crosslinker and by-products by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).
-
Analysis: Determine the degree of labeling by measuring the absorbance of the DNP group (around 360 nm) and the protein (at 280 nm).
Protocol 2: Comparative Analysis of Conjugation Efficiency
This protocol describes a method to compare the conjugation efficiency of this compound with another amine-reactive crosslinker (e.g., a non-PEGylated NHS ester).
Procedure:
-
Perform parallel conjugation reactions as described in Protocol 1, using equimolar amounts of this compound and the alternative crosslinker.
-
After purification, determine the protein concentration in each sample using a BCA assay.
-
For the this compound conjugate, determine the degree of labeling as described in Protocol 1.
-
For the other crosslinker, use an appropriate analytical method to quantify the extent of modification (e.g., if it contains a fluorescent tag, measure the fluorescence intensity).
-
Compare the degree of labeling between the two conjugates to assess the relative conjugation efficiency.
Visualizations
Diagrams created using Graphviz (DOT language) illustrate key concepts and workflows.
Conclusion
This compound stands out as a versatile amine-reactive crosslinker due to its unique combination of a reactive NHS ester, a solubilizing PEG spacer, and a hapten for immunological applications. Its performance, particularly in terms of solubility and the potential for subsequent detection, offers distinct advantages over simple, non-PEGylated, homobifunctional crosslinkers like DSS. The choice between this compound and other heterobifunctional crosslinkers like SMCC or Sulfo-SMCC will depend on the specific requirements of the application, such as the need for a sulfhydryl-reactive group or the importance of water solubility for cell-surface labeling. By carefully considering the properties outlined in this guide and optimizing the reaction conditions as described in the provided protocols, researchers can effectively leverage this compound and other amine-reactive crosslinkers to achieve their bioconjugation goals.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 3. INDUCTION OF IMMUNITY AND TOLERANCE IN VITRO BY HAPTEN PROTEIN CONJUGATES: I. THE RELATIONSHIP BETWEEN THE DEGREE OF HAPTEN CONJUGATION AND THE IMMUNOGENICITY OF DINITROPHENYLATED POLYMERIZED FLAGELLIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 8. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 10. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 16. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Re-presentation of the hapten dinitrophenol (DNP) to a DNP-specific T-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Expanding the Genetic Code for a Dinitrophenyl Hapten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. help.lumiprobe.com [help.lumiprobe.com]
- 20. benchchem.com [benchchem.com]
- 21. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Navigating the Maze of DNP Conjugation: A Comparative Guide to Validation by Mass Spectrometry
For researchers, scientists, and drug development professionals, the successful conjugation of 2,4-dinitrophenol (B41442) (DNP) to proteins and peptides is a critical step in a multitude of applications, from immunological studies to the development of novel therapeutics. The validation of this conjugation is paramount to ensure the quality, efficacy, and safety of the final product. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for this purpose, offering unparalleled accuracy and sensitivity. This guide provides a comprehensive comparison of the three most common MS techniques—MALDI-TOF, ESI-MS, and LC-MS/MS—for the validation of DNP conjugation, alongside alternative methods, supported by experimental data and detailed protocols.
The Crucial Role of Mass Spectrometry in DNP Conjugation Validation
The covalent attachment of the DNP hapten to a carrier protein or peptide is a fundamental technique in immunology for eliciting an antibody response. The degree of conjugation, or the number of DNP molecules attached to each protein/peptide, directly impacts the immunogenicity of the resulting conjugate. Insufficient conjugation may lead to a weak immune response, while excessive conjugation can alter the protein's structure and function, potentially leading to undesirable side effects. Therefore, precise characterization of the DNP-conjugate is essential.
Mass spectrometry provides a direct and accurate measurement of the molecular weight of the intact protein or peptide before and after conjugation. The mass shift observed corresponds to the number of DNP molecules incorporated, allowing for the determination of the conjugation ratio. Furthermore, tandem mass spectrometry (LC-MS/MS) can pinpoint the specific amino acid residues that have been modified.
A Head-to-Head Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique for validating DNP conjugation depends on several factors, including the nature of the sample, the desired level of detail, and the available instrumentation. Here, we compare the performance of Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), Electrospray Ionization Mass Spectrometry (ESI-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | MALDI-TOF MS | ESI-MS | LC-MS/MS |
| Principle | Co-crystallization of the sample with a matrix, followed by laser-induced ionization and time-of-flight mass analysis. | Nebulization of the sample solution in a strong electric field, creating highly charged droplets that evaporate to produce gas-phase ions. | Separation of peptides by liquid chromatography followed by ESI and fragmentation of selected ions for sequence analysis. |
| Sample Type | Intact proteins and large peptides. Tolerant to some salts and buffers. | Intact proteins and peptides in solution. Less tolerant to salts and detergents. | Tryptic digests of proteins (peptides). |
| Information Provided | Molecular weight of the intact conjugate, allowing for the determination of the average conjugation ratio. | Molecular weight of the intact conjugate with high mass accuracy, providing the distribution of different conjugated species. | Identification of specific DNP-modified peptides and localization of the conjugation sites on the amino acid sequence. |
| Sensitivity | Picomole to femtomole range. | Femtomole to attomole range. | Femtomole to attomole range. |
| Mass Accuracy | Moderate (typically within 0.1%). | High (typically <5 ppm). | High (typically <5 ppm). |
| Throughput | High, suitable for rapid screening. | Moderate. | Lower, due to the chromatography step. |
| Quantitative Analysis | Relative quantification is possible with the use of internal standards, but can be challenging due to variations in ionization efficiency.[1] | More amenable to quantitative analysis due to the stability of the electrospray process. | Excellent for both relative and absolute quantification, especially with the use of stable isotope-labeled standards.[2] |
| Strengths | - Simple and fast analysis. - Tolerant to complex mixtures.[3] - Good for analyzing large, intact proteins.[4] | - High mass accuracy and resolution. - Soft ionization technique that preserves non-covalent interactions.[5] - Provides information on the distribution of conjugated species. | - Provides site-specific information on conjugation.[6] - High sensitivity and specificity. - Excellent for quantitative analysis.[7][8] |
| Limitations | - Lower resolution and mass accuracy compared to ESI-MS. - Can be difficult to quantify accurately.[1] - May cause fragmentation of labile molecules. | - Less tolerant to salts and detergents.[5] - Can produce complex spectra with multiple charge states. | - Requires protein digestion, which adds a step to the workflow. - Not suitable for analyzing intact proteins. |
Alternative Methods for DNP Conjugation Validation
While mass spectrometry offers the most detailed characterization, other techniques can provide valuable, albeit less direct, information about DNP conjugation.
| Method | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the absorbance of light by the DNP-protein conjugate. DNP has a characteristic absorbance maximum around 360 nm, while proteins absorb at 280 nm.[9][10] | Estimation of the average conjugation ratio by comparing the absorbance at 280 nm and 360 nm.[11][12] | - Simple, rapid, and inexpensive. - Non-destructive.[10] | - Indirect measurement. - Can be inaccurate if the protein's extinction coefficient is not known precisely or if the DNP conjugation affects the protein's absorbance at 280 nm. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | A competitive immunoassay where free DNP in the sample competes with a DNP-coated plate for binding to an anti-DNP antibody.[13][14] | Quantification of the amount of DNP conjugated to the protein. | - Highly sensitive and specific. - High-throughput. | - Indirectly measures the conjugation ratio. - Requires a specific anti-DNP antibody. - Can be affected by matrix effects. |
| Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight. DNP conjugation increases the molecular weight of the protein, causing it to migrate slower in the gel.[4] | Qualitative confirmation of conjugation and estimation of the extent of modification based on the band shift. | - Simple and widely available technique. - Provides a visual confirmation of conjugation. | - Low resolution, cannot distinguish between species with small differences in conjugation ratio. - Not quantitative. |
Experimental Protocols
To facilitate the application of these techniques, we provide detailed experimental protocols for the validation of DNP conjugation using mass spectrometry.
DNP Conjugation to a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol describes a general method for conjugating DNP to a protein.
MALDI-TOF MS Analysis of DNP-BSA
This protocol outlines the steps for analyzing the DNP-conjugated protein using MALDI-TOF MS.
References
- 1. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. aptamergroup.com [aptamergroup.com]
- 3. Analysis of hapten-carrier protein conjugates by nondenaturing gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Nanoparticle-Antibody Conjugation Strategies in Sandwich Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. mdpi.com [mdpi.com]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 10. nanocomposix.com [nanocomposix.com]
- 11. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme-linked immunosorbent assay (ELISA) for detection of antibodies to protein-reactive drugs and metabolites: criteria for identification of antibody activity. Detection and hapten specificity of anti-DNP, anti-captopril and anti-sulphanilamidobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A modified ELISA technique for anti-hapten antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of DNP-PEG Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Principles of PEG Immunogenicity
Polyethylene (B3416737) glycol (PEG) is often considered a biocompatible and non-immunogenic polymer. However, when conjugated to other molecules, such as proteins or haptens like DNP, the resulting conjugate can elicit an immune response, leading to the formation of anti-PEG antibodies. This immune response is influenced by several factors related to the physicochemical properties of the PEG conjugate.
The immunogenicity of PEG conjugates is a complex phenomenon that can impact the safety and efficacy of PEGylated therapeutics. A primary concern is the potential for an accelerated blood clearance (ABC) of the PEGylated molecule upon subsequent administrations, mediated by anti-PEG antibodies, predominantly of the IgM and IgG isotypes.[1][2][3]
Key factors influencing the immunogenicity of PEG conjugates include:
-
Molecular Weight of PEG : Higher molecular weight PEGs are generally associated with increased immunogenicity.[4] For instance, studies on PEGylated proteins have shown that conjugates with larger PEGs (e.g., 20 kDa) can elicit a stronger anti-PEG antibody response compared to those with smaller PEGs (e.g., 5 kDa).[4]
-
PEG Architecture (Linear vs. Branched) : The structure of the PEG polymer can also play a role. While some studies suggest that branched PEGs may offer better shielding of the core molecule, the effect on immunogenicity compared to linear PEGs is not always straightforward and can be dependent on the specific conjugate.[5][6]
-
Epitope Density : The number of DNP molecules (haptens) per PEG chain can influence the strength of the immune response. A study on DNP-levan conjugates indicated that anti-DNP antibody synthesis is related to the epitope density.[5]
-
The Conjugated Molecule : The nature of the molecule to which PEG is attached significantly impacts the overall immunogenicity. Proteins, especially those with inherent immunogenicity, can act as carriers and provide T-cell help, leading to a more robust anti-PEG immune response.[4]
Hypothetical Comparison of DNP-PEG Conjugate Immunogenicity
The following table presents a hypothetical comparison of the potential immunogenicity of different DNP-PEG conjugates based on the principles outlined above. It is crucial to note that this table is for illustrative purposes only and is not based on direct experimental data from a single comparative study. Researchers should perform their own immunogenicity assessments for any new DNP-PEG conjugate.
| DNP-PEG Conjugate | PEG Molecular Weight (kDa) | PEG Architecture | Hypothetical DNP:PEG Ratio | Predicted Relative Immunogenicity | Rationale |
| DNP-PEG-A | 2 | Linear | 1:1 | Low | Lower molecular weight PEG is generally less immunogenic. |
| DNP-PEG-B | 5 | Linear | 1:1 | Moderate | Increased PEG molecular weight may lead to a stronger immune response compared to the 2 kDa PEG.[4] |
| DNP-PEG-C | 20 | Linear | 1:1 | High | Higher molecular weight PEGs are often more immunogenic.[4] |
| DNP-PEG-D | 20 | Branched | 1:1 | Moderate to High | Branched architecture might offer some shielding, but the high molecular weight remains a significant factor.[5][6] |
| DNP-PEG-E | 5 | Linear | 3:1 | Moderate to High | Higher hapten density could potentially increase B-cell receptor cross-linking and activation.[5] |
Experimental Protocols for Immunogenicity Assessment
The most common method for assessing the immunogenicity of DNP-PEG conjugates is to measure the production of anti-DNP and anti-PEG antibodies in animal models following immunization. The enzyme-linked immunosorbent assay (ELISA) is a standard technique for this purpose.
General Protocol for Anti-DNP IgG ELISA
This protocol is a generalized procedure based on commercially available anti-DNP IgG ELISA kits. Researchers should optimize the protocol for their specific experimental conditions.
Materials:
-
DNP-BSA coated 96-well microplate
-
Test serum samples from immunized animals
-
Anti-DNP IgG standard
-
Diluent buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-species IgG detection antibody
-
TMB substrate
-
Stop solution (e.g., 1M HCl)
-
Microplate reader
Procedure:
-
Plate Preparation : Secure the desired number of DNP-BSA coated wells.
-
Sample and Standard Dilution : Prepare serial dilutions of the anti-DNP IgG standard in diluent buffer. Dilute the serum samples from immunized animals. The optimal dilution factor needs to be determined empirically but can range from 1:1,000 to 1:100,000.
-
Incubation : Add 100 µL of diluted standards and samples to the wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing : Aspirate the contents of the wells and wash 3-5 times with wash buffer.
-
Detection Antibody Incubation : Add 100 µL of diluted HRP-conjugated anti-species IgG to each well. Incubate for 1 hour at room temperature.
-
Washing : Repeat the washing step as in step 4.
-
Substrate Development : Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction : Add 100 µL of stop solution to each well.
-
Data Acquisition : Read the optical density at 450 nm using a microplate reader.
-
Data Analysis : Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of anti-DNP IgG in the test samples.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.
Caption: Experimental workflow for assessing DNP-PEG immunogenicity.
Caption: T-dependent B-cell activation by DNP-PEG conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of in vitro immunogenicity, tolerogenicity and mitogenicity of dinitrophenyl-levan conjugates with varying epitope density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of multiple pathogen exposure and immune dynamics at scale - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of PEG Spacers in Hapten-Carrier Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of effective hapten-carrier systems is paramount for generating a robust immune response. A critical component in the architecture of these conjugates is the spacer arm that links the hapten to the carrier protein. This guide provides a detailed comparison of Polyethylene Glycol (PEG) spacers against other common alternatives, supported by experimental data and protocols, to elucidate the significant advantages conferred by PEGylation.
The use of a spacer is crucial in hapten-carrier systems to ensure that the hapten is presented effectively to the immune system. The spacer extends the hapten away from the large carrier protein, minimizing steric hindrance and allowing for optimal antibody recognition and binding. Among the various types of spacers, PEG has emerged as a superior choice due to its unique physicochemical properties.
Unveiling the Advantages of PEG Spacers
Polyethylene Glycol (PEG) is a hydrophilic and flexible polymer that offers several key benefits when used as a spacer in hapten-carrier conjugates. These advantages directly impact the immunogenicity, solubility, and overall performance of the conjugate.
Enhanced Solubility and Stability: One of the primary advantages of incorporating a PEG spacer is the significant improvement in the solubility of the hapten-carrier conjugate in aqueous solutions. Many haptens are hydrophobic, and their conjugation to a carrier protein can sometimes lead to aggregation. The hydrophilic nature of the PEG chain helps to mitigate this issue, ensuring the conjugate remains soluble and stable. This enhanced stability is not only crucial for in vitro handling and formulation but also for in vivo applications where aggregation can lead to adverse effects.
Reduced Immunogenicity of the Hapten-Carrier Complex: While the goal is to elicit an immune response against the hapten, an immune response against the spacer itself or the carrier protein can be undesirable. PEG is known for its ability to reduce the immunogenicity of molecules it is attached to, a phenomenon often referred to as "stealth" effect. This can help to focus the immune response on the target hapten.
Minimized Steric Hindrance: The flexibility and length of the PEG chain effectively distances the hapten from the surface of the carrier protein. This separation minimizes steric hindrance, allowing for better access of the hapten to B-cell receptors and subsequently, to the binding sites of antibodies. This improved accessibility can lead to a more robust and specific antibody response.
Increased Bioavailability: By improving solubility and stability, and potentially reducing clearance by the immune system, PEG spacers can contribute to a longer circulation half-life and increased bioavailability of the hapten-carrier conjugate in vivo.
Visualizing the Hapten-Carrier System with a PEG Spacer
The following diagram illustrates the fundamental structure of a hapten-carrier conjugate incorporating a PEG spacer, highlighting the key components and their spatial relationship.
Figure 1: Structure of a Hapten-Carrier Conjugate with a PEG Spacer.
Comparative Performance of Spacers
To provide a clear comparison, the following table summarizes the performance characteristics of PEG spacers against common alternatives like alkyl chains and peptide linkers.
| Feature | PEG Spacer | Alkyl Chain Spacer | Peptide Spacer |
| Solubility | High | Low (Hydrophobic) | Variable (Depends on amino acid composition) |
| Immunogenicity | Low | Moderate to High | Moderate to High |
| Steric Hindrance | Low (Flexible) | Moderate (Less Flexible) | Moderate (Rigidity can be an issue) |
| Flexibility | High | Low | Moderate |
| Bioavailability | Generally Increased | Potentially Decreased | Variable |
| Synthesis | Well-established chemistry | Relatively straightforward | Can be complex |
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key experiments are provided below.
Synthesis of a Hapten-Carrier Conjugate with a PEG Spacer
This protocol describes a general method for conjugating a hapten with a carboxyl group to a carrier protein using an NHS-PEG-Maleimide linker.
Materials:
-
Hapten with a free amine group
-
Carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH)
-
NHS-PEGn-Maleimide linker (e.g., SM(PEG)n from Thermo Fisher Scientific)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Hapten Activation:
-
Dissolve the amine-containing hapten in DMF.
-
Add a 1.5-fold molar excess of the NHS-PEGn-Maleimide linker.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Carrier Protein Preparation:
-
Dissolve the carrier protein (KLH) in PBS.
-
-
Conjugation:
-
Add the activated hapten-PEG-maleimide solution to the carrier protein solution. A typical molar ratio of activated hapten to carrier protein is 20:1 to 50:1.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring. The maleimide (B117702) group will react with free sulfhydryl groups on the carrier protein. If the carrier has few free sulfhydryls, they can be introduced using a reagent like Traut's Reagent.
-
-
Purification:
-
Remove excess, unreacted hapten-PEG linker by passing the conjugate solution through a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the hapten-to-carrier ratio using methods such as UV-Vis spectroscopy (if the hapten has a unique absorbance) or MALDI-TOF mass spectrometry.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol outlines a standard indirect ELISA to measure the antibody response in an immunized animal.
Materials:
-
Hapten-carrier conjugate (for immunization and coating)
-
Serum from immunized and control animals
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2M H2SO4)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the hapten-carrier conjugate to 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the serum samples in blocking buffer.
-
Add 100 µL of each serum dilution to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
-
Stopping and Reading:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for generating and evaluating hapten-carrier conjugates with different spacers.
A Comparative Guide to the Characterization of DNP-Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dinitrophenyl (DNP)-labeled antibodies and their alternatives, focusing on performance, characterization, and experimental applications. DNP labeling offers a robust and versatile system for a wide range of immunoassays, serving as a powerful alternative to the well-established biotin-streptavidin system. This document presents supporting experimental data, detailed protocols for key characterization techniques, and visual workflows to aid in the selection and application of antibody labeling strategies.
DNP-Labeling: An Overview
Dinitrophenol (DNP) is a small organic molecule, a hapten, that can elicit a strong immune response when conjugated to a larger carrier molecule like a protein.[1] This property makes it an excellent tool for antibody labeling. Antibodies can be chemically modified with DNP, and these DNP-labeled antibodies can then be detected with high specificity and affinity by anti-DNP antibodies. This system is particularly advantageous in applications where the presence of endogenous biotin (B1667282) could lead to background interference.
Performance Comparison: DNP-Labeled vs. Biotinylated Antibodies
The choice between a DNP-based system and the more conventional biotin-streptavidin system depends on the specific requirements of the experiment. Both offer high-affinity interactions, but they have distinct characteristics that can influence assay performance.
| Feature | DNP-Labeled Antibody System | Biotin-Streptavidin System |
| Binding Partner | Anti-DNP Antibody | Streptavidin/Avidin |
| Binding Affinity (Kd) | High affinity (specific Kd values vary depending on the specific anti-DNP monoclonal antibody) | Extremely high affinity (~10⁻¹⁴ to 10⁻¹⁵ M) |
| Endogenous Interference | Minimal, as DNP is not naturally present in biological samples.[1] | Potential for interference from endogenous biotin present in many cell types and tissues. |
| Signal Amplification | Can be achieved using secondary anti-DNP antibodies conjugated to enzymes or fluorophores. | Multiple biotin binding sites on streptavidin/avidin allow for significant signal amplification. |
| Multiplexing Capability | Can be used in multiplex assays with other labeling systems. | Well-established for multiplexing applications. |
| Commercial Availability | A wide range of DNP labeling kits and anti-DNP antibodies are commercially available. | Extensive commercial availability of biotinylation reagents and streptavidin conjugates. |
Quantitative Performance Data
Obtaining direct, side-by-side quantitative comparisons of DNP-based and biotin-based systems from a single source is challenging. However, by compiling data from various studies, a general performance overview can be constructed.
| Parameter | DNP-Based Assays | Biotin-Based Assays |
| Sensitivity (Limit of Detection) | Competitive ELISA for DNP can detect as low as 10 fmol.[2] An optimized ELISA setup has shown a detection limit of 10 pM for DNP.[3] | ELISA sensitivity can range from picograms to nanograms per milliliter, with highly sensitive assays reaching 1-10 pg/mL.[4] |
| Signal-to-Noise Ratio (SNR) | Generally high due to low background from the absence of endogenous DNP. Specific SNR values are application-dependent. | Can be very high, but susceptible to background from endogenous biotin. SNR is a key parameter for assessing ADA magnitude.[5] |
| Dynamic Range | Dependent on assay format and detection method. | Wide dynamic range is achievable, especially with chemiluminescent detection. |
Experimental Characterization of DNP-Labeled Antibodies
Several standard immunological techniques can be used to characterize DNP-labeled antibodies and assess their performance.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a fundamental method for confirming the successful labeling of an antibody with DNP and for determining its binding characteristics.
Experimental Workflow: ELISA for DNP-Labeled Antibody Characterization
Caption: Workflow for characterizing a DNP-labeled antibody using an indirect ELISA.
Protocol: Indirect ELISA for DNP-Labeled Antibody
-
Antigen Coating:
-
Dilute the target antigen to 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the antigen solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Primary Antibody Incubation:
-
Dilute the DNP-labeled primary antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute an enzyme-conjugated (e.g., HRP) anti-DNP secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Western Blotting
Western blotting allows for the verification of the specificity of the DNP-labeled antibody to its target protein that has been separated by size.
Experimental Workflow: Western Blotting with DNP-Labeled Antibody
References
- 1. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 2. A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What Is the Sensitivity Limit of ELISA Assays? [synapse.patsnap.com]
- 5. Comparison of Titer and Signal to Noise (S/N) for Determination of Anti-drug Antibody Magnitude Using Clinical Data from an Industry Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity: A Comparative Guide to Anti-DNP Antibody Cross-Reactivity
For researchers, scientists, and professionals in drug development, understanding the precise binding characteristics of antibodies is paramount. This guide provides an objective comparison of the cross-reactivity of anti-dinitrophenyl (anti-DNP) antibodies with the structurally similar hapten, 2,4,6-trinitrophenyl (TNP). The following data and protocols are synthesized from established experimental findings to facilitate informed decisions in assay development and immunological research.
Quantitative Comparison of Binding Affinities
The cross-reactivity of anti-DNP antibodies with TNP is a critical parameter in immunoassays. The binding affinity, represented by the association constant (K₀), quantifies the strength of the interaction between the antibody's binding site and the hapten. A higher K₀ value indicates a stronger binding affinity. The following table summarizes the average intrinsic association constants of a purified rabbit anti-DNP antibody with DNP- and TNP-lysine.
| Antibody Specificity | Ligand | Average Intrinsic Association Constant (K₀) (M⁻¹) |
| Anti-DNP | DNP-lysine | 7.4 x 10⁶ |
| Anti-DNP | TNP-lysine | 2.1 x 10⁶ |
Data presented is a representative example derived from studies on purified rabbit anti-DNP antibodies.
Experimental Protocols
To quantitatively assess the cross-reactivity of anti-DNP antibodies, two primary experimental approaches are widely employed: Fluorescence Quenching and Inhibition ELISA.
Fluorescence Quenching Assay
This method measures the decrease in the intrinsic fluorescence of an antibody upon binding to a hapten. The extent of quenching is proportional to the amount of hapten-antibody complex formed, allowing for the determination of the binding affinity.
Principle: Tryptophan residues within the antibody's variable region emit fluorescence when excited with UV light. When a hapten like DNP or TNP binds in close proximity to these residues, the fluorescence is quenched.
Experimental Workflow:
Caption: Workflow for Fluorescence Quenching Assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a solution of purified anti-DNP antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration that gives a stable and measurable fluorescence signal (e.g., 20-50 µg/mL).
-
Prepare stock solutions of DNP-lysine and TNP-lysine in the same buffer. The exact concentrations will depend on the antibody's affinity but a starting concentration of 1 mM is common.
-
-
Instrumentation Setup:
-
Use a spectrofluorometer with temperature control.
-
Set the excitation wavelength to 280 nm (to excite tryptophan residues) and the emission wavelength to the maximum fluorescence intensity of the antibody (typically around 340-350 nm).
-
-
Fluorescence Titration:
-
Place a known volume of the antibody solution into a quartz cuvette and record the initial fluorescence intensity (F₀).
-
Make successive additions of small aliquots of the DNP-lysine or TNP-lysine stock solution to the antibody solution.
-
After each addition, gently mix and allow the solution to equilibrate for a few minutes before recording the fluorescence intensity (F).
-
-
Data Analysis:
-
Correct the measured fluorescence values for dilution effects.
-
Plot the fractional quenching ((F₀ - F) / F₀) against the concentration of the hapten.
-
Analyze the binding data using appropriate equations (e.g., the Scatchard or Sips equation) to determine the association constant (K₀).
-
Inhibition ELISA (Enzyme-Linked Immunosorbent Assay)
This competitive assay measures the ability of a free hapten (the inhibitor) to compete with a plate-bound hapten for binding to the antibody. The signal generated is inversely proportional to the concentration and affinity of the inhibitor.
Principle: A microtiter plate is coated with a DNP-protein conjugate. The anti-DNP antibody is pre-incubated with varying concentrations of free DNP or TNP. This mixture is then added to the plate. The more effectively the free hapten binds to the antibody, the less antibody will be available to bind to the coated DNP, resulting in a weaker signal.
Experimental Workflow:
Caption: Workflow for Inhibition ELISA.
Detailed Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with a DNP-protein conjugate (e.g., DNP-BSA) at an optimized concentration (e.g., 1-5 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature. Wash the plate again.
-
-
Competitive Inhibition:
-
In a separate plate or tubes, prepare serial dilutions of the inhibitor haptens (DNP-lysine and TNP-lysine).
-
Add a fixed, predetermined concentration of the anti-DNP antibody to each dilution of the inhibitor. Incubate this mixture for at least 1 hour at room temperature to allow the antibody and free hapten to interact.
-
Transfer the antibody-inhibitor mixtures to the DNP-coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate thoroughly to remove unbound antibodies.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Wash the plate again.
-
Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the signal) for both DNP and TNP. The ratio of IC₅₀ values can be used to compare the relative affinities.
-
Safety Operating Guide
Proper Disposal of DNP-PEG12-NHS Ester: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of DNP-PEG12-NHS ester, a chemical commonly used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound is a molecule comprised of three key components: Dinitrophenyl (DNP), a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. While the PEG component is largely benign and biodegradable, the DNP and NHS ester functionalities require specific handling and disposal considerations.[1][2] The DNP group is classified as acutely toxic and flammable, with the potential to be explosive when dry.[3][4] The NHS ester is a moisture-sensitive, reactive group that requires quenching before disposal.
Immediate Safety Precautions
Before beginning any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. The following personal protective equipment (PPE) is mandatory when handling this compound in any form:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Double-gloving with nitrile gloves is required.[3] Change gloves immediately if contact with the chemical occurs.
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are essential.
-
Respiratory Protection: When handling the solid powder, a dust mask (e.g., N95) is recommended to prevent inhalation.[3]
All handling of this compound, especially the solid form and concentrated solutions, should be conducted in a certified chemical fume hood.[3]
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form: unused solid, concentrated solutions, dilute aqueous solutions from reactions, or contaminated labware.
Unused or Expired Solid this compound
Solid this compound waste must be treated as hazardous.
-
Do Not Dispose of in Regular Trash: Solid this compound should never be discarded in the regular trash.
-
Segregation: Collect the original vial containing the unused or expired product in a designated hazardous waste container that has a liner.[3]
-
Labeling: The container must be clearly labeled as "Hazardous Waste," and include the full chemical name: "this compound."
Concentrated Solutions (e.g., in DMSO or DMF)
-
No Drain Disposal: Never dispose of concentrated solutions of this compound down the drain. Organic solvents like DMSO and DMF are not suitable for sewer disposal.
-
Collection: Collect all concentrated stock solutions in a sealed, labeled hazardous waste container compatible with the solvent used.
Dilute Aqueous Solutions (from labeling reactions)
Aqueous solutions containing this compound must be treated to quench the reactive NHS ester before collection for disposal.
-
Quenching Protocol:
-
Adjust pH: Ensure the pH of the aqueous solution is between 7.0 and 8.5. If the solution is acidic, adjust it with a small amount of a suitable buffer, such as sodium bicarbonate.
-
Hydrolysis: Allow the solution to stand at room temperature for several hours (overnight is recommended) to ensure the complete hydrolysis of the NHS ester.
-
-
Collection: After quenching, transfer the solution to a designated aqueous hazardous waste container.
Contaminated Labware and Debris
All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Solid Waste: Pipette tips, microcentrifuge tubes, gloves, and paper towels should be collected in a designated solid hazardous waste container with a liner.
-
Gels: Electrophoresis gels containing this compound should be collected in a sealed container and disposed of as hazardous waste.
Waste Pickup and Final Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of all hazardous waste containers. Ensure all containers are properly labeled and sealed before pickup.
Chemical Properties and Hazards
A summary of the key chemical properties and hazards associated with the components of this compound is provided in the table below for easy reference.
| Component | Key Hazards | Disposal Considerations |
| Dinitrophenyl (DNP) | Acutely toxic, flammable, potentially explosive when dry.[3][4] | Treat as hazardous waste. Avoid heat, shock, and friction.[3] Dispose of in a lined container.[3] |
| Polyethylene Glycol (PEG) | Not considered hazardous, biodegradable.[1] | Avoid release into wastewater systems.[1] Dispose of via a licensed contractor for large quantities.[1] |
| N-hydroxysuccinimide (NHS) Ester | Moisture-sensitive, reactive. | Quench (hydrolyze) before disposal of aqueous solutions. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
